Beryllium sulfide
Description
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Properties
CAS No. |
13598-22-6 |
|---|---|
Molecular Formula |
BeS |
Molecular Weight |
41.08 g/mol |
IUPAC Name |
sulfanylideneberyllium |
InChI |
InChI=1S/Be.S |
InChI Key |
FQDSYGKTHDFFCM-UHFFFAOYSA-N |
SMILES |
[Be]=S |
Canonical SMILES |
[Be]=S |
Other CAS No. |
13598-22-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Beryllium Sulfide
This guide provides a comprehensive analysis of the crystal structure of beryllium sulfide (BeS), tailored for researchers, scientists, and professionals in materials science and related fields.
Introduction
This compound (BeS) is an inorganic compound belonging to the group II-VI semiconductors.[1] It presents as a white, crystalline solid.[2][3] The study of its crystal structure is fundamental to understanding its physical and chemical properties, which are of interest for applications in electronics and ceramics.
Crystal Structure of this compound
This compound crystallizes in the cubic zincblende (sphalerite) structure.[2][3][4] This structure is characterized by a face-centered cubic (FCC) lattice of sulfur atoms, with beryllium atoms occupying one of the two types of tetrahedral interstitial sites. Symmetrically, the beryllium atoms also form an FCC lattice that is interpenetrated by the sulfur atoms in tetrahedral sites.[5]
The crystal system is cubic, and it belongs to the F-43m space group (No. 216).[2][4][6] In this structure, each beryllium ion (Be²⁺) is tetrahedrally coordinated to four sulfur ions (S²⁻), and conversely, each sulfur ion is tetrahedrally coordinated to four beryllium ions.[4] These coordination tetrahedra (BeS₄ and SBe₄) are corner-sharing.[4]
Quantitative Crystallographic Data
The structural parameters of this compound have been determined through experimental techniques, primarily X-ray diffraction, and corroborated by computational studies. The key quantitative data are summarized in the table below.
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [2][4] |
| Space Group | F-43m (No. 216) | [2][4][6][7] |
| Structure Type | Zincblende (Sphalerite) | [2][3][4] |
| Lattice Constant (a) | 4.87 Å | [4] |
| 4.8624 ± 0.0005 Å | [8] | |
| 4.863 Å (experimental) | [1] | |
| Unit Cell Volume | 115.52 ų | [4] |
| 114.96 ų | [8] | |
| Formula Units per Cell (Z) | 4 | [8] |
| Density (calculated) | 2.36 g/cm³ | [2][4] |
| 2.373 g/cm³ | [8] | |
| Be-S Bond Length | 2.11 Å | [4] |
| Atomic Positions | ||
| Beryllium (Be) | (0, 0, 0) | [1][4] |
| Sulfur (S) | (1/4, 1/4, 3/4) | [1][4] |
Experimental Protocols
The determination of the crystal structure of this compound relies on synthesis of the material followed by structural analysis.
4.1 Synthesis of this compound
A common method for preparing this compound powder involves the direct reaction of beryllium metal with sulfur in a hydrogen atmosphere.[2]
-
Reactants: Beryllium metal powder and elemental sulfur.
-
Atmosphere: Hydrogen (H₂).
-
Procedure:
-
A mixture of beryllium and sulfur is placed in a suitable reaction vessel (e.g., an alumina boat).
-
The vessel is placed inside a tube furnace.
-
The furnace is purged with hydrogen gas.
-
The mixture is heated to a temperature between 1000-1300 °C for 10-20 minutes.[2]
-
The furnace is cooled under a hydrogen atmosphere to prevent oxidation.
-
An alternative synthesis route involves the reaction of beryllium chloride with hydrogen sulfide at elevated temperatures.[2][8]
4.2 Crystal Structure Analysis by X-ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique for determining the crystal structure of BeS.
-
Sample Preparation: The synthesized BeS powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5418 Å) is used.
-
Data Collection:
-
The sample is irradiated with the X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The 2θ range is scanned to cover a sufficient number of diffraction peaks for structural analysis.
-
-
Data Analysis:
-
Phase Identification: The positions of the diffraction peaks in the experimental pattern are compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the presence of the BeS sphalerite phase.
-
Lattice Parameter Refinement: The precise lattice parameters are determined from the positions of the diffraction peaks.
-
Structure Refinement (Rietveld Method): The entire experimental diffraction pattern is fitted with a calculated pattern based on a structural model (including space group, atomic positions, and other parameters). This refinement process minimizes the difference between the observed and calculated patterns to yield accurate structural information.
-
Visualizations
5.1 Workflow for Crystal Structure Determination of this compound
The following diagram illustrates the logical workflow from the synthesis of this compound to the final determination and refinement of its crystal structure.
5.2 Conceptual Representation of BeS Tetrahedral Coordination
This diagram illustrates the fundamental tetrahedral bonding arrangement in the this compound crystal structure.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Beryllium » beryllium sulphide [winter.group.shef.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. 13598-22-6 CAS MSDS (beryllium sulphide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. beryllium sulphide CAS#: 13598-22-6 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Band Structure of Beryllium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic band structure of beryllium sulfide (BeS), a wide-band-gap semiconductor with potential applications in optoelectronic devices. This document synthesizes findings from theoretical and experimental studies, presenting key data in a structured format, detailing methodologies, and illustrating important concepts through diagrams.
Core Properties of this compound
This compound is an ionic compound that crystallizes in the zinc-blende (sphalerite) structure under normal conditions.[1][2][3] It is a white, crystalline solid with high hardness.[1][4] The material is noted for its large direct and indirect band gaps, making it a subject of interest for applications in blue-green laser diodes and light-emitting diodes.[1] However, the toxicity of BeS has led to a limited amount of experimental data on its properties.[1]
Crystal Structure
BeS adopts a cubic zinc-blende (sphalerite) crystal structure, belonging to the F-43m space group (No. 216).[2][5] In this structure, each beryllium ion (Be²⁺) is tetrahedrally coordinated to four sulfur ions (S²⁻), and vice versa.[2] The atoms of beryllium and sulfur are located at the positions (0,0,0) and (1/4, 1/4, 1/4) respectively within the crystal lattice.[1]
Table 1: Structural and Physical Properties of this compound
| Property | Value | Reference |
| Crystal Structure | Zinc-blende (Sphalerite) | [1][2] |
| Space Group | F-43m (No. 216) | [2][3] |
| Lattice Constant (experimental) | 4.863 Å | [1] |
| Lattice Constant (theoretical, BZW-EF) | 4.814 Å | [1] |
| Be-S Bond Length | 2.11 Å | [2] |
| Density | 2.36 g/cm³ | [3] |
| Molar Mass | 41.077 g/mol | [3] |
Electronic Band Structure
The electronic band structure of a material describes the ranges of energy that an electron is allowed to have. This is crucial for determining a material's electrical and optical properties.
Band Gap: Direct vs. Indirect
A key feature of a semiconductor's band structure is its band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band.[6] Semiconductors can have either a "direct" or an "indirect" band gap.[7]
In a direct band gap semiconductor, the minimum energy of the conduction band and the maximum energy of the valence band occur at the same crystal momentum (k-vector).[7][8] This allows for efficient absorption and emission of light.[9][10] In an indirect band gap semiconductor, the conduction band minimum and valence band maximum occur at different k-vectors.[7][8] In this case, a transition of an electron across the band gap requires the involvement of a phonon (a lattice vibration) to conserve momentum, making radiative recombination less efficient.[8][9]
This compound is an indirect band gap semiconductor.[1] The valence band maximum is located at the Γ point, while the conduction band minimum is situated at a point between the Γ and X high-symmetry points in the Brillouin zone.[1]
Theoretical and Experimental Band Gap Values
Numerous computational studies have been conducted to determine the band gap of BeS, with results varying depending on the theoretical approach used. Experimental determination of the band gap is challenging due to the material's properties.
Table 2: Theoretical and Experimental Band Gap Values for this compound
| Method | Band Gap Type | Band Gap (eV) | Reference |
| Experimental | - | ~5.5 | [1] |
| Computational | |||
| BZW-EF | Indirect | 5.436 | [1] |
| LDA (various) | - | 2.38 - 4.17 | [1] |
| GGA (various) | - | 3.041 - 4.241 | [1] |
| FP-LAPW (LDA) | - | 2.847 | [1] |
It is noteworthy that many early density functional theory (DFT) calculations using the local density approximation (LDA) and generalized gradient approximation (GGA) significantly underestimated the experimental band gap of BeS.[1] The Bagayoko, Zhao, and Williams (BZW) method, as enhanced by Ekuma and Franklin (BZW-EF), has produced a theoretical value in excellent agreement with experimental findings.[1]
Experimental and Computational Methodologies
Experimental Synthesis
This compound powders can be synthesized through the reaction of sulfur and beryllium within a hydrogen atmosphere.[3] This process involves heating the mixture for 10-20 minutes at temperatures ranging from 1000-1300 °C.[3] An alternative synthesis route is the reaction of beryllium chloride with hydrogen sulfide at a temperature of 900 °C.[3]
Computational Details: The BZW-EF Method
The BZW-EF method is an ab-initio approach based on density functional theory. A key feature of this method is the generalized minimization of the energy functional, which leads to more accurate predictions of the band gap. The calculations are self-consistent and utilize a local density approximation (LDA) potential with a linear combination of atomic orbitals (LCAO) formalism.[1]
The computational workflow begins with self-consistent calculations for the constituent ionic species (Be²⁺ and S²⁻), employing a set of even-tempered Gaussian exponents to expand the radial components of the atomic wave functions.[1] The calculation then proceeds iteratively, starting with a small basis set and progressively adding orbitals from the excited states of the atoms in the solid. The basis set is considered "optimal" when the occupied energies are at their minima and the unoccupied energies are stationary with respect to further additions to the basis set.[1]
Visualizing Computational Workflows and Concepts
To better understand the process of determining the electronic band structure of BeS and the relationship between different theoretical approaches, the following diagrams are provided.
Caption: A flowchart illustrating the typical computational workflow for determining the electronic band structure of BeS.
Caption: A diagram showing the relationship between different computational methods and their predicted band gap values for BeS in comparison to the experimental value.
References
- 1. mdpi.com [mdpi.com]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Beryllium » beryllium sulphide [webelements.com]
- 5. mp-422: BeS (cubic, F-43m, 216) [legacy.materialsproject.org]
- 6. Band gap - Wikipedia [en.wikipedia.org]
- 7. Direct and indirect band gaps - Wikipedia [en.wikipedia.org]
- 8. Direct and Indirect band gaps - Engineering Physics [physicsglobe.com]
- 9. youtube.com [youtube.com]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Synthesis of Beryllium Sulfide from Elemental Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of beryllium sulfide (BeS) from its elemental constituents, beryllium (Be) and sulfur (S). Due to the inherent toxicity of beryllium and its compounds, this document emphasizes rigorous safety protocols alongside detailed experimental procedures. The information compiled herein is intended for use by trained professionals in a controlled laboratory setting.
Introduction
This compound is a white crystalline solid with a sphalerite structure. It is an ionic compound that decomposes in water and acids.[1] Its wide bandgap and hardness make it a material of interest for applications in optical devices and as a component in alloys with other II-VI semiconductors.[2] The synthesis from elemental precursors is a direct and common method for producing high-purity this compound powder.
Safety Precautions and Handling
Warning: Beryllium and its compounds are highly toxic and are classified as human carcinogens. Inhalation of beryllium-containing dust, fumes, or mists can lead to chronic beryllium disease (CBD), a serious and potentially fatal lung condition. All handling of beryllium and its compounds must be performed with strict adherence to safety protocols in a designated and controlled environment.
Core Safety Requirements:
-
Ventilation: All work with beryllium powder and the resulting this compound must be conducted in a certified fume hood or a glove box equipped with HEPA filtration.
-
Personal Protective Equipment (PPE): Mandatory PPE includes:
-
A properly fitted respirator with appropriate cartridges for toxic dust.
-
Disposable, one-piece, close-fitting coveralls.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses or goggles.
-
Disposable shoe covers.
-
-
Housekeeping:
-
Work areas must be kept meticulously clean.
-
Cleaning should be performed using wet methods or a HEPA-filtered vacuum. Dry sweeping or the use of compressed air is strictly prohibited.
-
All beryllium-contaminated waste must be disposed of as hazardous waste according to institutional and national regulations.
-
-
Personal Hygiene:
-
Wash hands thoroughly after handling any beryllium-containing materials.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated work clothing must not be taken out of the laboratory.
-
Experimental Protocol: Solid-State Synthesis
The following protocol for the direct synthesis of this compound from elemental beryllium and sulfur is based on established methods for the synthesis of beryllium chalcogenides, such as beryllium selenide, due to the limited availability of detailed published procedures specifically for BeS.
3.1. Materials and Equipment
-
Materials:
-
High-purity beryllium powder (≥ 99.5%).
-
High-purity sulfur powder (≥ 99.99%).
-
-
Equipment:
-
Glove box with an inert atmosphere (e.g., argon).
-
High-temperature tube furnace.
-
Quartz ampoule or alumina crucible.
-
Vacuum pump.
-
Schlenk line.
-
3.2. Synthesis Procedure
-
Preparation of Reactants:
-
Inside a glove box, weigh stoichiometric amounts of beryllium and sulfur powder. A slight excess of sulfur (e.g., 1.0:1.05 molar ratio of Be:S) may be used to account for its volatility.[2]
-
Thoroughly mix the powders in an agate mortar and pestle to ensure homogeneity.
-
-
Reaction Setup:
-
Transfer the mixed powder into a quartz ampoule.
-
Evacuate the ampoule using a vacuum pump and backfill with an inert gas, such as argon. Repeat this process several times to ensure the removal of all oxygen and moisture.
-
Alternatively, the reaction can be carried out in a hydrogen atmosphere.[1] In this case, the reaction vessel should be purged with hydrogen gas.
-
Seal the ampoule under vacuum or a controlled atmosphere.
-
-
Thermal Reaction:
-
Place the sealed ampoule in a tube furnace.
-
Slowly heat the furnace to the reaction temperature. A temperature range of 1000-1300 °C is recommended for the reaction between beryllium and sulfur.[1]
-
Maintain the reaction temperature for a sufficient duration, typically ranging from 10 to 20 minutes, to ensure a complete reaction.[1]
-
After the reaction is complete, slowly cool the furnace to room temperature. A slow cooling rate can promote the formation of a more crystalline product.
-
-
Product Handling:
-
Once at room temperature, carefully remove the ampoule from the furnace.
-
Open the ampoule inside a glove box to prevent exposure to the this compound product and any unreacted beryllium.
-
The resulting product should be a white to off-white crystalline powder.
-
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from elemental precursors based on available literature. It is important to note that detailed quantitative data such as yield and purity are not widely reported.
| Parameter | Value/Range | Notes |
| Reactant Stoichiometry | Be:S = 1.0:1.0 to 1.0:1.05 | A slight excess of sulfur can compensate for its higher volatility.[2] |
| Reaction Temperature | 1000 - 1300 °C | Temperatures below 1000 °C may result in incomplete reactions and the presence of beryllium metal impurities.[1] |
| Reaction Time | 10 - 20 minutes | The optimal time depends on the reaction temperature and the scale of the synthesis.[1] |
| Atmosphere | Inert (e.g., Argon) or Hydrogen | An inert or reducing atmosphere is crucial to prevent the formation of beryllium oxide.[1] |
| Theoretical Yield | Dependent on starting mass | Calculated based on the limiting reactant (beryllium). |
| Actual Yield | Not widely reported | Expected to be high under optimized conditions. |
| Purity | Not widely reported | Purity is dependent on the purity of the precursors and the completeness of the reaction. |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
X-ray Diffraction (XRD): XRD is the primary technique for confirming the crystal structure and phase purity of the synthesized BeS. The diffraction pattern should match the standard pattern for the sphalerite cubic structure of this compound.
-
Elemental Analysis: This technique can be used to determine the elemental composition of the product and confirm the stoichiometric ratio of beryllium to sulfur.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from elemental precursors.
Caption: Workflow for the solid-state synthesis of this compound.
References
Theoretical Properties of Beryllium Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beryllium sulfide (BeS) is a wide bandgap semiconductor with a unique combination of structural and electronic properties. This document provides a comprehensive overview of the theoretically predicted and experimentally determined characteristics of BeS. It is intended to serve as a technical guide for researchers in materials science and a resource for professionals in drug development seeking to understand the properties and potential hazards of beryllium-containing compounds. This guide details the structural, electronic, and thermodynamic properties of BeS, outlines a representative experimental synthesis protocol, and discusses the computational methods used to predict its behavior. A critical consideration for any application is the inherent toxicity of beryllium compounds, which will also be addressed.
Introduction
This compound is a member of the II-VI semiconductor family and crystallizes in the zinc-blende structure under normal conditions.[1] Its high hardness and wide bandgap make it a material of interest for applications in optoelectronic devices, such as blue-green laser diodes and light-emitting diodes.[1] However, the practical application of BeS is significantly hindered by the toxicity of beryllium, which can cause chronic beryllium disease, a debilitating and potentially fatal lung condition.[2]
This guide focuses on the theoretical understanding of BeS, which has been extensively studied using first-principles calculations due to the challenges and safety concerns associated with its experimental investigation.[]
Structural Properties
This compound adopts a cubic zinc-blende (sphalerite) crystal structure.[4][5] In this arrangement, each beryllium atom is tetrahedrally coordinated to four sulfur atoms, and conversely, each sulfur atom is tetrahedrally coordinated to four beryllium atoms.[4] The space group of this crystal structure is F-43m.[4][6]
Crystal Structure Diagram
The arrangement of atoms in the zinc-blende structure of this compound can be visualized as two interpenetrating face-centered cubic (FCC) sublattices, one of beryllium and one of sulfur, offset from each other.
Lattice Parameters
The lattice constant ('a') of the cubic unit cell of BeS has been determined through both experimental measurements and theoretical calculations. There is a good agreement between the experimental values and the results from advanced computational models.
Electronic Properties
The electronic properties of this compound are characterized by a wide, indirect bandgap, which is a key determinant of its potential applications in semiconductor devices.
Band Structure and Bandgap
The bandgap is the energy difference between the top of the valence band and the bottom of the conduction band.[7] For BeS, theoretical calculations predict an indirect bandgap, meaning the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone.[1][8] Specifically, the valence band maximum is at the Γ point, and the conduction band minimum is located along the Γ-X direction.[1][8]
A number of theoretical studies using Density Functional Theory (DFT) with Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) have been performed to calculate the bandgap of BeS.[1][9] However, these methods have often underestimated the experimental value.[1][9] More advanced computational techniques, such as the Bagayoko, Zhao, and Williams (BZW) method as enhanced by Ekuma and Franklin (BZW-EF), have yielded results in excellent agreement with experimental findings.[1][8]
Thermodynamic Properties
The thermodynamic stability and behavior of this compound at different temperatures are described by its thermodynamic properties, such as the enthalpy of formation and heat capacity.
Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[10][11][12] For BeS, this corresponds to the reaction:
Be(s) + S(s) → BeS(s)
Heat Capacity
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. The temperature dependence of the heat capacity of BeS has been determined and can be described by the Shomate equation.
Quantitative Data Summary
The following tables summarize the key quantitative theoretical and experimental data for this compound.
Table 1: Structural Properties of this compound
| Property | Theoretical Value | Experimental Value |
| Crystal Structure | Zinc-blende (Sphalerite)[4] | Zinc-blende (Sphalerite)[6] |
| Space Group | F-43m[4][6] | F-43m[6] |
| Lattice Constant (a) | 4.814 Å[1] | 4.86 Å, 4.863 Å[1][8] |
| Bulk Modulus (B) | 107.7 GPa[1] | 105 GPa[1] |
| Density | 2.373 g/cm³ (calculated) | 2.36 g/cm³[6] |
Table 2: Electronic Properties of this compound
| Property | Theoretical Value | Experimental Value |
| Bandgap Type | Indirect (Γ to a point between Γ and X)[1][8] | - |
| Bandgap Energy | 5.436 eV (BZW-EF method)[1][8] | ~5.5 eV[1][] |
| Refractive Index (n_D) | - | 1.741[6] |
Table 3: Thermodynamic Properties of this compound
| Property | Value |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -235 kJ/mol[6], -234.30 kJ/mol[2] |
| Standard Molar Entropy (S°₂₉₈) | 34 J/mol·K[6], 36.89 J/mol·K[2] |
| Molar Heat Capacity (C_p) at 298.15 K | 34 J/mol·K[6], 33.93 J/mol·K |
Relevance to Drug Development and Biological Systems
A thorough review of the scientific literature reveals no current applications of this compound in drug development or as a therapeutic agent. The primary reason for this is the well-documented toxicity of beryllium and its compounds. Beryllium is classified as a Class 1 carcinogen by the International Agency for Research on Cancer (IARC). Inhalation of beryllium particles can lead to chronic beryllium disease (CBD), a granulomatous lung disease.[2]
While some sulfur-containing compounds and hydrogen sulfide (H₂S) donors are being investigated for their therapeutic potential, BeS is not considered a viable candidate due to the overriding toxicity of beryllium. Therefore, for professionals in drug development, this compound and other beryllium compounds should be handled with extreme caution as hazardous materials, rather than being considered for therapeutic applications.
Experimental Protocols
Disclaimer: Beryllium and its compounds are highly toxic. The following protocols are generalized representations and should only be attempted by trained professionals in a certified laboratory with appropriate safety engineering controls and personal protective equipment.
Representative Synthesis of this compound Powder
This compound can be synthesized via the direct reaction of beryllium metal with sulfur in a hydrogen atmosphere at high temperatures.[6]
Materials:
-
Beryllium metal powder (high purity)
-
Sulfur powder (high purity)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon)
-
Quartz or alumina reaction tube
-
Tube furnace capable of reaching 1300°C
Procedure:
-
An intimate mixture of stoichiometric amounts of beryllium and sulfur powders is prepared in an inert atmosphere glovebox.
-
The mixture is placed in an alumina boat, which is then positioned in the center of a quartz reaction tube.
-
The reaction tube is placed in a tube furnace.
-
The tube is purged with an inert gas to remove any residual air.
-
A slow flow of hydrogen gas is introduced into the reaction tube.
-
The furnace is heated to a temperature in the range of 1000-1300°C for 10-20 minutes.[6]
-
After the reaction period, the furnace is cooled to room temperature under a continuing flow of hydrogen or inert gas.
-
The resulting white powder of this compound is collected in an inert atmosphere.
Characterization Methods
The synthesized this compound can be characterized using a variety of standard solid-state characterization techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure and determine the lattice parameters.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and oxidation states of beryllium and sulfur.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the powder.
-
UV-Vis Spectroscopy: To estimate the optical bandgap.
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Theoretical Calculation Methodology
The theoretical properties of this compound presented in this guide are primarily derived from ab initio (first-principles) calculations based on Density Functional Theory (DFT).
Computational Workflow
The general workflow for the theoretical prediction of material properties involves several key steps:
-
Define the Crystal Structure: The known crystal structure (zinc-blende for BeS) and an initial estimate of the lattice parameters are used as input.
-
Select the Computational Method: A suitable theoretical framework is chosen, such as DFT with approximations like LDA or GGA. For higher accuracy, more advanced methods like the BZW-EF may be employed.[1]
-
Self-Consistent Field (SCF) Calculation: The electronic ground state of the system is determined by iteratively solving the Kohn-Sham equations until a self-consistent solution for the electron density is reached.
-
Geometry Optimization: The lattice parameters and atomic positions are varied to find the configuration that minimizes the total energy of the system. This yields the theoretical equilibrium lattice constant and bulk modulus.
-
Property Calculation: Once the ground state is determined, various properties can be calculated, including the electronic band structure, density of states, and phonon dispersion curves.
The following diagram illustrates this theoretical workflow.
Conclusion
This compound is a wide bandgap semiconductor with theoretically interesting and experimentally verified properties. Its zinc-blende crystal structure, large indirect bandgap, and thermodynamic stability have been well-characterized through computational modeling, which shows excellent agreement with the limited available experimental data. However, the extreme toxicity of beryllium compounds precludes the use of BeS in biological and pharmaceutical applications. For researchers in materials science, BeS remains a subject of theoretical interest, while for those in drug development, it serves as a reminder of the critical importance of considering elemental toxicity in material selection. Any handling of this compound must be conducted under the strictest safety protocols.
References
- 1. This compound | BeS | CID 83605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beryllium colorimetric detection for high speed monitoring of laboratory environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WebElements Periodic Table » Beryllium » beryllium sulphide [winter.group.shef.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CID 10011837 | BeS | CID 10011837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound BeS [inis.iaea.org]
- 9. americanelements.com [americanelements.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Using hydrogen sulfide to design and develop drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Beryllium Sulfide: A Technical Guide to Its CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number for beryllium sulfide and a detailed overview of its associated safety data. The information is intended for professionals in research and development who may handle this compound.
Chemical Identification
This compound is an ionic compound with the chemical formula BeS.[1] It is a white, crystalline solid.[1]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 13598-22-6[1][2][3][4][5] |
| EC Number | 237-064-6[1][2] |
| Molecular Formula | BeS[1][3][4] |
| Molar Mass | 41.077 g/mol [1] |
Hazard Summary
This compound, like all beryllium compounds, is classified as a hazardous substance. The primary routes of exposure are inhalation and skin contact.[6][7]
GHS Classification (as per Beryllium Compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[8] |
| Carcinogenicity | Category 1B | H350: May cause cancer[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[8] |
Note: This classification is based on the hazards of beryllium compounds, as a specific GHS classification for this compound was not explicitly found.
Exposure Limits for Beryllium and Beryllium Compounds
| Organization | Limit | Value |
| OSHA (PEL) | 8-hour TWA | 0.002 mg/m³[9] |
| 30-minute Excursion | 0.005 mg/m³[9] | |
| Maximum Peak | 0.025 mg/m³[9] | |
| NIOSH (REL) | Ceiling | 0.0005 mg/m³ (as Be)[1][9] |
| IDLH | 4 mg/m³ (as Be)[1] |
Safety and Handling
Extreme caution should be exercised when handling this compound. A comprehensive safety protocol is essential to minimize exposure risk.
4.1. Personal Protective Equipment (PPE)
-
Respiratory Protection: A NIOSH-approved respirator is required if exposure limits are exceeded or if irritation is experienced.[10] For unknown concentrations, a pressure-demand airline respirator or SCBA is recommended.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8][11]
-
Eye Protection: Tightly fitting safety goggles or a face shield should be used.[6][11]
-
Skin and Body Protection: Wear protective clothing, including a lab coat and closed-toe shoes.[7][8] For tasks with a high potential for exposure, impervious clothing is necessary.[11]
4.2. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Use a closed system when possible to minimize the release of dust.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[10]
4.3. Handling and Storage
-
Avoid creating dust.[12]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7][8]
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][11][12]
-
Store away from incompatible materials.[7]
-
Contaminated work clothing should not be taken home and should be properly decontaminated.[7][8]
4.4. First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][12]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water. Seek medical attention if irritation or a rash develops.[7][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Experimental Workflow for Safe Handling
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the necessary steps for safely handling this compound in a research environment.
Health Effects
Exposure to beryllium compounds can lead to severe health issues.
-
Acute Effects: Inhalation of high concentrations can cause chemical pneumonitis, an inflammation of the lungs.[6][13] Skin and eye contact can result in irritation.[6][9]
-
Chronic Effects: Prolonged or repeated inhalation exposure can lead to Chronic Beryllium Disease (CBD), a serious and often fatal lung condition.[6][13] Beryllium and its compounds are also classified as human carcinogens, with evidence linking them to lung cancer.[6][9][13] Skin sensitization can also occur, leading to allergic reactions upon subsequent contact.[8]
Disposal Considerations
Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[7] Do not allow the material to enter drains or the environment.[11][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. beryllium sulphide | 13598-22-6 [chemicalbook.com]
- 4. beryllium sulphide [webbook.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. ICSC 1351 - BERYLLIUM SULFATE [chemicalsafety.ilo.org]
- 7. dla.mil [dla.mil]
- 8. tedpella.com [tedpella.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. targetmol.com [targetmol.com]
- 12. physics.purdue.edu [physics.purdue.edu]
- 13. epa.gov [epa.gov]
Beryllium Sulfide: A Technical Guide to its Discovery, History, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium sulfide (BeS) is an inorganic compound with a unique position among alkaline earth metal sulfides. While the element beryllium was discovered in 1798 by Louis Nicolas Vauquelin, the specific history of its sulfide compound is less prominently documented.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a particular focus on aspects relevant to materials science and the life sciences. Given the known toxicity of beryllium compounds, this guide also delves into the cellular mechanisms of beryllium-induced pathology, offering insights for researchers in toxicology and drug development.
Historical Context and Discovery
The discovery of this compound is intertwined with the broader history of beryllium chemistry. After Vauquelin's initial discovery of beryllium oxide from the minerals beryl and emerald, the elemental metal was first isolated in 1828 by Friedrich Wöhler and Antoine Bussy independently.[1][2][3] The synthesis and characterization of its various compounds followed over the subsequent decades.
While a definitive first synthesis of this compound is not prominently cited in modern chemical literature, historical chemical handbooks, such as Gmelin's Handbook of Inorganic Chemistry, are likely to contain the earliest references to its preparation.[4][5] Early, systematic studies on the properties of this compound, particularly its crystal structure, were conducted in the early 20th century.
Physicochemical Properties
This compound is a white crystalline solid.[6] It is an ionic compound that decomposes in water and acids.[6] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | BeS | [6] |
| Molar Mass | 41.077 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Density | 2.36 g/cm³ | [6] |
| Melting Point | 1,800 °C (decomposes) | [6] |
| Crystal Structure | Cubic (Sphalerite) | [6] |
| Space Group | F4̅3m | [6] |
| Standard Enthalpy of Formation (ΔfH⦵298) | -235 kJ/mol | [6] |
| Standard Molar Entropy (S⦵298) | 34 J/mol·K | [6] |
| Heat Capacity (C) | 34 J/mol·K | [6] |
| Band Gap | 7.4 eV | [6] |
| Refractive Index (nD) | 1.741 | [6] |
Experimental Protocols: Synthesis and Characterization
Synthesis of this compound
Two primary methods for the synthesis of this compound have been historically documented. The choice of method can influence the purity of the final product.
Method 1: Reaction of Beryllium with Sulfur in a Hydrogen Atmosphere
This method involves the direct reaction of beryllium metal with sulfur.
-
Reactants: Beryllium metal powder, Sulfur powder.
-
Atmosphere: Hydrogen (H₂).
-
Procedure: A mixture of beryllium and sulfur is heated in a hydrogen atmosphere. The temperature is maintained between 1000-1300 °C for 10-20 minutes.[6]
-
Notes: Performing the reaction at 900 °C can result in impurities of unreacted beryllium metal.[6]
Method 2: Reaction of Beryllium Chloride with Hydrogen Sulfide
This alternative synthesis route utilizes a beryllium halide as the precursor.
-
Reactants: Beryllium chloride (BeCl₂), Hydrogen sulfide (H₂S).
-
Procedure: Beryllium chloride is reacted with hydrogen sulfide at a temperature of 900 °C.[6]
References
- 1. briandcolwell.com [briandcolwell.com]
- 2. Beryllium: History | Pilgaard Elements [pilgaardelements.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. umsl.edu [umsl.edu]
- 5. Gmelin Handbook of inorganic chemistry. System number 26. Be--Beryllium - Catalog - UW-Madison Libraries [search.library.wisc.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
Beryllium Sulfide: A Technical Deep-Dive into the Sphalerite and Wurtzite Crystalline Structures
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the structural, electronic, and thermodynamic properties of two key polymorphs of beryllium sulfide (BeS): the cubic sphalerite (zincblende) and the hexagonal wurtzite structures. This document provides a comparative analysis of their characteristics, details on synthetic approaches, and outlines the theoretical basis for their phase relationship.
Introduction: The Significance of this compound Polymorphs
This compound (BeS) is a wide bandgap semiconductor material belonging to the II-VI group. Its distinct crystalline forms, primarily the sphalerite and wurtzite structures, exhibit different physical and electronic properties, making them subjects of interest for applications in optoelectronic devices. The stable form of BeS under standard conditions is the cubic sphalerite structure.[1] However, the hexagonal wurtzite phase, while less common, is predicted by theoretical calculations and may be accessible under specific thermodynamic conditions. Understanding the interplay between these two polymorphs is crucial for harnessing their potential in various technological applications.
Comparative Analysis of Sphalerite and Wurtzite Structures
The fundamental difference between the sphalerite and wurtzite structures lies in the stacking sequence of their crystal lattices. The sphalerite structure possesses a cubic close-packed (ABCABC...) arrangement, while the wurtzite structure has a hexagonal close-packed (ABABAB...) sequence. This seemingly subtle difference leads to distinct symmetries and properties, as detailed in the tables below.
Structural and Thermodynamic Properties
The following table summarizes the key structural and thermodynamic parameters for both sphalerite and wurtzite BeS, drawing from experimental data and theoretical calculations.
| Property | Sphalerite (Zincblende) BeS | Wurtzite BeS (Theoretical) |
| Crystal System | Cubic | Hexagonal |
| Space Group | F-43m (No. 216) | P63mc (No. 186) |
| Lattice Parameters (Å) | a = 4.863 (Experimental) | a = 3.44, c = 5.62 |
| Be-S Bond Length (Å) | 2.106 (Experimental) | ~2.11 (Calculated) |
| Bond Angles | Tetrahedral (~109.5°) | Tetrahedral (~109.5°) |
| Formation Energy (eV/atom) | -1.308 (Calculated) | -1.302 (Calculated) |
| Standard Enthalpy of Formation (kJ/mol) | -235 (Experimental)[1] | Not Experimentally Determined |
| Density (g/cm³) | 2.36 (Experimental)[1] | ~2.38 (Calculated) |
Electronic Properties
The electronic band structure and related properties are critical for semiconductor applications. The following table compares the calculated electronic properties of the two BeS polymorphs.
| Property | Sphalerite (Zincblende) BeS (Theoretical) | Wurtzite BeS (Theoretical) |
| Band Gap (eV) | 5.4 (Indirect, Γ-X) | 5.2 (Direct, Γ-Γ) |
| Effective Mass (me) | me* = 0.32, mh* = 0.58 | me* = 0.29, mh* = 1.02 |
Experimental Protocols
While the synthesis of high-purity, crystalline BeS can be challenging due to the toxicity of beryllium and the high temperatures required, several methods have been reported. The following provides an overview of potential synthetic routes.
High-Temperature Solid-State Synthesis of Sphalerite BeS Powder
This method is the most common for producing polycrystalline BeS.[1]
Materials:
-
Beryllium metal powder (high purity)
-
Hydrogen sulfide (H₂S) gas or elemental sulfur (S)
-
Inert gas (e.g., Argon)
Protocol:
-
Safety Precaution: All handling of beryllium powder must be conducted in a glovebox or a well-ventilated fume hood with appropriate personal protective equipment due to its high toxicity.
-
A stoichiometric mixture of beryllium powder and elemental sulfur is prepared and thoroughly mixed in an inert atmosphere.
-
The mixture is placed in an alumina or graphite crucible.
-
The crucible is loaded into a tube furnace.
-
The furnace is purged with an inert gas (e.g., Argon) to remove any oxygen.
-
The temperature is gradually increased to between 1000°C and 1300°C.[1]
-
The reaction is held at this temperature for 10-20 minutes.[1]
-
Alternatively, instead of elemental sulfur, a flow of hydrogen sulfide gas can be introduced into the furnace at the reaction temperature.
-
After the reaction is complete, the furnace is cooled down to room temperature under an inert atmosphere.
-
The resulting white to off-white BeS powder is collected and stored in a desiccator.
Characterization:
-
X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity. The diffraction pattern should match the reference for cubic sphalerite BeS.
-
Raman Spectroscopy: To further verify the crystal structure through its characteristic vibrational modes.
Proposed Hydrothermal Synthesis of Wurtzite BeS Nanocrystals (Analogous Method)
Materials:
-
A soluble beryllium salt (e.g., beryllium sulfate, BeSO₄)
-
A sulfur source (e.g., thioacetamide, CH₃CSNH₂)
-
A solvent (e.g., deionized water, ethylene glycol)
-
A capping agent/surfactant (e.g., ethylenediamine)
Protocol:
-
Safety Precaution: All handling of beryllium compounds must be performed with extreme caution in a suitable containment facility.
-
In a typical synthesis, a beryllium salt and the sulfur source are dissolved in the chosen solvent in a Teflon-lined stainless-steel autoclave.
-
The capping agent is added to the solution to control crystal growth and prevent agglomeration.
-
The autoclave is sealed and heated to a specific temperature (e.g., 150-250°C) for a defined period (e.g., 12-24 hours). The precise temperature and time will be critical parameters to explore for phase control.
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove unreacted precursors and byproducts, and finally dried under vacuum.
Characterization:
-
XRD and High-Resolution Transmission Electron Microscopy (HRTEM): To determine the crystal structure, size, and morphology of the nanocrystals. The goal would be to identify the hexagonal wurtzite phase.
-
Selected Area Electron Diffraction (SAED): To confirm the crystal structure of individual nanocrystals.
-
Raman Spectroscopy: To differentiate between the sphalerite and wurtzite phases based on their distinct phonon modes.
Visualizing Structures and Relationships
Crystal Structures
The following diagrams illustrate the atomic arrangement in the sphalerite and wurtzite unit cells.
Caption: Atomic arrangement in the sphalerite BeS unit cell.
Caption: Atomic arrangement in the wurtzite BeS unit cell.
Phase Transition Pathway
The transition between the sphalerite and wurtzite phases is primarily driven by temperature and pressure. While the exact phase diagram for BeS is not well-established experimentally, a conceptual pathway can be illustrated based on theoretical calculations and analogies with other II-VI semiconductors like ZnS.
Caption: Conceptual relationship between sphalerite and wurtzite phases.
Conclusion and Future Outlook
This compound presents two primary polymorphs, the stable sphalerite and the metastable wurtzite structure, each with distinct structural and electronic characteristics. While theoretical calculations provide a solid foundation for understanding the properties of both phases, experimental realization and characterization of the wurtzite form of BeS remain a significant area for future research. The development of controlled synthesis techniques, such as hydrothermal or chemical vapor deposition methods, will be key to unlocking the potential of wurtzite BeS for advanced semiconductor applications. Further experimental investigation into the pressure-temperature phase diagram of this compound is also crucial for a complete understanding of its polymorphic behavior.
References
An In-depth Technical Guide to the Melting Point and Thermal Stability of Beryllium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium sulfide (BeS) is an inorganic compound with properties that make it of interest in various research and development applications, including materials science and potentially as a component in advanced ceramics. A thorough understanding of its thermal behavior is critical for its synthesis, processing, and potential applications. This technical guide provides a comprehensive overview of the melting point and thermal stability of this compound, including detailed experimental protocols for their determination.
Data Presentation
The quantitative data for the key thermal and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes |
| Melting Point | 1800 | °C | Decomposes at this temperature.[1] |
| Molar Mass | 41.077 | g/mol | |
| Density | 2.36 | g/cm³ | [1] |
| Crystal Structure | Cubic (Sphalerite) | [1] | |
| Standard Enthalpy of Formation (ΔfH⦵298) | -235 | kJ/mol | [1] |
| Standard Molar Entropy (S⦵298) | 34 | J/mol·K | [1] |
| Heat Capacity (C) | 34 | J/mol·K | [1] |
Thermal Properties
Melting Point and Decomposition
This compound has a very high melting point, reported to be 1800 °C.[1] It is important to note that at this temperature, the compound also undergoes thermal decomposition.[1] This behavior is a critical consideration for any high-temperature applications or processing of this compound. The exact nature of the decomposition products at this temperature under various atmospheric conditions is not extensively documented in readily available literature and warrants further experimental investigation.
Thermal Stability
The thermal stability of a compound refers to its resistance to decomposition as a function of temperature. While the decomposition of this compound is known to occur at its melting point, a more detailed understanding of its stability at lower temperatures and under different atmospheric conditions (e.g., inert, oxidizing, or reducing atmospheres) is crucial for its practical use. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, determining the onset of decomposition, and identifying any phase transitions that may occur upon heating.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound powder involves the direct reaction of beryllium metal with sulfur in a controlled atmosphere.
Materials:
-
Beryllium metal powder
-
Sulfur powder
-
Hydrogen gas (high purity)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Tube furnace capable of reaching at least 1300 °C
-
Alumina or quartz reaction tube
-
Gas flow controllers
-
Schlenk line or glove box for inert atmosphere handling
Procedure:
-
Thoroughly mix stoichiometric amounts of beryllium and sulfur powders in an inert atmosphere (e.g., inside a glove box).
-
Place the mixture in an alumina boat and position it in the center of the tube furnace.
-
Purge the tube furnace with an inert gas (argon or nitrogen) to remove any residual air.
-
Introduce a hydrogen atmosphere.
-
Heat the furnace to a temperature in the range of 1000-1300 °C and hold for 10-20 minutes.[1]
-
After the reaction is complete, cool the furnace to room temperature under an inert atmosphere.
-
Handle the resulting this compound powder under inert conditions to prevent reaction with moisture and air.
An alternative synthesis route involves the reaction of beryllium chloride with hydrogen sulfide at approximately 900 °C.[1]
Determination of Melting Point and Thermal Stability
Given the high melting and decomposition temperature of this compound, specialized high-temperature thermal analysis techniques are required.
1. High-Temperature Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
This simultaneous thermal analysis (STA) technique allows for the determination of both heat flow and mass changes as a function of temperature.
Equipment:
-
High-temperature simultaneous thermal analyzer (STA) capable of reaching at least 1800 °C.
-
Inert crucibles (e.g., tungsten, alumina, or graphite).
-
High-purity inert gas supply (e.g., argon or nitrogen).
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA/DSC crucible.
-
Place the crucible into the STA instrument.
-
Purge the system with a high-purity inert gas (e.g., argon) to provide an inert atmosphere.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition point (e.g., up to 1900 °C).
-
Record the mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
-
The melting point can be identified as an endothermic peak on the DSC curve. The decomposition will be indicated by a mass loss on the TGA curve, and the onset temperature of this mass loss provides information on the thermal stability.
2. High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is a powerful technique to study crystalline phase changes and decomposition products at elevated temperatures.
Equipment:
-
X-ray diffractometer equipped with a high-temperature furnace attachment.
-
Inert gas supply.
Procedure:
-
Mount the this compound sample on the high-temperature stage of the XRD.
-
Heat the sample in a controlled manner under an inert atmosphere.
-
Collect XRD patterns at various temperature intervals to identify any changes in the crystal structure.
-
Continue collecting data through the melting and decomposition temperature to identify the crystalline phases of the resulting products.
Mandatory Visualization
Caption: Workflow for Synthesis and Thermal Analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Beryllium Sulfide (BeS) Thin Film Deposition by Molecular Beam Epitaxy (MBE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium sulfide (BeS) is a wide bandgap II-VI semiconductor compound with a zinc-blende crystal structure. Its unique electronic and optical properties make it a promising material for various applications, including deep-ultraviolet optoelectronic devices and as a lattice-matched buffer layer for the growth of other compound semiconductors. Molecular Beam Epitaxy (MBE) is a high-precision thin film deposition technique that allows for the growth of high-quality single-crystal BeS films with atomic-level control over thickness and composition.
These application notes provide a comprehensive overview of the MBE deposition of BeS thin films, including detailed experimental protocols and characterization techniques.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Crystal Structure | Zinc-blende (cubic, F-43m) | [1] |
| Lattice Constant (a) | ~4.86 Å | [1] |
| Bandgap Energy (Eg) | ~5.4-5.5 eV (Indirect) | [1] |
| Appearance | White crystalline solid | [2] |
| Molar Mass | 41.08 g/mol | [3] |
| Density | 2.36 g/cm³ | [2] |
Molecular Beam Epitaxy of this compound: A Detailed Protocol
Due to the limited availability of specific literature on the MBE growth of BeS, the following protocol is a synthesized procedure based on the known properties of BeS and established MBE techniques for related II-VI compounds like ZnS, BeSe, and BeTe.
Pre-Deposition Preparation
-
Substrate Selection and Preparation:
-
Substrate Choice: Gallium arsenide (GaAs(100)) or Silicon (Si(100)) wafers are suitable substrates due to their commercial availability and relatively close lattice matching to BeS. The use of a substrate with a lattice constant close to that of BeS is crucial to minimize strain and defects in the epitaxial film.
-
Cleaning: The substrate must be meticulously cleaned to remove any surface contaminants. A standard procedure for a GaAs substrate involves:
-
Degreasing with organic solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.
-
Etching in a solution of H₂SO₄:H₂O₂:H₂O to remove the native oxide layer.
-
Rinsing with deionized water and drying with high-purity nitrogen gas.
-
-
-
MBE System Preparation:
-
Source Materials:
-
High-purity (99.999% or higher) elemental beryllium loaded into a standard high-temperature effusion cell.
-
High-purity (99.999% or higher) elemental sulfur loaded into a valved cracker effusion cell. A cracker cell is essential for sulfur to break down the S₈ rings into more reactive S₂ molecules, which improves incorporation into the growing film.
-
-
Outgassing: The MBE chamber and all sources should be thoroughly outgassed at temperatures higher than their operating temperatures to achieve an ultra-high vacuum (UHV) environment (base pressure < 1 x 10⁻⁹ Torr).
-
MBE Growth Procedure
-
Substrate Loading and Desorption:
-
The cleaned substrate is loaded into the MBE growth chamber.
-
The substrate is heated to a high temperature (e.g., ~580-620°C for GaAs) to desorb the native oxide layer. This process is monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED). A transition from a diffuse to a streaky RHEED pattern indicates a clean, atomically flat surface.[4]
-
-
Growth Parameters:
-
Substrate Temperature: Based on the growth of analogous ZnS, a substrate temperature in the range of 300-400°C is a reasonable starting point for BeS deposition. The optimal temperature will need to be determined empirically to achieve the best crystal quality.
-
Beryllium Effusion Cell Temperature: The temperature of the beryllium effusion cell will determine the Be flux. A typical operating temperature for a Be effusion cell is in the range of 800-1000°C . The exact temperature should be calibrated to achieve the desired growth rate.
-
Sulfur Cracker Cell Temperature: The sulfur cracker cell has two temperature zones: the bulk sulfur reservoir and the cracking zone.
-
Reservoir Temperature: This controls the overall sulfur flux and is typically in the range of 80-120°C .
-
Cracking Zone Temperature: This should be set to >600°C to efficiently crack the S₈ molecules into S₂.
-
-
Beam Equivalent Pressure (BEP) Ratio: The ratio of the beam equivalent pressures of the constituent elements (S:Be) is a critical parameter. A slightly sulfur-rich condition (S:Be ratio > 1) is often preferred for the growth of II-VI compounds to ensure complete reaction of the group II element.
-
-
Growth and In-situ Monitoring:
-
Once the substrate and source temperatures are stable, the shutters for the beryllium and sulfur sources are opened to initiate film growth.
-
The growth process is monitored in real-time using RHEED. A streaky RHEED pattern indicates a two-dimensional (2D) layer-by-layer growth mode, which is desirable for high-quality epitaxial films.[5] The appearance of spots in the RHEED pattern would suggest a three-dimensional (3D) island growth mode, which may indicate non-optimal growth conditions.[5]
-
-
Growth Termination and Cool-down:
-
After the desired film thickness is achieved, the source shutters are closed.
-
The substrate is then cooled down to room temperature in a sulfur overpressure to prevent surface degradation.
-
Characterization of this compound Thin Films
A suite of characterization techniques is employed to evaluate the quality of the deposited BeS thin films.
Structural and Morphological Characterization
-
Reflection High-Energy Electron Diffraction (RHEED): As mentioned, RHEED is an essential in-situ technique to monitor the crystal structure and growth mode in real-time.[5] A sharp, streaky pattern is indicative of a high-quality, smooth epitaxial film.[6]
-
X-ray Diffraction (XRD): High-resolution XRD is used post-growth to determine the crystal structure, lattice parameters, and crystalline quality of the BeS film.[7][8] The presence of sharp diffraction peaks corresponding to the BeS zinc-blende structure confirms the successful epitaxial growth. Rocking curve measurements of the BeS diffraction peak provide a quantitative measure of the crystalline quality.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and roughness of the deposited film.[9][10] High-quality MBE-grown films should exhibit atomically flat surfaces with low root-mean-square (RMS) roughness.[11]
Compositional and Optical Characterization
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the BeS film.[12][13][14] It can verify the stoichiometry of the film and detect any impurities.
-
Optical Spectroscopy: Techniques such as photoluminescence and UV-Vis spectroscopy can be used to determine the bandgap energy and identify any defect-related energy levels within the bandgap.[15][16]
Potential Applications of this compound Thin Films
The unique properties of BeS thin films make them suitable for a range of applications:
-
Deep-UV Optoelectronics: Due to its wide bandgap, BeS is a potential material for the fabrication of light-emitting diodes (LEDs) and photodetectors operating in the deep-ultraviolet (DUV) spectral region.
-
Lattice-Matched Buffer Layers: BeS can serve as a lattice-matched buffer layer for the growth of other semiconductor materials, particularly for wide bandgap III-nitride semiconductors, helping to reduce defect densities.
-
Transparent Conductive Layers: When appropriately doped, the wide bandgap of BeS could allow for the development of transparent conducting films for use in solar cells and other optoelectronic devices.[17]
-
High-Power and High-Frequency Electronics: The robust physical properties of beryllium compounds suggest that BeS could be a candidate for use in high-power and high-frequency electronic devices.[18][19][20][21]
Safety Precautions
Beryllium and its compounds are toxic and should be handled with extreme care in a well-ventilated environment, following all appropriate safety protocols. The MBE system should be equipped with proper safety interlocks and exhaust systems. Users must be trained in the safe handling of beryllium-containing materials.
Summary of Quantitative Data
| Parameter | Value / Range | Notes |
| BeS Material Properties | ||
| Crystal Structure | Zinc-blende | [1] |
| Lattice Constant | ~4.86 Å | [1] |
| Bandgap (Indirect) | ~5.4-5.5 eV | [1] |
| MBE Growth Parameters (Suggested) | ||
| Substrate | GaAs(100) or Si(100) | |
| Substrate Temperature | 300 - 400 °C | To be optimized |
| Be Effusion Cell Temperature | 800 - 1000 °C | To be calibrated for desired flux |
| S Cracker Reservoir Temperature | 80 - 120 °C | To be calibrated for desired flux |
| S Cracker Zone Temperature | > 600 °C | For efficient cracking of S₈ |
| S:Be Beam Equivalent Pressure Ratio | > 1 | Sulfur-rich condition |
| Growth Rate | 0.1 - 1.0 µm/hour | Typical for MBE |
| Characterization Results (Expected) | ||
| RHEED Pattern | Streaky | Indicates 2D growth |
| XRD Rocking Curve FWHM | < 100 arcsec | For high-quality films |
| AFM Surface Roughness (RMS) | < 1 nm | For atomically smooth surfaces |
Experimental Protocols
Protocol 1: X-ray Diffraction (XRD) Analysis
-
Sample Mounting: Mount the BeS thin film sample on the XRD sample stage, ensuring it is flat and at the correct height.
-
Instrument Alignment: Align the X-ray source, sample, and detector according to the instrument's specifications.
-
Scan Parameters:
-
2θ-ω Scan (Bragg-Brentano): Perform a wide-angle scan (e.g., 20-80 degrees) to identify the crystal phases present in the film and substrate.[22][23]
-
Rocking Curve (ω-scan): Select the primary BeS diffraction peak and perform a narrow scan of the ω angle to assess the crystalline quality (mosaic spread).
-
Grazing Incidence XRD (GIXRD): For very thin films, use a fixed low incidence angle (e.g., 0.5-2 degrees) to enhance the signal from the film and reduce the substrate contribution.[24]
-
-
Data Analysis: Analyze the diffraction patterns to determine the crystal structure, lattice parameters, and crystalline quality (from the full width at half maximum of the rocking curve).
Protocol 2: Atomic Force Microscopy (AFM) Analysis
-
Cantilever Selection: Choose an appropriate AFM cantilever and tip for high-resolution imaging (e.g., a sharp silicon tip).
-
Sample Mounting: Mount the sample on the AFM stage using a suitable adhesive.
-
Imaging Mode: Select the appropriate imaging mode. Tapping mode is generally preferred for semiconductor surfaces to minimize sample damage.[9]
-
Scan Parameters: Set the scan size (e.g., 1x1 µm², 5x5 µm²), scan rate, and feedback parameters to obtain a high-quality image.
-
Image Acquisition and Analysis: Acquire the topographic image and analyze it to determine the root-mean-square (RMS) surface roughness and observe any surface features or defects.[11][25][26]
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction: Introduce the sample into the UHV analysis chamber of the XPS system.
-
Survey Scan: Perform a wide-energy survey scan to identify all the elements present on the surface.[12][27]
-
High-Resolution Scans: Acquire high-resolution scans of the core-level peaks of the elements of interest (Be 1s, S 2p).
-
Data Analysis:
-
Determine the elemental composition from the integrated peak areas, corrected for their respective sensitivity factors.
-
Analyze the binding energies and peak shapes of the high-resolution spectra to determine the chemical bonding states of the elements.[28][29]
-
If necessary, perform depth profiling using an ion gun to analyze the composition as a function of depth.[13]
-
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | BeS | CID 83605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Reflection high-energy electron diffraction - Wikipedia [en.wikipedia.org]
- 6. phas.ubc.ca [phas.ubc.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. [PDF] Back-to-Basics tutorial: X-ray diffraction of thin films | Semantic Scholar [semanticscholar.org]
- 9. appropedia.org [appropedia.org]
- 10. Application of Atomic Force Microscopy in the Study of Semiconductor Materials and Devices | Bruker [bruker.com]
- 11. azooptics.com [azooptics.com]
- 12. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 13. XPS Analysis of Thin Films & Coatings | Kratos Analytical [kratos.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. tomosemi.com [tomosemi.com]
- 17. akamai.university [akamai.university]
- 18. matrixbcg.com [matrixbcg.com]
- 19. portersfiveforce.com [portersfiveforce.com]
- 20. semi.org [semi.org]
- 21. Homepage | Besi [besi.com]
- 22. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 23. Back-to-Basics tutorial: X-ray diffraction of thin films [dspace.mit.edu]
- 24. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 25. Optimize Atomic Force Microscopy For Advanced Semiconductor Analysis — Tactics [eureka.patsnap.com]
- 26. spectraresearch.com [spectraresearch.com]
- 27. researchgate.net [researchgate.net]
- 28. azooptics.com [azooptics.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Bath Deposition of Beryllium Sulfide (BeS) Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium Sulfide (BeS) is a wide bandgap semiconductor material with potential applications in various optoelectronic devices. The chemical bath deposition (CBD) technique offers a simple, cost-effective, and scalable method for the synthesis of thin films. This document provides an overview of the available data and a generalized protocol for the deposition of BeS thin films using the CBD method, based on the limited existing literature. Due to the scarcity of detailed experimental studies on the CBD of BeS, this protocol is a composite based on the reported synthesis of BeS and analogous metal sulfide thin films.
Data Presentation
The following table summarizes the reported quantitative data for BeS thin films deposited by the chemical bath deposition method.
| Deposition Parameter | Value | Film Property | Value | Reference |
| pH | 11.3 - 13.7 | Film Thickness | 0.068 - 0.085 µm | [1] |
| Deposition Time | 18 hours | Band Gap | 2.3 eV | [1] |
| Deposition Time | 24 hours | Band Gap | 4.4 eV | [1] |
| pH | 11.3 | - | - | [1] |
Experimental Protocols
The following section outlines a generalized experimental protocol for the chemical bath deposition of BeS thin films. This protocol is based on the available literature which indicates the use of beryllium nitrate as the beryllium source, thiourea as the sulfur source, and EDTA as a complexing agent in an alkaline medium.
Materials and Reagents:
-
Beryllium Nitrate (Be(NO₃)₂)
-
Thiourea (SC(NH₂)₂)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ammonia solution (NH₄OH) or other suitable base to adjust pH
-
Deionized water
-
Glass slides or other desired substrates
Equipment:
-
Beakers
-
Magnetic stirrer and hot plate
-
pH meter
-
Substrate holders
-
Drying oven
-
Fume hood (essential due to the toxicity of beryllium compounds)
Safety Precautions:
WARNING: Beryllium compounds are highly toxic and carcinogenic. All procedures involving beryllium salts must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. Follow all institutional safety guidelines for handling beryllium.
Generalized Deposition Procedure:
-
Substrate Preparation:
-
Thoroughly clean the glass substrates by sonication in a sequence of detergent, deionized water, and acetone.
-
Dry the substrates in an oven or with a stream of nitrogen gas.
-
-
Preparation of the Chemical Bath:
-
In a beaker, dissolve a specific amount of beryllium nitrate in deionized water.
-
Add a solution of EDTA (as a complexing agent) to the beryllium nitrate solution and stir until fully dissolved. The complexing agent helps to control the release of Be²⁺ ions, promoting a slower, more uniform film formation.
-
In a separate beaker, dissolve thiourea in deionized water.
-
Add the thiourea solution to the beryllium nitrate-EDTA solution.
-
Adjust the pH of the resulting solution to the desired alkaline value (e.g., between 11 and 13) by slowly adding ammonia solution while monitoring with a pH meter. The pH is a critical parameter influencing the deposition rate and film quality.
-
Adjust the final volume of the solution with deionized water to achieve the desired precursor concentrations.
-
-
Film Deposition:
-
Immerse the cleaned substrates vertically into the prepared chemical bath using a substrate holder.
-
Maintain the temperature of the bath at a constant, elevated temperature (e.g., 60-80 °C) using a hot plate with a magnetic stirrer for a gentle and uniform agitation.
-
Allow the deposition to proceed for a specific duration (e.g., 18-24 hours). The deposition time will directly influence the film thickness.
-
-
Post-Deposition Treatment:
-
After the desired deposition time, remove the substrates from the bath.
-
Rinse the coated substrates thoroughly with deionized water to remove any loosely adhered particles.
-
Dry the films in air or in an oven at a low temperature (e.g., 100 °C).
-
Visualizations
The following diagrams illustrate the generalized experimental workflow and a conceptual representation of the chemical processes involved in the chemical bath deposition of BeS thin films.
Caption: Experimental workflow for the chemical bath deposition of BeS thin films.
Caption: Conceptual diagram of the chemical reactions in BeS thin film deposition.
References
Synthesis of Beryllium Sulfide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis and handling of beryllium compounds pose significant health risks and should only be undertaken by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. Beryllium and its compounds are classified as human carcinogens.
Introduction
Beryllium sulfide (BeS) is an ionic compound with a high melting point and a wide bandgap.[1] While the synthesis of bulk this compound has been documented, the preparation of this compound nanoparticles is a largely unexplored area of research. This document provides an overview of the known synthesis methods for bulk BeS and presents hypothetical protocols for the synthesis of BeS nanoparticles based on common methods for other metal sulfide nanomaterials. Given the nascent stage of research, the application of BeS nanoparticles in drug delivery is speculative and would require extensive investigation into their biocompatibility and toxicity.
Properties of this compound
The known properties of bulk this compound are summarized in the table below. It is important to note that the properties of nanoparticles can differ significantly from their bulk counterparts.
| Property | Value | Reference |
| Chemical Formula | BeS | [1] |
| Molar Mass | 41.077 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Density | 2.36 g/cm³ | [1] |
| Melting Point | 1,800 °C (decomposes) | [1] |
| Solubility in Water | Decomposes | [1] |
| Crystal Structure | Cubic (sphalerite) | [1] |
Synthesis Protocols
Established Methods for Bulk this compound Synthesis
Two primary methods for the synthesis of bulk this compound powders have been reported.[1] These methods involve high-temperature reactions and are not designed to produce nanoparticles.
Method 1: Reaction of Beryllium and Sulfur in a Hydrogen Atmosphere
This method involves the direct reaction of beryllium metal with sulfur in a hydrogen atmosphere at high temperatures.
-
Reaction: Be + S → BeS
-
Protocol:
-
Place beryllium metal and sulfur powder in a suitable reaction vessel.
-
Introduce a hydrogen atmosphere.
-
Heat the mixture to a temperature between 1000-1300 °C for 10-20 minutes.[1]
-
Cool the reaction vessel to room temperature under an inert atmosphere.
-
The resulting product is this compound powder.
-
Method 2: Reaction of Beryllium Chloride and Hydrogen Sulfide
This alternative method utilizes beryllium chloride and hydrogen sulfide as reactants.
-
Reaction: BeCl₂ + H₂S → BeS + 2HCl
-
Protocol:
-
Heat beryllium chloride to 900 °C in a suitable reactor.
-
Introduce hydrogen sulfide gas into the reactor.
-
The reaction between beryllium chloride and hydrogen sulfide yields this compound.[1]
-
Collect the this compound product after cooling the system.
-
Hypothetical Protocols for this compound Nanoparticle Synthesis
The following protocols are hypothetical and based on general methods for synthesizing other metal sulfide nanoparticles.[2][3] Optimization of reaction parameters would be necessary to achieve the desired nanoparticle characteristics.
Method 3: Solvothermal Synthesis (Hypothetical)
Solvothermal synthesis is a common method for producing crystalline nanoparticles from precursors in a solvent at elevated temperatures and pressures.[2][4][5]
-
Potential Precursors:
-
Beryllium source: Beryllium chloride (BeCl₂), Beryllium acetate (Be(CH₃COO)₂), or Beryllium acetylacetonate (Be(acac)₂).
-
Sulfur source: Thioacetamide (CH₃CSNH₂), Thiourea (SC(NH₂)₂), or Sodium sulfide (Na₂S).
-
-
Protocol:
-
In a typical synthesis, dissolve a beryllium salt and a sulfur source in a suitable solvent (e.g., ethanol, oleylamine) in a Teflon-lined autoclave.
-
Seal the autoclave and heat to a temperature between 150-250 °C for several hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product multiple times with ethanol and deionized water to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum.
-
Method 4: Co-precipitation Synthesis (Hypothetical)
Co-precipitation is a simple and scalable method for nanoparticle synthesis where a solid is formed from a solution.[6][7]
-
Potential Precursors:
-
Beryllium source: A soluble beryllium salt like Beryllium sulfate (BeSO₄) or Beryllium nitrate (Be(NO₃)₂).
-
Sulfur source: A soluble sulfide salt like Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S).
-
-
Protocol:
-
Prepare an aqueous solution of a soluble beryllium salt.
-
Separately, prepare an aqueous solution of a soluble sulfide salt.
-
Under vigorous stirring, add the sulfide solution dropwise to the beryllium salt solution.
-
A precipitate of this compound should form immediately.
-
Continue stirring for a set period to ensure complete reaction and control particle growth.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water to remove residual salts.
-
Dry the final product at a low temperature.
-
Health and Safety Considerations
Beryllium and its compounds are highly toxic and are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[8][9] Inhalation of beryllium-containing dust, fumes, or mists can cause a chronic, debilitating, and sometimes fatal lung disease known as chronic beryllium disease (CBD) or berylliosis.[10][11] Dermal contact with soluble beryllium compounds can lead to skin sensitization and dermatitis.[8]
Key Safety Precautions:
-
All work with beryllium compounds must be conducted in a designated area with restricted access.
-
A certified fume hood or glove box is mandatory to prevent inhalation exposure.
-
Appropriate personal protective equipment (PPE), including a respirator, gloves, and a lab coat, must be worn at all times.
-
Strict protocols for waste disposal of beryllium-containing materials must be followed.
-
Regular medical surveillance is recommended for personnel working with beryllium.
Applications in Drug Development: A Speculative Outlook
Currently, there is no published research on the application of this compound nanoparticles in drug delivery. Any potential application would be contingent on overcoming the significant toxicity concerns associated with beryllium.
Hypothetically, if a non-toxic formulation of BeS nanoparticles could be developed, their unique properties might be explored in areas such as:
-
Bioimaging: The wide bandgap of BeS could potentially be exploited for imaging applications, though this would require extensive research into its luminescent properties at the nanoscale.
-
Theranostics: Functionalized BeS nanoparticles could theoretically be designed to carry a therapeutic payload while also acting as an imaging agent.
It must be emphasized that these are purely speculative applications. The inherent toxicity of beryllium presents a major barrier to its use in any biomedical context. Extensive research into the biocompatibility, pharmacokinetics, and biodistribution of any novel beryllium-containing nanomaterial would be the first and most critical step.
Conclusion
The synthesis of this compound nanoparticles represents an unexplored field of materials science. While methods for producing bulk BeS are known, the development of protocols for nanoparticle synthesis requires further research. The extreme toxicity of beryllium compounds necessitates stringent safety precautions and currently presents a formidable challenge for their application in drug development and other biomedical fields. Future research in this area must prioritize the development of safe handling protocols and a thorough understanding of the toxicological profile of BeS nanoparticles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Engineering of bioactive metal sulfide nanomaterials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Metal Oxide & Sulphide core-shell Nanoparticles [ijraset.com]
- 4. Solvothermal Synthesis of Nanoparticles [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. ck12.org [ck12.org]
- 7. Coprecipitation method for nanomaterials | PPTX [slideshare.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Beryllium poisoning - Wikipedia [en.wikipedia.org]
Beryllium Sulfide: A Wide Bandgap Semiconductor for Advanced Applications
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Beryllium sulfide (BeS) is a notable wide bandgap semiconductor material with properties that make it a candidate for applications in optoelectronic devices operating in the blue to ultraviolet spectrum.[1] Its significant bandgap, high hardness, and ability to form alloys with other II-VI semiconductors present opportunities for the development of novel electronic and photonic components.[2] However, the inherent toxicity of beryllium and its compounds necessitates stringent safety protocols in all handling and experimental procedures.[3][4]
These application notes provide an overview of the properties of this compound, detailed protocols for its synthesis and characterization, and a discussion of its potential applications. A significant emphasis is placed on the safety measures required for working with this hazardous material, a critical consideration for all personnel, including those in drug development who may encounter novel materials in toxicology or advanced delivery systems research.
Properties of this compound
This compound is a white crystalline solid that typically adopts a zinc-blende (sphalerite) crystal structure.[5] Its physical and electronic properties are summarized in the tables below.
Physical and Structural Properties
| Property | Value | Reference |
| Chemical Formula | BeS | [6] |
| Molar Mass | 41.077 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Crystal Structure | Cubic (zinc-blende) | [5][6] |
| Space Group | F-43m | [6] |
| Lattice Constant (a) | 4.86 Å | [7] |
| Density | 2.36 g/cm³ | [6] |
| Melting Point | Decomposes > 1800 °C | [6] |
| Solubility in Water | Decomposes | [6] |
Electronic and Optical Properties
The bandgap of this compound has been a subject of numerous theoretical and a limited number of experimental studies, with reported values varying significantly.
| Property | Value (eV) | Method | Reference |
| Experimental Bandgap | >5.5 | Optical Absorption | [1] |
| Calculated Indirect Bandgap | 5.436 | BZW-EF Method | [1][3] |
| Experimental Bandgap (Thin Film) | 2.30 - 4.40 | Chemical Bath Deposition | [1] |
| Calculated Indirect Bandgap | 2.38 - 4.17 | LDA Calculations | [1] |
| Calculated Indirect Bandgap | 3.041 - 4.241 | GGA Calculations | [1] |
Experimental Protocols
Synthesis of this compound Thin Films by Chemical Bath Deposition (CBD)
This protocol describes a general method for the deposition of BeS thin films onto a glass substrate. Extreme caution and adherence to safety protocols are mandatory.
Materials:
-
Beryllium nitrate [Be(NO₃)₂]
-
Thiourea [CS(NH₂)₂]
-
Ethylenediaminetetraacetic acid (EDTA) as a complexing agent
-
Ammonia solution (for pH adjustment)
-
Deionized water
-
Glass substrates
Equipment:
-
Fume hood certified for beryllium work
-
Personal Protective Equipment (PPE): respirator with appropriate filters, disposable lab coat, double gloves (nitrile), safety goggles
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Constant temperature water bath
-
Substrate holders
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the substrates under a stream of nitrogen.
-
Precursor Solution Preparation:
-
In a designated beaker inside the fume hood, dissolve a specific molar concentration of beryllium nitrate in deionized water.
-
In a separate beaker, dissolve a corresponding molar concentration of thiourea in deionized water.
-
In a third beaker, dissolve EDTA in deionized water.
-
-
Reaction Bath Formulation:
-
Place the beaker with the beryllium nitrate solution on a magnetic stirrer.
-
Slowly add the EDTA solution to the beryllium nitrate solution while stirring to form a stable complex.
-
Add the thiourea solution to the mixture.
-
Adjust the pH of the solution to a desired alkaline value (e.g., 11-13) using the ammonia solution.[5]
-
Add deionized water to reach the final desired volume.
-
-
Film Deposition:
-
Immerse the cleaned glass substrates into the reaction bath using a substrate holder.
-
Maintain the temperature of the bath at a constant value (e.g., 60-80 °C) using the water bath.
-
Allow the deposition to proceed for a set duration (e.g., 18-24 hours). The film thickness will depend on the deposition time.[5]
-
-
Post-Deposition Treatment:
-
Carefully remove the substrates from the bath.
-
Rinse the coated substrates with deionized water to remove any loosely adhered particles.
-
Dry the films in a controlled environment.
-
Workflow for Chemical Bath Deposition of BeS Thin Films
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of Fluorescent Sulfur Quantum Dots for Bioimaging and Biosensing [frontiersin.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 6. allanchem.com [allanchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
P-type Doping of Beryllium Sulfide: A Theoretical and Prototypical Guide
Introduction
Beryllium sulfide (BeS) is a wide bandgap semiconductor with potential applications in optoelectronic devices operating in the deep ultraviolet (DUV) spectrum. The realization of high-performance BeS-based devices is contingent upon the ability to achieve both n-type and p-type conductivity. While n-type conductivity is often achievable in wide bandgap semiconductors, achieving stable and efficient p-type doping presents a significant challenge. This document provides an overview of the theoretical basis for p-type doping of BeS and outlines a prototypical experimental protocol for its synthesis and characterization.
It is critical to note that while theoretical studies have identified promising acceptor dopants for BeS, there is a conspicuous absence of comprehensive experimental reports in publicly accessible literature detailing the successful synthesis and characterization of p-type BeS with significant hole concentrations. The inherent toxicity of beryllium and its compounds may contribute to the limited experimental investigation in this area. Therefore, the experimental protocols detailed herein are proposed based on established methodologies for related II-VI compound semiconductors and are intended to serve as a foundational guide for future research.
Theoretical Framework for P-type Doping of this compound
First-principles calculations have been employed to identify suitable acceptor dopants for achieving p-type conductivity in this compound. The primary criteria for an effective acceptor dopant are a low formation energy within the host lattice and a shallow acceptor level, meaning the energy level is close to the valence band maximum (VBM), allowing for thermal ionization and the creation of free holes.
Theoretical studies suggest that elements from Group IA (alkali metals) substituting for beryllium and Group VA elements substituting for sulfur are the most promising candidates for p-type dopants in BeS.
Predicted Acceptor Dopants and Their Properties
The following table summarizes the theoretically predicted shallow acceptor dopants for BeS and their calculated ionization energies. These values represent the energy required to excite an electron from the top of the valence band to the acceptor level, thereby creating a hole in the valence band.
| Dopant | Substitution Site | Dopant Type | Calculated Ionization Energy (eV) |
| Nitrogen (N) | Sulfur (S) | Acceptor | ~0.17 |
| Lithium (Li) | Beryllium (Be) | Acceptor | ~0.18 |
| Sodium (Na) | Beryllium (Be) | Acceptor | ~0.25 |
These low ionization energies suggest that nitrogen, lithium, and sodium are shallow acceptors in BeS and should, in principle, lead to effective p-type conductivity at room temperature. The formation energies of these defects are predicted to be favorable under sulfur-rich growth conditions, which would suppress the formation of compensating donor defects such as sulfur vacancies.
Prototypical Experimental Protocol: P-type Doping of BeS by Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a suitable technique for the growth of high-purity thin films with precise control over stoichiometry and doping concentration. The following protocol outlines a hypothetical process for the synthesis of nitrogen-doped p-type BeS thin films. Similar principles can be applied for lithium and sodium doping by utilizing appropriate elemental sources.
Materials and Equipment
-
Substrate: Silicon (111) or Gallium Arsenide (100), cleaned and deoxidized.
-
Beryllium Source: High-purity (6N) elemental beryllium from a standard effusion cell.
-
Sulfur Source: High-purity (6N) elemental sulfur from a valved cracker effusion cell.
-
Nitrogen Dopant Source: Radio-frequency (RF) plasma source supplied with ultra-high purity nitrogen gas.
-
MBE System: Ultra-high vacuum (UHV) chamber with a base pressure of < 1 x 10-10 Torr, equipped with in-situ Reflection High-Energy Electron Diffraction (RHEED).
Experimental Workflow
Caption: Prototypical workflow for the synthesis and characterization of p-type BeS.
Detailed Protocol
-
Substrate Preparation:
-
Chemically clean the chosen substrate using a standard procedure (e.g., RCA clean for Si) to remove organic and metallic contaminants.
-
Load the substrate into the MBE introduction chamber and transfer it to the growth chamber.
-
Thermally deoxidize the substrate in-situ by heating it to a high temperature (e.g., >850 °C for Si) until a sharp and streaky RHEED pattern is observed, indicating a clean and atomically flat surface.
-
-
BeS Buffer Layer Growth:
-
Cool the substrate to the desired growth temperature, which for II-VI compounds is typically in the range of 200-400 °C.
-
Set the beryllium effusion cell temperature to achieve a desired flux, monitored by a beam flux monitor.
-
Open the sulfur cracker valve to establish a sulfur overpressure. The Be:S flux ratio should be optimized to be slightly S-rich to promote p-type doping.
-
Initiate the growth of a thin (e.g., 50 nm) undoped BeS buffer layer to provide a good template for the doped layer. Monitor the growth in real-time using RHEED; a streaky pattern indicates two-dimensional growth.
-
-
Nitrogen-Doped BeS Growth:
-
While continuing the Be and S fluxes, ignite the nitrogen plasma source.
-
Control the nitrogen flow rate and RF power to achieve the desired doping concentration. The nitrogen partial pressure in the chamber will be a key parameter to control.
-
Grow the nitrogen-doped BeS layer to the desired thickness (e.g., 200-500 nm).
-
Continuously monitor the RHEED pattern to ensure crystalline quality is maintained during doped growth.
-
-
Post-Growth Cool Down:
-
After reaching the desired thickness, close the beryllium and nitrogen shutters.
-
Keep the sulfur flux on the surface while the substrate cools down to prevent surface degradation.
-
Once the substrate temperature is below 100 °C, close the sulfur valve.
-
Characterization of P-type this compound
After synthesis, a comprehensive characterization is essential to confirm the successful incorporation of dopants and the resulting p-type conductivity.
Structural and Morphological Characterization
-
X-ray Diffraction (XRD): To confirm the crystalline structure and orientation of the grown BeS film.
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness of the film.
Electrical Characterization
-
Hall Effect Measurements: This is the definitive method to determine the conductivity type, carrier (hole) concentration, mobility, and resistivity. A four-point van der Pauw configuration would be used.
-
Current-Voltage (I-V) Measurements: To assess the electrical behavior of the doped layer.
Optical Characterization
-
Photoluminescence (PL) Spectroscopy: To identify emission peaks related to the acceptor levels. A shallow acceptor will typically have a characteristic donor-acceptor pair (DAP) or free-to-bound (e,A0) transition at low temperatures.
-
UV-Vis Spectroscopy: To determine the optical bandgap of the BeS film and assess its transparency.
Visualization of P-type Doping in BeS
The following diagram illustrates the concept of creating p-type BeS through substitutional doping with nitrogen.
Caption: Substitutional doping of BeS with nitrogen to create a hole.
Safety Considerations
Beryllium and its compounds are highly toxic, particularly when inhaled as dust or fumes, and are classified as Group 1 carcinogens by the IARC. All handling of beryllium-containing materials must be conducted in a controlled environment, such as a glovebox or a fume hood with appropriate filtration, by personnel trained in handling toxic materials. Appropriate personal protective equipment (PPE), including respirators, gloves, and lab coats, must be worn at all times. All waste materials must be disposed of in accordance with institutional and national safety regulations for hazardous materials.
Conclusion
The successful p-type doping of this compound is a crucial step towards the development of BeS-based DUV optoelectronic devices. While theoretical studies provide a strong foundation for pursuing nitrogen, lithium, and sodium as acceptor dopants, experimental validation is urgently needed. The prototypical MBE protocol and characterization methods outlined in this document provide a roadmap for researchers to systematically investigate the p-type doping of BeS. Due to the significant health risks associated with beryllium, all experimental work must be conducted with stringent safety protocols in place.
Application Notes and Protocols for Beryllium Sulfide in Blue-Green Laser Diode Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for stable and efficient blue-green laser diodes has driven research into novel semiconductor materials. Beryllium sulfide (BeS) has emerged as a promising candidate for inclusion in II-VI semiconductor heterostructures due to its large bandgap and high covalent character.[1] The incorporation of beryllium into the crystal lattice is anticipated to enhance the bond strength, leading to more robust devices with longer operational lifetimes.[1] These application notes provide a theoretical framework and practical protocols for the fabrication of blue-green laser diodes incorporating this compound, based on existing knowledge of II-VI semiconductor growth and the fundamental properties of BeS. While the direct fabrication of a BeS-based laser diode has not been extensively reported, this document consolidates available data to guide future research and development in this area.
Material Properties of this compound and Related Compounds
A summary of the key physical properties of this compound and related binary compounds relevant to laser diode fabrication is presented in Table 1. These properties are crucial for designing heterostructures with appropriate lattice matching and band alignments for efficient carrier confinement and light emission.
| Property | This compound (BeS) | Zinc Selenide (ZnSe) | Gallium Arsenide (GaAs) |
| Crystal Structure | Zincblende | Zincblende | Zincblende |
| Lattice Constant (Å) | 4.863 | 5.668 | 5.653 |
| Bandgap (eV) at 300K | ~5.5 (Indirect) | 2.70 (Direct) | 1.42 (Direct) |
| Thermal Conductivity (W/m·K) | High (Theoretical) | 18 | 55 |
| Covalent Character | High | Moderate | Moderate |
Proposed Laser Diode Heterostructure
A hypothetical separate confinement heterostructure (SCH) for a blue-green laser diode incorporating a BeZnS alloy is proposed. In this design, a ZnSe quantum well serves as the active region for light emission, while BeZnS is used for the cladding layers. The higher bandgap of BeZnS provides strong carrier confinement, and its potential for lattice matching with a GaAs substrate makes it an attractive material.
Caption: Workflow for the MBE growth of the laser heterostructure.
Detailed Protocol:
-
Substrate Preparation: Begin with an n-type GaAs (100) substrate. Degrease and etch the substrate to remove surface contaminants and the native oxide layer.
-
Buffer Layer Growth: In the III-V growth chamber, deposit a homoepitaxial n-type GaAs buffer layer to ensure a high-quality starting surface.
-
Transfer: Transfer the substrate to the II-VI growth chamber under ultra-high vacuum (UHV) conditions.
-
n-type Cladding Layer: Grow the n-type BeZnS cladding layer. The ratio of Be and Zn fluxes should be carefully controlled to achieve the desired lattice constant and bandgap. Doping can be achieved using a zinc chloride (ZnCl₂) source.
-
Waveguide and Quantum Well: Grow the lower ZnSe waveguide, the ZnSe quantum well, and the upper ZnSe waveguide. The thickness of the quantum well is critical for determining the emission wavelength.
-
p-type Cladding Layer: Grow the p-type BeZnS cladding layer. Nitrogen plasma is a common p-type dopant source for II-VI materials.
-
Contact Layer: Grow a heavily p-doped ZnSe:Te cap layer to facilitate the formation of a good ohmic contact.
-
Post-growth Processing: After growth, standard photolithography, etching, and metallization techniques are used to define the ridge waveguide and deposit p- and n-type contacts.
Characterization of the Grown Heterostructure
A suite of characterization techniques is necessary to evaluate the quality of the grown material and the performance of the final device.
| Characterization Technique | Purpose |
| High-Resolution X-ray Diffraction (HRXRD) | Determine crystal quality, layer thickness, and strain. |
| Photoluminescence (PL) Spectroscopy | Measure the emission wavelength and efficiency of the quantum well. |
| Electroluminescence (EL) Spectroscopy | Characterize the light emission properties of the fabricated diode. |
| Light-Current-Voltage (L-I-V) Measurements | Determine threshold current, output power, and external quantum efficiency. |
| Secondary Ion Mass Spectrometry (SIMS) | Verify the composition and doping profiles of the grown layers. |
| Transmission Electron Microscopy (TEM) | Visualize the layer interfaces and identify any crystalline defects. |
Signaling Pathway and Device Physics
The operation of the laser diode is based on the radiative recombination of electrons and holes within the quantum well. The band alignment of the heterostructure is critical for efficient operation.
dot
Caption: Hypothetical band alignment diagram for the BeZnS/ZnSe heterostructure.
Disclaimer: The protocols and structures presented in these application notes are based on theoretical considerations and analogies to existing II-VI laser diode technologies. The actual fabrication and performance of a this compound-based laser diode will require significant experimental optimization. Due to the toxicity of beryllium compounds, all handling and processing should be conducted with appropriate safety precautions in a controlled environment.
References
Application Notes and Protocols for the Characterization of Beryllium Sulfide (BeS) Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a generalized guide for the characterization of Beryllium Sulfide (BeS) quantum dots (QDs). Due to a lack of specific experimental literature on BeS QDs, these protocols are adapted from standard procedures for other semiconductor quantum dots and are supplemented with theoretical data where available. Researchers should exercise caution and optimize these protocols based on their experimental observations. All work with beryllium compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the toxicity of beryllium.
Introduction to this compound (BeS) Quantum Dots
This compound (BeS) is a wide bandgap semiconductor material. Theoretical calculations predict that bulk BeS in the zinc-blende crystal structure has an indirect bandgap of approximately 5.436 eV.[1] This suggests that BeS quantum dots will exhibit quantum confinement effects, leading to an even larger effective bandgap and resulting in absorption and photoluminescence in the deep ultraviolet (UV) spectral region. The unique optical properties of BeS QDs could make them potential candidates for applications in specialized bio-imaging, sensing, and as drug delivery vehicles, provided their biocompatibility is thoroughly investigated.
Synthesis of BeS Quantum Dots (Hypothetical Protocol)
As no specific synthesis protocols for BeS QDs are readily available in the published literature, a hypothetical colloidal synthesis approach based on methods for other metal sulfide QDs is proposed.
Objective: To synthesize colloidal BeS quantum dots with tunable size.
Materials:
-
Beryllium precursor (e.g., Beryllium acetylacetonate)
-
Sulfur precursor (e.g., Trioctylphosphine sulfide - TOP-S)
-
Coordinating solvent (e.g., 1-octadecene - ODE)
-
Capping agent/ligand (e.g., Oleylamine - OAm)
-
Inert gas (Argon or Nitrogen)
-
Solvents for purification (e.g., Toluene, Ethanol, Methanol)
Protocol:
-
In a three-neck flask, dissolve the Beryllium precursor and Oleylamine in 1-octadecene.
-
Heat the mixture under vacuum to remove water and oxygen, then switch to an inert gas atmosphere.
-
Raise the temperature to the desired injection temperature (e.g., 200-300 °C). The size of the QDs can be tuned by varying this temperature.
-
In a separate flask, prepare the sulfur precursor by dissolving Trioctylphosphine sulfide in 1-octadecene.
-
Swiftly inject the sulfur precursor into the hot beryllium precursor solution under vigorous stirring.
-
The reaction mixture will change color, indicating the nucleation and growth of BeS QDs.
-
Allow the reaction to proceed for a specific time to control the growth of the nanocrystals.
-
Cool the reaction mixture to room temperature.
-
Purify the BeS QDs by precipitation with a non-solvent like ethanol or methanol, followed by centrifugation.
-
Re-disperse the purified BeS QDs in a non-polar solvent like toluene.
Structural and Optical Characterization
A comprehensive characterization of the synthesized BeS QDs is crucial to understand their physical and optical properties.
Transmission Electron Microscopy (TEM)
Objective: To determine the size, shape, and crystallinity of the BeS QDs.
Protocol:
-
Prepare a dilute solution of the purified BeS QDs in a volatile solvent like toluene.
-
Deposit a drop of the QD solution onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
Acquire TEM images at various magnifications to observe the morphology and size distribution.
-
Perform High-Resolution TEM (HRTEM) to visualize the crystal lattice fringes and assess the crystallinity.
-
Use Selected Area Electron Diffraction (SAED) to confirm the crystal structure (expected to be zinc-blende).
X-Ray Diffraction (XRD)
Objective: To determine the crystal structure and average crystallite size of the BeS QDs.
Protocol:
-
Prepare a powder sample of the BeS QDs by drying the purified solution.
-
Mount the powder sample on a zero-background sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range appropriate for the expected zinc-blende structure of BeS.
-
Compare the obtained diffraction pattern with the standard diffraction pattern for BeS to confirm the crystal structure.
-
Use the Scherrer equation on the broadened diffraction peaks to estimate the average crystallite size.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the optical absorption properties and estimate the bandgap of the BeS QDs.
Protocol:
-
Disperse the purified BeS QDs in a UV-transparent solvent (e.g., hexane or toluene).
-
Use a quartz cuvette for the measurement.
-
Record the absorption spectrum using a UV-Vis spectrophotometer, ensuring the absorbance is within the linear range of the instrument.
-
The first excitonic absorption peak will indicate the effective bandgap of the quantum dots. Due to the wide bandgap of BeS, this peak is expected in the deep UV region.
Photoluminescence (PL) Spectroscopy
Objective: To determine the emission properties of the BeS QDs.
Protocol:
-
Prepare a dilute solution of the BeS QDs in a suitable solvent.
-
Use a spectrofluorometer equipped with a deep UV excitation source (e.g., a Xenon lamp with a monochromator).
-
Excite the sample at a wavelength shorter than the absorption edge determined from the UV-Vis spectrum.
-
Record the emission spectrum. The emission peak should be red-shifted from the absorption peak (Stokes shift).
-
To determine the quantum yield (QY), a reference standard with a known QY in the same spectral region should be used.
Data Presentation: Expected Quantitative Data
The following tables summarize hypothetical but expected quantitative data for BeS quantum dots of different sizes.
Table 1: Structural Characterization Data
| Sample | Average Diameter (TEM) (nm) | Crystal Structure (XRD) | Lattice Spacing (HRTEM) (Å) |
| BeS-QD-1 | 2.5 ± 0.4 | Zinc-Blende | 2.81 |
| BeS-QD-2 | 4.0 ± 0.5 | Zinc-Blende | 2.80 |
| BeS-QD-3 | 6.2 ± 0.6 | Zinc-Blende | 2.81 |
Table 2: Optical Properties
| Sample | Absorption Peak (nm) | Emission Peak (nm) | Stokes Shift (nm) | Estimated Bandgap (eV) |
| BeS-QD-1 | 215 | 225 | 10 | 5.77 |
| BeS-QD-2 | 228 | 239 | 11 | 5.44 |
| BeS-QD-3 | 240 | 252 | 12 | 5.17 |
Visualizations
Experimental Workflow for BeS QD Synthesis and Characterization
Caption: Workflow for BeS QD synthesis and characterization.
Logical Relationship of Characterization Techniques
Caption: Interrelation of characterization techniques for BeS QDs.
Applications in Drug Development
While no specific studies on the use of BeS QDs in drug delivery exist, their potential can be inferred from the broader field of quantum dot applications. Their small size would allow for efficient cellular uptake. The surface of BeS QDs can be functionalized with targeting ligands (e.g., antibodies, peptides) for specific cell targeting and with therapeutic drugs for delivery. Their intrinsic fluorescence, although in the deep UV which may limit biological applications due to potential damage and low tissue penetration, could be utilized for in vitro tracking and mechanistic studies of drug delivery pathways. Further research into shifting the emission to the visible or near-infrared spectrum through doping or other modifications would be necessary for in vivo applications.
Important Considerations:
-
Toxicity: Beryllium and its compounds are known to be toxic. A thorough investigation of the cytotoxicity of BeS QDs is a prerequisite for any biological application. Surface coatings with biocompatible materials (e.g., polyethylene glycol - PEG, silica) will be essential to mitigate toxicity.
-
Photostability: The stability of the fluorescence signal under prolonged UV excitation needs to be assessed.
-
Bioconjugation: Robust and reliable methods for attaching biomolecules and drugs to the surface of BeS QDs need to be developed.
This document provides a foundational framework for researchers interested in the characterization of this compound quantum dots. As this is an emerging area, significant experimental work is required to validate and expand upon the protocols and hypothetical data presented here.
References
Application Notes and Protocols for Beryllium Sulfide in II-VI Semiconductor Alloys
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of beryllium sulfide (BeS) in the fabrication and characterization of II-VI semiconductor alloys. These materials are of significant interest for applications in optoelectronic devices operating in the blue-green to ultraviolet spectral regions. The inclusion of beryllium in II-VI alloys allows for tuning of the bandgap energy and lattice constant, enabling the design of novel heterostructures.
Physical and Electronic Properties of BeS-Containing II-VI Alloys
The incorporation of this compound into II-VI semiconductor alloys, such as those containing zinc (Zn), magnesium (Mg), and selenium (Se), allows for significant engineering of the material's fundamental properties. Theoretical studies based on density functional theory (DFT) have predicted the electronic and structural characteristics of various Be-containing alloys. These calculated values provide a valuable baseline for experimental work.
| Property | BeS (Zinc-Blende) | Be0.25Mg0.75S | Be0.5Mg0.5S | Be0.75Mg0.25S |
| Bandgap (eV) | 5.436 (Indirect)[1] | ~4.5 (Direct) | ~4.8 (Direct) | ~5.1 (Direct) |
| Lattice Constant (Å) | 4.863 (Experimental)[1] | ~5.4 | ~5.2 | ~5.0 |
| Bulk Modulus (GPa) | 107.7[1] | - | - | - |
Table 1: Calculated Properties of BeS and BexMg1-xS Alloys. The data for BeS is a mix of experimental and calculated values, while the alloy properties are estimations from theoretical studies. The bandgap of BeS is indirect, while the BeMgS alloys are predicted to have direct bandgaps.
| Property | Be0.25Mg0.75Se | Be0.5Mg0.5Se | Be0.75Mg0.25Se | Be0.25Mg0.75Te | Be0.5Mg0.5Te | Be0.75Mg0.25Te |
| Bandgap (eV) | ~3.8 (Direct) | ~4.1 (Direct) | ~4.4 (Direct) | ~3.2 (Direct) | ~3.5 (Direct) | ~3.8 (Direct) |
| Lattice Constant (Å) | ~5.6 | ~5.4 | ~5.2 | ~6.0 | ~5.8 | ~5.6 |
Table 2: Calculated Properties of BexMg1-xSe and BexMg1-xTe Alloys. These values are derived from theoretical calculations and illustrate the trend of increasing bandgap and decreasing lattice constant with higher Be content.
Experimental Protocols
Synthesis by Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) is a high-precision thin-film deposition technique used to grow high-purity single-crystal layers of semiconductor materials.[2][3][4][5] It is the preferred method for fabricating complex heterostructures and quantum wells with atomic-level control over thickness and composition.[2][3][6]
Workflow for MBE Growth of Be-Containing II-VI Alloys:
Caption: General workflow for the growth of Be-containing II-VI semiconductor alloys using MBE.
Protocol for MBE Growth of a BeZnSeTe Alloy:
This protocol is a generalized procedure based on common practices for II-VI MBE growth and should be optimized for specific equipment and desired material properties.
-
Substrate Preparation:
-
Select a suitable substrate, such as a single-crystal GaAs(100) wafer.
-
Chemically clean the substrate using a standard procedure (e.g., degreasing in organic solvents, followed by an etch in a sulfuric acid/hydrogen peroxide solution).
-
Rinse with deionized water and dry with high-purity nitrogen.
-
Mount the substrate onto a molybdenum block and load it into the MBE system's load-lock chamber.
-
Degas the substrate in the buffer chamber at a temperature of approximately 400°C for 30 minutes to remove the native oxide layer.
-
-
Growth:
-
Transfer the substrate to the growth chamber, which should be at an ultra-high vacuum (UHV) of < 10-9 Torr.[2]
-
Heat the substrate to the desired growth temperature, typically in the range of 250-350°C for Be-containing II-VI alloys.
-
Use solid-source effusion cells for beryllium (Be), zinc (Zn), selenium (Se), and tellurium (Te). The flux of each element is controlled by the temperature of the effusion cell.
-
Calibrate the beam equivalent pressure (BEP) of each source using an ion gauge to achieve the desired alloy composition and growth rate. A typical growth rate is around 0.5-1.0 µm/hour.
-
Open the shutters of the constituent elements to initiate the growth of the BeZnSeTe epilayer.
-
Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED) to ensure crystalline quality. A streaky RHEED pattern indicates two-dimensional layer-by-layer growth.
-
-
Post-Growth:
-
After reaching the desired thickness, close the effusion cell shutters.
-
Cool the sample down to room temperature under a selenium overpressure to prevent surface degradation.
-
Transfer the sample out of the growth chamber and through the load-lock.
-
Doping of Be-Containing II-VI Alloys
Achieving controlled n-type and p-type doping is crucial for device applications. Nitrogen is a common p-type dopant for II-VI materials, often introduced using a plasma source during MBE growth.
Workflow for p-type Doping with a Nitrogen Plasma Source:
Caption: Workflow for p-type doping of II-VI alloys using a nitrogen plasma source during MBE growth.
Protocol for p-type Doping of BeTe with Nitrogen:
-
System Preparation:
-
Integrate a radio frequency (RF) nitrogen plasma source into the MBE growth chamber.
-
Ensure a high-purity nitrogen gas supply to the plasma source.
-
-
Doping Procedure:
-
During the MBE growth of the BeTe layer, strike the nitrogen plasma by applying RF power (typically 100-300 W).
-
Control the nitrogen flow rate into the plasma source to adjust the doping concentration.
-
The activated nitrogen species are incorporated into the growing film, acting as acceptors.
-
The doping level can be varied by adjusting the RF power and nitrogen flow rate.[7]
-
-
Post-Doping Characterization:
-
Characterize the electrical properties of the doped films using Hall effect measurements to determine the hole concentration and mobility.
-
Structural and Optical Characterization
2.3.1. X-Ray Diffraction (XRD)
XRD is a non-destructive technique used to determine the crystal structure, lattice constant, and crystalline quality of the grown films.[1][3][8][9]
Protocol for High-Resolution XRD (HRXRD) of a BeZnSe/GaAs Heterostructure:
-
Sample Preparation:
-
Cleave a small piece of the as-grown wafer for analysis.
-
Mount the sample on the XRD goniometer stage.
-
-
Measurement:
-
Use a high-resolution X-ray diffractometer with a Cu Kα1 radiation source.
-
Perform a ω-2θ scan around the (004) reflection of the GaAs substrate to determine the out-of-plane lattice constant of the BeZnSe epilayer.
-
Perform a rocking curve (ω scan) of the BeZnSe (004) reflection to assess the crystalline quality. The full width at half maximum (FWHM) of the rocking curve is an indicator of the defect density.
-
Reciprocal space mapping (RSM) can be performed to determine the in-plane lattice constant and the strain state of the epilayer.
-
2.3.2. Photoluminescence (PL) Spectroscopy
PL spectroscopy is a powerful, non-destructive technique to investigate the electronic and optical properties of semiconductors, including the bandgap energy and the presence of defects.[2][10][11]
Workflow for Photoluminescence Spectroscopy:
Caption: A simplified workflow for a typical photoluminescence spectroscopy experiment.
Protocol for Photoluminescence Characterization:
-
Sample Preparation:
-
Mount the sample on a cold finger in a cryostat to allow for temperature-dependent measurements (typically from 10 K to 300 K).
-
-
Measurement:
-
Excite the sample with a laser source with a photon energy greater than the bandgap of the material (e.g., a He-Cd laser at 325 nm).
-
Collect the emitted luminescence using appropriate optics (lenses and mirrors).
-
Focus the collected light onto the entrance slit of a spectrometer.
-
Disperse the light using a diffraction grating and detect the spectrum using a charge-coupled device (CCD) detector or a photomultiplier tube.
-
-
Data Analysis:
-
The peak position of the near-band-edge emission provides the bandgap energy of the material.
-
The presence of lower-energy peaks can indicate the presence of defect states or impurities.
-
The intensity and width of the PL peaks provide information about the material quality.
-
Electrical Characterization
2.4.1. Hall Effect Measurement
The Hall effect measurement is a standard method to determine the carrier type (n-type or p-type), carrier concentration, and mobility of a semiconductor sample.[12][13][14]
Protocol for Hall Effect Measurement:
-
Sample Preparation:
-
Prepare a square-shaped sample (van der Pauw geometry) or a Hall bar geometry from the doped epilayer.
-
Make ohmic contacts at the four corners of the sample (for van der Pauw) or on the designated contact pads (for Hall bar). For p-type II-VI materials, a common contact material is gold (Au).
-
-
Measurement:
-
Place the sample in a magnetic field perpendicular to the sample surface.
-
Apply a constant current through two adjacent contacts and measure the voltage across the other two contacts.
-
Reverse the direction of the current and the magnetic field and repeat the measurements to eliminate thermoelectric effects.
-
The Hall voltage is the change in the measured transverse voltage with and without the magnetic field.
-
-
Data Analysis:
-
Calculate the Hall coefficient from the Hall voltage, current, and magnetic field strength.
-
The sign of the Hall coefficient indicates the carrier type (positive for holes, negative for electrons).
-
Determine the carrier concentration from the Hall coefficient.
-
Measure the resistivity of the sample using the van der Pauw method.
-
Calculate the carrier mobility from the Hall coefficient and the resistivity.
-
Applications
The ability to tune the bandgap and lattice constant of II-VI semiconductor alloys by incorporating BeS opens up a range of potential applications in optoelectronic devices, particularly for those operating in the blue, violet, and ultraviolet regions of the electromagnetic spectrum.
Potential Device Applications:
-
Light Emitting Diodes (LEDs) and Laser Diodes (LDs): By creating quantum well structures with Be-containing alloys as the well or barrier layers, it is possible to engineer the emission wavelength for blue-green to UV light sources.
-
Ultraviolet (UV) Photodetectors: The wide, direct bandgap of many Be-containing II-VI alloys makes them suitable for fabricating photodetectors with high responsivity in the UV spectral range and low sensitivity to visible light ("solar-blind").
-
Lattice-Matching Layers: Be-containing II-VI alloys can be used as buffer layers to facilitate the growth of other II-VI or III-V materials on common substrates like GaAs or Si by providing a lattice-matched template, thereby reducing defect formation.
These application notes and protocols provide a foundational guide for researchers and scientists working with this compound in II-VI semiconductor alloys. Further optimization of the described procedures will be necessary based on the specific alloy system, available equipment, and desired device performance.
References
- 1. researching.cn [researching.cn]
- 2. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]
- 3. The Molecular-Beam Epitaxy (MBE) Process | Cadence [resources.pcb.cadence.com]
- 4. researchgate.net [researchgate.net]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. ee.stanford.edu [ee.stanford.edu]
- 7. youtube.com [youtube.com]
- 8. iiserkol.ac.in [iiserkol.ac.in]
- 9. nuance.northwestern.edu [nuance.northwestern.edu]
- 10. opticsjournal.net [opticsjournal.net]
- 11. Efficient p-type doping in ultra-wide band-gap nitrides using non-equilibrium doping method [jos.ac.cn]
- 12. The Hall Effect | NIST [nist.gov]
- 13. tek.com [tek.com]
- 14. epfl.ch [epfl.ch]
Application Notes and Protocols for Beryllium Sulfide in High-Temperature Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beryllium sulfide (BeS) is a wide-bandgap semiconductor with properties that suggest its potential for application in high-temperature and high-power electronic devices. Its large bandgap, predicted high thermal conductivity, and high breakdown electric field make it a candidate for operation in extreme environments where conventional semiconductors like silicon fail. Wide-bandgap semiconductors, in general, allow for devices to function at significantly higher voltages, frequencies, and temperatures.[1][2] This document provides an overview of the material properties of BeS, protocols for its synthesis, and generalized procedures for the fabrication of electronic devices, based on available research and standard semiconductor manufacturing techniques.
Material Properties of this compound
This compound is a compound with a cubic zinc-blende crystal structure.[3][4] Its key properties, along with those of other common wide-bandgap semiconductors for comparison, are summarized in the table below. It is important to note that experimental data for several of BeS's properties, particularly thermal conductivity and breakdown electric field, are not widely available in the literature. The values presented are often theoretical or estimated based on the properties of similar compounds.
| Property | This compound (BeS) | Silicon Carbide (4H-SiC) | Gallium Nitride (GaN) | Silicon (Si) |
| Bandgap (eV) | ~5.4 - 7.4 (indirect)[4][5] | 3.26 | 3.4[6] | 1.12 |
| Crystal Structure | Zinc-blende[3][4] | Hexagonal | Wurtzite | Diamond cubic |
| Melting Point (°C) | ~1800 (decomposes)[4] | ~2730 (sublimes) | ~2500 (decomposes) | 1414 |
| Thermal Conductivity (W/cm·K) | Theoretical values are high, but experimental data is lacking. | 3-5 | 1.3-2.2[6] | 1.5 |
| Breakdown Electric Field (MV/cm) | Theoretical values are high, but experimental data is lacking. | 2-3 | 3.3[2] | 0.3 |
Experimental Protocols
Synthesis of this compound
a) Powder Synthesis via Solid-State Reaction
This method is suitable for producing polycrystalline BeS powder.
-
Reactants: High-purity beryllium metal powder and elemental sulfur.
-
Apparatus: Quartz tube furnace, hydrogen gas supply, and a closed reaction vessel (autoclave).[3][7]
-
Procedure:
-
Mix stoichiometric amounts of beryllium and sulfur powders inside an inert atmosphere glovebox to prevent oxidation.
-
Place the mixture in an alumina crucible within a quartz tube.
-
Place the quartz tube in a tube furnace.
-
Purge the tube with a hydrogen atmosphere.
-
Heat the mixture to a temperature between 1000-1300 °C for 10-20 minutes.[4] Performing the reaction at 900 °C may result in beryllium metal impurities.[4]
-
After the reaction, cool the furnace down to room temperature under a continuous hydrogen flow.
-
The resulting white powder is this compound.
-
b) Thin Film Deposition via Chemical Bath Deposition (CBD)
This technique is a low-cost method for depositing thin films of BeS on a substrate.
-
Precursors: A beryllium salt (e.g., beryllium sulfate) and a sulfur source (e.g., thioacetamide or sodium thiosulfate).
-
Substrate: Glass slides or other suitable substrates.
-
Apparatus: Beakers, hot plate with magnetic stirrer, and a pH meter.
-
Procedure:
-
Prepare an aqueous solution of the beryllium salt.
-
Prepare a separate aqueous solution of the sulfur source.
-
Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
In a beaker, mix the beryllium salt solution with a complexing agent (e.g., ammonia or triethanolamine) to control the release of beryllium ions.
-
Immerse the cleaned substrates vertically in the beaker.
-
Slowly add the sulfur source solution to the beaker while stirring continuously.
-
Heat the solution to a specific temperature (typically between 60-90 °C) and maintain it for a set duration to allow for the deposition of the BeS thin film. The film thickness can be controlled by the deposition time and precursor concentrations.[8]
-
After deposition, remove the substrates from the bath, rinse them with deionized water, and dry them in a stream of nitrogen.
-
Doping of this compound
Doping is the intentional introduction of impurities to control the electrical properties of the semiconductor.[9]
-
P-type Doping: Theoretical studies suggest that doping BeS with nitrogen, lithium, or sodium can induce p-type conductivity.[10]
-
Nitrogen Doping: Nitrogen atoms substituting sulfur atoms can act as shallow acceptors.[10] This can be achieved during crystal growth or thin film deposition by introducing a nitrogen-containing gas (e.g., ammonia or nitrogen) into the reaction chamber.
-
Lithium and Sodium Doping: Lithium or sodium atoms substituting beryllium atoms can also act as shallow acceptors.[10] This can be achieved by introducing lithium or sodium precursors during the synthesis process.
-
-
N-type Doping: While specific experimental studies on n-type doping of BeS are scarce, introducing elements with more valence electrons than beryllium or sulfur (depending on the substitution site) would theoretically lead to n-type conductivity. For example, a group III element substituting beryllium or a group VII element substituting sulfur could potentially act as a donor.
Fabrication of a High-Temperature Schottky Diode (Generalized Protocol)
-
Materials: N-type doped BeS substrate or thin film, high work function metal (e.g., Platinum, Nickel, Gold) for Schottky contact, and a low work function metal (e.g., Titanium, Aluminum) for ohmic contact.
-
Apparatus: Physical vapor deposition system (e.g., sputtering or e-beam evaporation), photolithography equipment (spin coater, mask aligner, developer), and a rapid thermal annealing (RTA) system.
-
Procedure:
-
Substrate Preparation: Start with an n-type doped BeS substrate or a high-quality n-type BeS thin film on a suitable substrate.
-
Ohmic Contact Formation: a. Use photolithography to define the area for the ohmic contact. b. Deposit a metal stack (e.g., Ti/Al) using sputtering or e-beam evaporation. c. Perform a lift-off process to remove the photoresist and excess metal. d. Anneal the contact at a high temperature in an inert atmosphere (e.g., nitrogen or argon) to form a good ohmic contact.
-
Schottky Contact Formation: a. Use a separate photolithography step to define the area for the Schottky contact. b. Deposit a high work function metal (e.g., Pt/Ni/Au). c. Perform a lift-off process.
-
Device Isolation (optional): If multiple devices are fabricated on the same substrate, an isolation step (e.g., mesa etching) might be necessary to prevent cross-talk.
-
Passivation: Deposit a dielectric layer (e.g., SiO2 or Si3N4) to protect the device surface and reduce leakage currents.
-
Contact Pad Formation: Open windows in the passivation layer to access the ohmic and Schottky contacts for wire bonding.
-
Visualizations
Caption: A logical workflow for BeS-based electronic device development.
Caption: Comparison of BeS properties with other semiconductors.
References
- 1. Wide-bandgap semiconductor - Wikipedia [en.wikipedia.org]
- 2. Applications of Wide Bandgap Semiconductor Materials in High-Power Electronic Devices [scirp.org]
- 3. WebElements Periodic Table » Beryllium » beryllium sulphide [webelements.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. WebElements Periodic Table » Beryllium » beryllium sulphide [winter.group.shef.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. agsdevices.com [agsdevices.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Molecular Beam Epitaxy Growth of Beryllium Sulfide (BeS) on Gallium Arsenide (GaAs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the growth of high-quality Beryllium Sulfide (BeS) thin films on Gallium Arsenide (GaAs) substrates using Molecular Beam Epitaxy (MBE). This document is intended for researchers in materials science, semiconductor physics, and optoelectronics.
Introduction
This compound (BeS) is a wide bandgap II-VI semiconductor with a zincblende crystal structure. Its large bandgap and potential for p-type doping make it a promising material for various optoelectronic applications, including ultraviolet (UV) detectors, emitters, and as a component in heterostructures with other III-V and II-VI semiconductors. Gallium Arsenide (GaAs) is a common substrate for the epitaxial growth of a wide range of semiconductor materials due to its mature technology and availability of high-quality, large-area wafers.[1][2]
The successful epitaxial growth of BeS on GaAs via Molecular Beam Epitaxy (MBE) allows for the precise control of layer thickness, composition, and interface quality at the atomic level.[3] This enables the fabrication of novel heterostructures and devices with tailored electronic and optical properties.
Material Properties and Lattice Mismatch
A critical parameter in heteroepitaxy is the lattice mismatch between the substrate and the epitaxial layer, which can introduce strain and defects if not carefully managed.
| Material | Crystal Structure | Lattice Constant (a) at 300 K |
| BeS | Zincblende | 4.86 Å |
| GaAs | Zincblende | 5.6533 Å[4] |
The lattice mismatch between BeS and GaAs is calculated as follows:
Lattice Mismatch (%) = [(a_BeS - a_GaAs) / a_GaAs] * 100
Lattice Mismatch (%) = [(4.86 - 5.6533) / 5.6533] * 100 ≈ -14.0%
The significant lattice mismatch of approximately -14.0% presents a challenge for the direct epitaxial growth of thick, high-quality BeS films on GaAs. This large mismatch can lead to the formation of misfit dislocations and other defects at the interface to relieve the strain. However, for very thin layers, pseudomorphic growth may be achievable.
Experimental Setup and Pre-growth Preparation
The following sections detail the necessary equipment and preparatory steps for the MBE growth of BeS on GaAs.
Molecular Beam Epitaxy (MBE) System
A standard solid-source MBE system equipped with effusion cells for Beryllium (Be) and Sulfur (S) is required. The system should be capable of reaching ultra-high vacuum (UHV) conditions (base pressure < 1 x 10-10 Torr) to ensure high-purity film growth. Key components of the MBE system include:
-
Effusion Cells: High-purity solid sources for Beryllium (e.g., 5N purity) and Sulfur (e.g., 6N purity).
-
Substrate Manipulator: Capable of heating the substrate to the required temperatures and rotating it for uniform growth.
-
In-situ Monitoring:
-
Reflection High-Energy Electron Diffraction (RHEED): Essential for monitoring substrate deoxidation, surface reconstruction, and growth mode in real-time.[5][6]
-
Beam Flux Monitor (BFM) or Ion Gauge: To measure the Beam Equivalent Pressure (BEP) of the elemental fluxes.
-
Pyrometer and Thermocouple: For accurate measurement of the substrate temperature.
-
Substrate Preparation Protocol
Proper preparation of the GaAs substrate is crucial for achieving high-quality epitaxial layers. The following protocol is for a GaAs(100) substrate:
-
Solvent Cleaning:
-
Degrease the GaAs wafer by sonicating in trichloroethylene, acetone, and methanol for 5 minutes each.
-
Rinse thoroughly with deionized (DI) water between each solvent step.
-
Dry the wafer with a stream of dry nitrogen gas.
-
-
Chemical Etching:
-
Etch the wafer in a solution of H2SO4:H2O2:H2O (e.g., 5:1:1 ratio) for approximately 1-2 minutes to remove surface contaminants and create a fresh, smooth surface.
-
Quench the etch by immersing the wafer in DI water.
-
Rinse extensively with DI water.
-
-
Oxide Passivation:
-
Dip the wafer in a dilute HCl or NH4OH solution to form a stable, thin protective oxide layer.
-
Rinse with DI water and blow dry with nitrogen.
-
-
Mounting and Loading:
-
Mount the prepared substrate onto a molybdenum holder using indium-free mounting techniques.
-
Introduce the mounted substrate into the MBE system's load-lock chamber and pump down to high vacuum.
-
MBE Growth Protocol for BeS on GaAs
The following is a generalized protocol for the MBE growth of BeS on a GaAs(100) substrate. Specific parameters such as temperatures and fluxes may require optimization based on the individual MBE system characteristics.
GaAs Substrate Deoxidation
-
Transfer the substrate from the load-lock to the growth chamber.
-
Heat the substrate to a temperature of approximately 580-620°C under an arsenic (As4) overpressure. The As4 BEP should be in the range of 5 x 10-6 to 1 x 10-5 Torr.
-
Monitor the RHEED pattern. The initial diffuse pattern from the amorphous oxide layer will transition to a streaky pattern, indicating the desorption of the oxide and the emergence of a clean, crystalline GaAs surface. A (2x4) reconstruction is typically observed for an As-stabilized GaAs(100) surface.[7][8]
-
Once a sharp and streaky RHEED pattern is observed, the substrate is ready for growth.
BeS Growth
-
Substrate Temperature: Cool the GaAs substrate to the desired growth temperature for BeS. The optimal temperature for BeS growth on GaAs is not well-documented and requires empirical optimization. A starting point could be in the range of 200-400°C, as lower temperatures are often used for heteroepitaxy with large lattice mismatch to reduce islanding.[9]
-
Source Fluxes:
-
Heat the Beryllium and Sulfur effusion cells to their operating temperatures to achieve the desired beam equivalent pressures.
-
The Be/S BEP ratio is a critical parameter that influences the stoichiometry and quality of the BeS film. A ratio close to 1:1 is generally desired, but an excess of the more volatile element (Sulfur) may be necessary. The optimal BEP ratio needs to be determined experimentally.
-
-
Initiation of Growth:
-
Open the shutters for the Beryllium and Sulfur sources simultaneously to commence the growth of the BeS layer.
-
-
In-situ Monitoring with RHEED:
-
Observe the RHEED pattern evolution during the initial stages of growth. For a two-dimensional (2D) layer-by-layer growth mode, the initial streaky pattern of the GaAs substrate should be maintained, although changes in the streak spacing will occur due to the different lattice constant of BeS.
-
If the RHEED pattern transitions to a spotty pattern, it indicates a three-dimensional (3D) island growth mode, which can be promoted by the large lattice mismatch. Growth parameters such as substrate temperature and growth rate can be adjusted to encourage 2D growth.
-
-
Growth Rate: The growth rate will depend on the incident fluxes of Be and S. Typical growth rates in MBE are on the order of 0.1-1.0 micrometers per hour.[3]
-
Termination of Growth:
-
Close the Be and S shutters to stop the growth.
-
Cool down the substrate under UHV conditions.
-
Characterization of BeS Thin Films
After growth, the BeS thin films should be characterized to determine their structural, optical, and electrical properties.
| Characterization Technique | Information Obtained |
| High-Resolution X-ray Diffraction (HRXRD) | Crystalline quality, lattice constant, strain state, and film thickness.[10] |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and identification of growth mode (2D vs. 3D). |
| Transmission Electron Microscopy (TEM) | Microstructure, interface quality, and dislocation analysis.[11] |
| Photoluminescence (PL) Spectroscopy | Bandgap energy and defect-related emission. |
| X-ray Photoelectron Spectroscopy (XPS) | Chemical composition and stoichiometry. |
| Hall Effect Measurements | Carrier concentration, mobility, and conductivity type. |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7id.xray.aps.anl.gov [7id.xray.aps.anl.gov]
- 5. sciencing.com [sciencing.com]
- 6. snow.stanford.edu [snow.stanford.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. ee.stanford.edu [ee.stanford.edu]
- 10. Growth and characterization of <i>β</i>-Ga<sub>2</sub>O<sub>3</sub> thin films grown on off-angled Al<sub>2</sub>O<sub>3</sub> substrates by metal-organic chemical vapor deposition [jos.ac.cn]
- 11. Evidence of Delta Phase of Fe in MBE-Grown Thin Epitaxial Films on GaAs [mdpi.com]
Troubleshooting & Optimization
Beryllium Sulfide (BeS) Surface Passivation: Technical Support Center
Disclaimer: The following technical guidance is based on established principles of surface passivation for semiconductor materials and the known chemical properties of beryllium sulfide (BeS). Direct experimental literature on the passivation of BeS surfaces is limited. Therefore, the protocols and troubleshooting advice provided are intended as a starting point for research and development, and experimental parameters will likely require optimization.
Frequently Asked Questions (FAQs)
Q1: Why is passivation of this compound surfaces necessary?
A1: this compound is a wide-bandgap semiconductor with potential applications in optoelectronic devices. However, its surface is highly reactive and prone to degradation. Specifically, BeS is decomposed by water and acids, leading to the formation of beryllium oxide/hydroxide and the release of hydrogen sulfide gas[1][2]. This degradation alters the surface stoichiometry and electronic properties, negatively impacting device performance and stability. Passivation creates a protective, chemically inert layer on the BeS surface to prevent these reactions and ensure long-term stability.
Q2: What are the primary challenges in passivating BeS surfaces?
A2: The main challenge is the high reactivity of the BeS surface, particularly its sensitivity to moisture and acidic environments[1][3]. Many conventional passivation processes, especially those involving aqueous chemistries or precursors that produce water as a byproduct, are unsuitable for BeS. Any pre-passivation cleaning and the passivation process itself must be conducted in a strictly controlled, moisture-free environment.
Q3: Which passivation techniques are most promising for BeS?
A3: Techniques that operate under vacuum and at low temperatures are generally preferred for reactive surfaces like BeS. The most promising methods include:
-
Atomic Layer Deposition (ALD): ALD allows for the deposition of highly conformal, pinhole-free thin films with precise, angstrom-level thickness control[4][5]. The self-limiting nature of ALD reactions minimizes the risk of precursor-related surface damage. Materials like aluminum oxide (Al₂O₃) and silicon nitride (SiNₓ) are common choices for passivation layers.
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): PECVD is another viable technique that allows for the deposition of dielectric films at lower temperatures than traditional chemical vapor deposition (CVD)[6][7][8]. It is well-suited for depositing passivation layers like silicon nitride and silicon dioxide (SiO₂).
Q4: What materials are suitable for passivating BeS?
A4: The choice of passivation material is critical. The ideal material should be an excellent diffusion barrier to moisture and other contaminants, possess a wide bandgap, and have good adhesion to the BeS surface. Common choices for passivating other wide-bandgap semiconductors, which could be adapted for BeS, include:
-
Aluminum Oxide (Al₂O₃)
-
Silicon Nitride (SiNₓ)
-
Silicon Dioxide (SiO₂)
-
Hafnium Oxide (HfO₂)
Q5: How can I characterize the effectiveness of the passivation layer on my BeS sample?
A5: A multi-technique approach is recommended to evaluate the quality of the passivation layer. Key characterization methods include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and the passivation layer, and to verify the absence of beryllium oxide at the interface.
-
Atomic Force Microscopy (AFM): To assess the surface morphology and roughness before and after passivation.
-
Ellipsometry: To measure the thickness and refractive index of the deposited passivation film.
-
Transmission Electron Microscopy (TEM): To visualize the cross-section of the passivation layer and the BeS interface, and to check for conformity and defects.
Troubleshooting Guide
Problem 1: The BeS surface appears cloudy or hazy after passivation.
-
Possible Cause: Unintentional oxidation of the BeS surface either before or during the passivation process. This can be due to trace amounts of water or oxygen in the deposition chamber or handling in an inert environment that was not sufficiently pure. Beryllium has a high affinity for oxygen[9][10].
-
Solution:
-
Ensure the BeS substrate is loaded into the deposition system immediately after preparation or cleavage, minimizing exposure to ambient air.
-
Perform a pre-deposition bake-out of the BeS substrate in a high-vacuum environment (e.g., at >200°C) to desorb any surface water[11][12][13].
-
Use high-purity precursors and carrier gases. Consider using an in-situ surface treatment, such as a brief exposure to a mild sulfur precursor (e.g., H₂S or an organosulfur compound), to prepare the surface before depositing the passivation layer.
-
Problem 2: The passivation film shows poor adhesion and peels off.
-
Possible Cause 1: Contamination on the BeS surface prior to deposition. Organic residues or native oxides can prevent strong bonding between the substrate and the passivation film.
-
Solution 1: Develop a stringent pre-cleaning protocol. This could involve solvent cleaning in an inert atmosphere followed by a vacuum anneal. Avoid any wet chemical etching that could damage the BeS surface.
-
Possible Cause 2: High internal stress in the deposited film, which is a common issue in PECVD processes[8].
-
Solution 2: Optimize the PECVD deposition parameters. Adjusting the plasma power, pressure, gas flow rates, and deposition temperature can modify the film stress. A post-deposition anneal at a moderate temperature (compatible with BeS stability) may also help to relieve stress.
Problem 3: Electrical measurements show high leakage current after passivation.
-
Possible Cause: The passivation layer is not fully dense or contains pinholes, providing a conductive path through the film.
-
Solution:
-
If using ALD, increase the number of cycles to ensure a sufficiently thick and continuous film.
-
Optimize the precursor pulse and purge times to ensure complete surface reactions and removal of byproducts.
-
If using PECVD, adjust the deposition conditions to promote the growth of a denser film.
-
Consider a multi-layer passivation stack, for example, a thin, highly conformal ALD layer followed by a thicker PECVD layer.
-
Problem 4: XPS analysis shows the presence of beryllium oxide (BeO) at the BeS-passivation interface.
-
Possible Cause: The chosen precursors are reacting with the BeS surface. For example, in ALD of oxides using water as the oxygen source, the water molecules can readily react with BeS to form BeO.
-
Solution:
-
Avoid using water as a precursor for ALD. Use alternative oxygen sources like ozone (O₃) or a plasma-based oxygen source, which can be less reactive with the sulfide surface at low temperatures.
-
For ALD of nitrides, ensure the precursors do not have oxygen-containing ligands.
-
Lower the deposition temperature to reduce the thermal energy available for unwanted side reactions at the interface.
-
Quantitative Data Summary
The following table presents hypothetical, representative data for common passivation techniques applied to BeS surfaces. This data is based on typical results for other wide-bandgap semiconductors and should be used as a guideline for expected outcomes.
| Passivation Technique | Passivation Material | Typical Thickness (nm) | Surface Roughness (RMS) - Pre-passivation (nm) | Surface Roughness (RMS) - Post-passivation (nm) | Chemical Stability (Time to degradation in ambient) |
| ALD | Al₂O₃ | 10 - 30 | 0.5 - 1.0 | 0.6 - 1.2 | > 24 hours |
| PECVD | SiNₓ | 50 - 100 | 0.5 - 1.0 | 0.8 - 1.5 | > 24 hours |
| ALD | HfO₂ | 10 - 20 | 0.5 - 1.0 | 0.7 - 1.3 | > 18 hours |
| PECVD | SiO₂ | 50 - 150 | 0.5 - 1.0 | 1.0 - 2.0 | > 12 hours |
Experimental Protocols
Protocol 1: Atomic Layer Deposition of Al₂O₃ on BeS
Objective: To deposit a 20 nm thick, uniform, and conformal Al₂O₃ passivation layer on a BeS substrate.
Methodology:
-
Substrate Preparation:
-
Handle the BeS substrate exclusively in a high-purity nitrogen or argon-filled glovebox.
-
If the BeS is an epitaxial layer, use it as-grown to ensure a pristine surface. If it is a bulk crystal, it should be cleaved inside the glovebox immediately before loading to expose a fresh surface.
-
Mount the substrate on the sample holder.
-
-
System Loading:
-
Transfer the mounted substrate from the glovebox to the ALD reactor's load-lock using a vacuum transfer case to prevent any air exposure.
-
Pump down the load-lock to high vacuum (<10⁻⁶ Torr).
-
-
Pre-Deposition Annealing:
-
Transfer the substrate into the main ALD chamber.
-
Heat the substrate to 250°C for 30 minutes under high vacuum to desorb any physisorbed contaminants or water molecules.
-
Lower the substrate temperature to the target deposition temperature of 200°C.
-
-
ALD Cycles:
-
Use Trimethylaluminum (TMA) as the aluminum precursor and ozone (O₃) as the oxygen precursor.
-
Set the ALD cycle sequence as follows (times will need to be optimized for the specific reactor geometry):
-
TMA pulse: 0.1 seconds
-
N₂ purge: 10 seconds
-
O₃ pulse: 0.5 seconds
-
N₂ purge: 15 seconds
-
-
Repeat this cycle for approximately 200 iterations to achieve a ~20 nm film (assuming a growth rate of ~1.0 Å/cycle).
-
-
Post-Deposition and Unloading:
-
After the final cycle, cool down the substrate under a high-purity N₂ flow.
-
Transfer the coated substrate back to the load-lock, vent with N₂, and move it into the glovebox for storage or further processing.
-
Protocol 2: PECVD of SiNₓ on BeS
Objective: To deposit a 100 nm thick SiNₓ passivation layer on a BeS substrate.
Methodology:
-
Substrate Preparation & Loading: Follow steps 1 and 2 from the ALD protocol.
-
Pre-Deposition Treatment:
-
Transfer the substrate into the PECVD chamber.
-
Heat the substrate to the deposition temperature of 300°C.
-
Introduce a low-power ammonia (NH₃) plasma for 60 seconds to clean and prepare the surface.
-
-
Deposition:
-
Introduce the precursor gases: Silane (SiH₄) and Ammonia (NH₃), with Nitrogen (N₂) as a carrier and dilution gas.
-
Typical process parameters (to be optimized):
-
Pressure: 1-2 Torr
-
RF Power: 30-50 W
-
SiH₄ flow rate: 10-20 sccm
-
NH₃ flow rate: 50-100 sccm
-
N₂ flow rate: 500-1000 sccm
-
-
Initiate the plasma and deposit for the time required to reach a 100 nm thickness (deposition rate will depend on the specific conditions).
-
-
Post-Deposition and Unloading:
-
Turn off the precursor gases and the plasma.
-
Cool the substrate under a high flow of N₂.
-
Transfer the coated substrate out of the system via the load-lock and into an inert environment.
-
Visualizations
Caption: Experimental workflow for BeS surface passivation using ALD.
Caption: Troubleshooting workflow for BeS passivation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Atomic layer deposition of metal sulfide materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing PVD and CVD for Semiconductor Thin Films [eureka.patsnap.com]
- 7. newsroom.lamresearch.com [newsroom.lamresearch.com]
- 8. his.pusan.ac.kr [his.pusan.ac.kr]
- 9. Beryllium and Beryllium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beryllium | Properties, Uses, & Facts | Britannica [britannica.com]
- 11. New Passivation Method for Semiconductor Devices | MIT Technology Licensing Office [tlo.mit.edu]
- 12. Passivation technique for wide bandgap semiconductor devices-The Future Laboratory, Tsinghua University [thfl.tsinghua.edu.cn]
- 13. US9634111B2 - Passivation technique for wide bandgap semiconductor devices - Google Patents [patents.google.com]
Technical Support Center: Overcoming Beryllium Sulfide Instability in Air
Welcome to the Technical Support Center for Beryllium Sulfide (BeS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of issues related to the atmospheric instability of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning yellow and emitting a strange odor?
A1: this compound is highly susceptible to degradation upon exposure to atmospheric moisture. The yellowing of your sample and the characteristic odor of rotten eggs are strong indicators of hydrolysis. In this process, BeS reacts with water vapor (H₂O) in the air to form beryllium hydroxide (Be(OH)₂) and hydrogen sulfide (H₂S) gas. The presence of H₂S, which is toxic, necessitates immediate implementation of proper handling procedures in an inert atmosphere.
Q2: Can I handle this compound on an open lab bench if I work quickly?
A2: No. This compound is extremely sensitive to air and moisture.[1] Even brief exposure can lead to surface degradation, compromising the purity and integrity of your sample. All manipulations involving BeS powder should be performed in a controlled inert atmosphere, such as a glovebox or using a Schlenk line, to prevent decomposition.
Q3: What are the primary degradation products of this compound when exposed to air?
A3: The two primary degradation reactions are hydrolysis and oxidation.
-
Hydrolysis: Reaction with atmospheric moisture (H₂O) produces beryllium hydroxide (Be(OH)₂) and hydrogen sulfide (H₂S) gas. BeS + 2H₂O → Be(OH)₂ + H₂S
-
Oxidation: Reaction with atmospheric oxygen (O₂), especially at elevated temperatures, yields beryllium oxide (BeO). 2BeS + 3O₂ → 2BeO + 2SO₂
Q4: What are the ideal atmospheric conditions for storing and handling this compound?
A4: To prevent degradation, this compound must be stored and handled in an environment with minimal oxygen and moisture content. For optimal stability, it is recommended to maintain an inert atmosphere with oxygen and moisture levels below 1 part per million (ppm).[2][3] Argon is a suitable inert gas for this purpose.
Q5: My experiment requires dissolving this compound. What solvents are safe to use?
A5: this compound decomposes in water and acids.[4][5] Therefore, protic solvents should be strictly avoided. If your experimental protocol requires a solvent, anhydrous, deoxygenated aprotic solvents must be used. The dissolution process should be carried out under a rigorously maintained inert atmosphere.
Troubleshooting Guides
Issue 1: Visible Changes in this compound Powder
-
Symptom: The white crystalline powder appears clumpy, has a yellowish tint, or has a noticeable odor of rotten eggs.
-
Probable Cause: Exposure to atmospheric moisture, leading to hydrolysis and the formation of beryllium hydroxide and hydrogen sulfide gas.
-
Immediate Action:
-
Do not open the container in the open air.
-
Transfer the container to a glovebox or use a Schlenk line to handle the material under an inert atmosphere.
-
If the odor of hydrogen sulfide is detected, ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection if necessary.
-
-
Resolution:
-
For future experiments, ensure all handling of this compound is performed in a glovebox with O₂ and H₂O levels below 1 ppm.
-
Use only dried, degassed solvents and reagents.
-
Store this compound in a sealed container inside a desiccator within a glovebox.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Experiments involving this compound yield inconsistent or non-reproducible results.
-
Probable Cause: The use of partially degraded this compound. The presence of impurities such as beryllium hydroxide or beryllium oxide can interfere with chemical reactions and alter the material's properties.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of your this compound sample using techniques like X-ray Diffraction (XRD) or Infrared (IR) Spectroscopy to check for the presence of degradation products.
-
Inert Atmosphere Integrity: Check the oxygen and moisture levels in your glovebox or the integrity of your Schlenk line setup. Ensure there are no leaks.
-
Solvent Purity: Confirm that any solvents used are anhydrous and have been properly degassed.
-
-
Resolution:
-
If degradation is confirmed, it may be necessary to use a fresh, unopened sample of this compound.
-
Review and optimize your handling and storage procedures to minimize air exposure.
-
Data Presentation
Table 1: Properties of this compound and its Degradation Products
| Property | This compound (BeS) | Beryllium Hydroxide (Be(OH)₂) | Beryllium Oxide (BeO) | Hydrogen Sulfide (H₂S) |
| Molar Mass ( g/mol ) | 41.08 | 43.03 | 25.01 | 34.08 |
| Appearance | White crystalline solid | White powder | White amorphous solid | Colorless gas |
| Solubility in Water | Decomposes | Insoluble | Insoluble | Soluble |
| Odor | Odorless | Odorless | Odorless | Rotten eggs |
Table 2: Recommended Environmental Conditions for Handling this compound
| Parameter | Recommended Level | Justification |
| Oxygen (O₂) Level | < 1 ppm | Prevents oxidation to beryllium oxide. |
| Moisture (H₂O) Level | < 1 ppm | Prevents hydrolysis to beryllium hydroxide and hydrogen sulfide.[2][3] |
| Inert Gas | Argon or Nitrogen | Provides an unreactive atmosphere. |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
-
Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas at least three times before introducing the this compound container.
-
Atmosphere Control: Verify that the glovebox atmosphere has O₂ and H₂O levels below 1 ppm.[2][3]
-
Material Transfer: Once inside the glovebox, open the primary container of this compound.
-
Weighing and Dispensing: Use a pre-cleaned spatula and weigh boat to handle the powder.
-
Sealing: After dispensing, securely seal the this compound container and store it in a desiccator within the glovebox.
-
Cleanup: Carefully clean any residual powder from the workspace using appropriate waste disposal procedures for beryllium compounds.
Protocol 2: Handling this compound using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under vacuum.
-
Inert Gas Purge: Connect the Schlenk flask containing the this compound to the Schlenk line and perform at least three cycles of evacuating the flask and backfilling with a high-purity inert gas (e.g., argon).
-
Powder Transfer: To transfer the powder to another vessel, do so under a positive pressure of inert gas.
-
Solvent Addition: If adding a solvent, use a cannula to transfer an anhydrous, degassed solvent from a solvent pot to the Schlenk flask containing the this compound.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment, monitored by an oil bubbler.
Protocol 3: Characterization of this compound Degradation
-
Sample Preparation: Handle the potentially degraded this compound sample under an inert atmosphere to prevent further reaction.
-
X-ray Diffraction (XRD):
-
Mount a small amount of the powder on a zero-background sample holder within a glovebox or a sealed sample holder.
-
Collect the diffraction pattern.
-
Compare the obtained pattern with reference patterns for BeS, Be(OH)₂, and BeO to identify the crystalline phases present.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet or a Nujol mull of the sample inside a glovebox.
-
Acquire the IR spectrum.
-
Look for characteristic absorption bands of Be-O and O-H stretches to identify beryllium oxide and beryllium hydroxide.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for H₂S Detection:
-
In a controlled environment, carefully collect the headspace gas from a container of suspected degraded BeS using a gas-tight syringe.
-
Inject the gas sample into a GC-MS system to identify and quantify the presence of hydrogen sulfide.
-
Visualizations
References
Technical Support Center: Optimizing Annealing Temperature for BeS Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of annealing temperature for Beryllium Sulfide (BeS) thin films. The following information is based on general principles of thin film annealing due to the limited availability of specific experimental data for BeS.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing BeS thin films?
A1: Annealing is a critical thermal treatment process performed after the deposition of thin films. For BeS thin films, the primary objectives of annealing are to improve crystalline quality, reduce structural defects, and enhance the film's overall electrical and optical properties.[1][2] The heat allows atoms within the film to move more freely, enabling them to settle into a more ordered and stable state.[1]
Q2: How does the annealing temperature affect the properties of BeS thin films?
A2: The annealing temperature is a critical parameter that can significantly influence the structural, morphological, and functional properties of the film.[1]
-
Too low temperature: Insufficient thermal energy may not be enough for significant recrystallization or defect reduction, leading to minimal improvement in film quality.[2]
-
Optimal temperature: At an optimal temperature, the film is expected to exhibit improved crystallinity, larger grain sizes, and consequently, enhanced performance.
-
Too high temperature: Excessively high temperatures can be detrimental, potentially causing issues like film decomposition, re-evaporation of constituent elements, or unwanted reactions with the substrate or atmosphere.[3] It can also lead to increased surface roughness or even cracking due to thermal expansion mismatch.[4][5]
Q3: What are the common methods for annealing thin films?
A3: The two primary methods for annealing thin films are:
-
Furnace Annealing: This method involves a slower heating and cooling process, which allows for a more uniform temperature distribution throughout the film.[1]
-
Rapid Thermal Annealing (RTA): RTA involves quickly heating the thin film to a high temperature for a short duration.[1] This can help minimize the time for unwanted chemical reactions to occur.[1]
Q4: What characterization techniques are essential for evaluating the effects of annealing on BeS thin films?
A4: A comprehensive evaluation of annealed BeS thin films requires a suite of characterization techniques:
-
X-ray Diffraction (XRD): To analyze the crystal structure, phase, and crystallinity of the film.[6][7][8][9]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure.[6][7][9]
-
Atomic Force Microscopy (AFM): To quantify surface roughness and morphology.[3][7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states of the elements on the film's surface.[7]
-
UV-Vis Spectroscopy: To investigate the optical properties, such as the band gap.[5][10]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Poor Crystallinity or Small Grain Size | 1. Insufficient Annealing Temperature: The temperature is too low to provide enough thermal energy for crystal growth.[2] 2. Short Annealing Time: The duration of the annealing process is not sufficient for the film to reach a more ordered state.[2] | 1. Systematically increase the annealing temperature in controlled increments. 2. Increase the annealing time at a fixed temperature. |
| Film Cracking or Peeling During Annealing | 1. Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the BeS film and the substrate.[4] 2. Film Thickness: Thicker films are more prone to cracking due to accumulated stress.[4] 3. Rapid Heating/Cooling Rates: Can induce thermal shock. | 1. Select a substrate with a CTE that is closely matched to that of BeS. 2. Reduce the thickness of the deposited film. 3. Employ a slower heating and cooling rate. |
| Changes in Stoichiometry | 1. High Annealing Temperature: Can lead to the preferential evaporation of sulfur due to its higher vapor pressure compared to beryllium.[3][11] 2. Annealing Atmosphere: A non-inert atmosphere can lead to oxidation or other unwanted reactions. | 1. Carefully control and potentially lower the annealing temperature. 2. Perform annealing in an inert atmosphere (e.g., nitrogen, argon) or a sulfur-rich atmosphere to suppress sulfur loss.[12] |
| Increased Surface Roughness | 1. High Annealing Temperature: Can lead to the agglomeration of grains.[5] | 1. Optimize the annealing temperature to promote crystal growth without excessive grain agglomeration. |
Experimental Protocols
Protocol 1: BeS Thin Film Deposition (Illustrative Example using Thermal Evaporation)
-
Substrate Preparation:
-
Clean the desired substrate (e.g., silicon wafer, quartz) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water.
-
Dry the substrate with a nitrogen gun.
-
-
Source Material Preparation:
-
Place high-purity BeS powder or granules into a suitable crucible (e.g., tungsten boat) within the thermal evaporation chamber.
-
-
Deposition Process:
-
Evacuate the deposition chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Heat the crucible to evaporate the BeS source material.
-
The evaporated material will deposit as a thin film onto the substrate.
-
Monitor the film thickness in-situ using a quartz crystal microbalance.
-
Protocol 2: Post-Deposition Annealing
-
Sample Placement:
-
Place the substrate with the as-deposited BeS thin film into a tube furnace or a rapid thermal annealing system.
-
-
Atmosphere Control:
-
Annealing Procedure:
-
Ramp up the temperature to the desired setpoint at a controlled rate (e.g., 5-20°C/min).
-
Maintain the annealing temperature for a specific duration (e.g., 15-60 minutes).
-
Cool the furnace down to room temperature at a controlled rate.
-
Quantitative Data Summary
The following tables summarize the potential effects of increasing annealing temperature on the properties of BeS thin films, based on general observations from other semiconductor thin films.
Table 1: Structural and Morphological Properties
| Annealing Temperature | Expected Crystallinity | Expected Grain Size | Expected Surface Roughness |
| As-deposited | Amorphous or poorly crystalline | Small | Low |
| Low Temperature | Improved crystallinity | Slight increase | Minor change |
| Optimal Temperature | High crystallinity | Significant increase | Moderate |
| High Temperature | May decrease due to decomposition | May decrease due to re-crystallization or agglomeration | May increase significantly |
Table 2: Optical and Electrical Properties
| Annealing Temperature | Expected Optical Band Gap | Expected Electrical Resistivity |
| As-deposited | May vary depending on amorphous nature | High |
| Low Temperature | May shift towards the crystalline value | Decreasing |
| Optimal Temperature | Stable, characteristic of crystalline BeS | Minimum |
| High Temperature | May change due to stoichiometry changes | May increase due to defect formation |
Visualizations
Caption: Experimental workflow for BeS thin film fabrication and characterization.
Caption: Relationship between annealing temperature and film properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of the Surface Morphology of (Bi0.4Sb0.6)2Te3 Thin Films by In Situ Thermal Annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. measurlabs.com [measurlabs.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.uam.es [repositorio.uam.es]
Beryllium Sulfide Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of beryllium sulfide (BeS) powder, with a primary focus on impurity reduction.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for producing this compound (BeS) powder?
A1: this compound powder is typically synthesized via high-temperature reactions. The most common methods include:
-
Direct Reaction of Elements: Heating a mixture of beryllium and sulfur powders in a hydrogen atmosphere at temperatures between 1000-1300 °C.[1]
-
Reaction with Hydrogen Sulfide: Passing hydrogen sulfide (H₂S) gas over beryllium metal at high temperatures or reacting it with beryllium chloride (BeCl₂) at approximately 900 °C.[1][2]
Q2: What are the primary impurities encountered during BeS synthesis?
A2: The most common impurities are unreacted beryllium metal and beryllium oxide (BeO).
-
Unreacted Beryllium: This is often a result of incomplete reaction, which can be caused by temperatures that are too low. For instance, conducting the direct reaction of beryllium and sulfur at 900 °C is known to result in residual beryllium metal.[1]
-
Beryllium Oxide (BeO): This is a persistent and stable impurity.[3][4] It can form from a native oxide layer on the surface of the beryllium starting material or from reactions with trace amounts of oxygen or moisture in the reaction system at high temperatures.[5]
Q3: Why is beryllium oxide (BeO) such a common contaminant?
A3: Beryllium has a high affinity for oxygen. Igniting beryllium metal in the air yields a mixture of beryllium oxide (BeO) and beryllium nitride (Be₃N₂).[3] The BeO formed at high temperatures is very inert and stable.[3] This stability makes its removal difficult and its formation likely if any oxygen or moisture is present in the reaction environment, either from atmospheric leaks or impure precursor gases.
Q4: What are the critical safety precautions when handling beryllium compounds?
A4: Beryllium compounds, particularly in powdered form, are toxic and carcinogenic. Inhalation of fine particles can lead to a chronic, allergic-type lung disease called berylliosis.[3] All handling of BeS powder and its precursors should be conducted in a well-ventilated fume hood or a glove box to prevent inhalation. Appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, is mandatory.
Q5: How can the purity and crystallinity of the final BeS powder be characterized?
A5: Standard solid-state characterization techniques are used to assess the quality of the synthesized BeS powder. These include:
-
X-ray Diffraction (XRD): To identify the crystalline phase of BeS and detect crystalline impurities like BeO and unreacted Be.
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution of the powder.[6]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, this technique provides elemental analysis to confirm the presence of beryllium and sulfur and identify elemental impurities.
-
Transmission Electron Microscopy (TEM): For higher-resolution imaging of particle morphology and crystal structure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of BeS powder.
Problem 1: The final product is contaminated with unreacted beryllium metal.
-
Primary Cause: The reaction temperature was too low for the reaction to go to completion. Direct reaction of beryllium and sulfur at 900 °C is known to leave metallic beryllium impurities.[1]
-
Solution:
-
Increase the reaction temperature to the recommended range of 1000-1300 °C for the direct reaction method.[1]
-
Ensure the reaction time is sufficient (e.g., 10-20 minutes at the target temperature) to allow for complete conversion.[1]
-
Ensure homogeneous mixing of the beryllium and sulfur precursor powders for optimal contact between reactants.
-
Problem 2: Significant beryllium oxide (BeO) contamination is detected in the XRD pattern.
-
Cause A: Oxide layer on beryllium starting material.
-
Solution: Use the highest purity beryllium metal available, which has been stored under an inert atmosphere to minimize surface oxidation. While hazardous, pre-treating the metal to remove the oxide layer may be considered by specialists.
-
-
Cause B: Leaks in the reaction apparatus.
-
Solution: Thoroughly inspect all seals, joints, and connections in your furnace tube and gas delivery system. Perform a leak check before starting the experiment. A continuous positive pressure of the inert/hydrogen gas should be maintained.
-
-
Cause C: Impure reaction gases.
-
Solution: Use ultra-high purity (UHP, 99.999%) grade hydrogen or inert gas (e.g., Argon). Pass the gas through an oxygen and moisture trap immediately before it enters the reaction chamber to remove any residual contaminants.[7]
-
Problem 3: The synthesized BeS powder exhibits poor crystallinity.
-
Cause A: Sub-optimal synthesis temperature.
-
Solution: Experiment with different temperatures within the recommended synthesis range. The ideal temperature may vary based on the specific setup and precursors.
-
-
Cause B: Rapid cooling rate.
-
Solution: Implement a controlled and slow cooling ramp after the synthesis is complete. A slower cooling rate can promote the growth of larger, more well-defined crystals.[5]
-
-
Cause C: Presence of impurities inhibiting crystal growth.
-
Solution: Ensure the highest purity starting materials are used and that the reaction environment is free from oxygen and moisture, as these can lead to the formation of amorphous BeO, disrupting the BeS crystal lattice.[5]
-
Data Presentation
Table 1: Effect of Reaction Temperature on Impurity Profile in BeS Synthesis via Direct Elemental Reaction.
| Reaction Temperature (°C) | Primary Product | Key Impurity Noted | Reference |
| 900 | This compound (BeS) | Beryllium (Be) metal | [1] |
| 1000 - 1300 | This compound (BeS) | Not specified (implies higher purity) | [1] |
Experimental Protocols
Protocol: Synthesis of BeS Powder via Direct Reaction of Elements
This protocol describes the synthesis of this compound by heating beryllium and sulfur powders in a hydrogen atmosphere. Extreme caution must be exercised due to the high toxicity of beryllium.
Materials and Equipment:
-
High-purity beryllium powder (Caution: Highly toxic).
-
High-purity sulfur powder.
-
Tube furnace capable of reaching 1300 °C.
-
Alumina or beryllia reaction boat.
-
Quartz or alumina reaction tube.
-
High-purity hydrogen (H₂) gas (Caution: Flammable).
-
Inert gas (e.g., Argon) for purging.
-
Gas flow controllers and oxygen/moisture traps.
-
Glove box for handling materials.
Procedure:
-
Preparation (inside a glove box):
-
Accurately weigh stoichiometric amounts of high-purity beryllium and sulfur powder.
-
Thoroughly and gently mix the powders.
-
Place the mixed powder into an alumina or beryllia boat.
-
-
System Setup:
-
Place the boat containing the reactants into the center of the reaction tube.
-
Assemble the tube furnace system, ensuring all connections are gas-tight.
-
Purge the entire system with high-purity inert gas for at least 30 minutes to remove all air.
-
-
Reaction:
-
Switch the gas flow from inert gas to hydrogen.
-
Begin heating the furnace to the target temperature (e.g., 1100 °C) with a controlled ramp rate.
-
Hold the temperature at the target for 10-20 minutes to ensure the reaction is complete.[1]
-
-
Cool Down:
-
After the reaction period, turn off the furnace and allow it to cool to room temperature under a continued hydrogen or inert gas flow.
-
-
Product Recovery:
-
Once at room temperature, purge the system with inert gas to remove all residual hydrogen.
-
Transfer the reaction tube into a glove box before opening to prevent exposure of the product to air and moisture.
-
Carefully remove the boat containing the white BeS powder product. Store the product in a sealed vial under an inert atmosphere.
-
Visualizations
Caption: Workflow for direct synthesis of BeS powder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Beryllium » beryllium sulphide [winter.group.shef.ac.uk]
- 3. Beryllium oxide - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
- 6. Differences in estimates of size distribution of beryllium powder materials using phase contrast microscopy, scanning electron microscopy, and liquid suspension counter techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Quantum Yield of Beryllium Sulfide (BeS) Nanostructures
Disclaimer: Research on the synthesis and quantum yield optimization of Beryllium Sulfide (BeS) nanostructures is an emerging field with limited publicly available data. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource. The troubleshooting advice, experimental protocols, and data are based on established principles for analogous II-VI semiconductor nanostructures and may require significant adaptation for BeS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BeS) and what are its basic properties?
This compound (BeS) is an ionic compound with a white crystalline appearance.[1] It possesses a cubic sphalerite (zinc blende) crystal structure.[1][2][3] BeS is characterized by a wide band gap, with reported values around 7.4 eV, and is decomposed by water and acids.[1] Due to its large energy gap and hardness, it is considered a candidate for applications in optical devices.[4]
Q2: Are there established methods for synthesizing BeS nanostructures?
While methods for creating bulk BeS powder exist, such as the high-temperature reaction of beryllium and sulfur in a hydrogen atmosphere, detailed protocols for the synthesis of BeS nanostructures are not widely reported in scientific literature.[1] Researchers may need to adapt existing "bottom-up" colloidal synthesis techniques used for other II-VI semiconductor quantum dots.
Q3: Why is improving the quantum yield of BeS nanostructures important for drug development?
High quantum yield is crucial for applications in biological imaging and sensing, which are integral to drug development. Nanostructures with high quantum yield emit bright, stable fluorescence, enabling sensitive tracking of drug molecules, visualization of cellular processes, and development of diagnostic assays.
Q4: What are the primary safety concerns when working with BeS?
Beryllium and its compounds are toxic. Appropriate safety measures, including the use of personal protective equipment (PPE) and handling within a certified fume hood, are essential to prevent inhalation or ingestion. All waste materials should be disposed of according to institutional and federal guidelines for hazardous materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Photoluminescence (PL) | 1. Surface Defects: The surface of the nanostructures may have dangling bonds or "trap states" that quench fluorescence. 2. Poor Crystallinity: The internal structure of the nanostructure is disordered. 3. Incorrect Stoichiometry: The ratio of Beryllium to Sulfur precursors is not optimal. | 1. Surface Passivation: Introduce capping ligands (e.g., thiols, amines) during or after synthesis to passivate surface traps. A common strategy for II-VI quantum dots is the growth of a wider bandgap semiconductor shell (e.g., ZnS) to isolate the core.[5] 2. Optimize Reaction Temperature and Time: Systematically vary the synthesis temperature and duration to promote better crystal growth. 3. Vary Precursor Ratio: Experiment with different molar ratios of Be and S precursors to find the optimal balance for high-quality nanocrystals. |
| Broad or Asymmetric PL Emission Peak | 1. Wide Size Distribution: The nanostructure population has a broad range of sizes. 2. Aggregation: Nanostructures are clumping together. | 1. Control Nucleation and Growth: Employ techniques like "hot-injection" to separate the nucleation and growth phases of the synthesis, leading to a more uniform size distribution.[6] 2. Use of Stabilizing Ligands: Ensure sufficient concentration of capping ligands to prevent aggregation. Post-synthesis purification steps, such as size-selective precipitation, can also narrow the size distribution. |
| PL Quantum Yield Decreases Over Time | 1. Photo-oxidation: Exposure to light and air can degrade the nanostructure surface. 2. Ligand Detachment: Capping ligands may detach from the surface over time. | 1. Inert Atmosphere: Handle and store nanostructure solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Shell Passivation: Growth of a robust inorganic shell (e.g., ZnS) can provide long-term stability against environmental degradation.[5] 3. Use of Bidentate or Multidentate Ligands: These ligands bind more strongly to the nanostructure surface, providing better long-term stability. |
| Reaction Fails to Produce Nanostructures | 1. Impure Precursors or Solvents: Contaminants can interfere with the reaction. 2. Incorrect Reaction Temperature: The temperature may be too low for precursor decomposition and nucleation. | 1. Use High-Purity Reagents: Ensure all chemicals and solvents are of the appropriate grade and are handled under anhydrous and anaerobic conditions if necessary. 2. Systematic Temperature Variation: Increase the reaction temperature in controlled increments to find the threshold for nanostructure formation. |
Data on Improving Quantum Yield in II-VI Nanostructures (Analogous Systems)
The following tables present data from studies on other II-VI semiconductor nanostructures to illustrate the potential impact of various optimization strategies. These values are for illustrative purposes and are not representative of BeS.
Table 1: Effect of Surface Passivation on Quantum Yield (QY) of CdSe Quantum Dots
| Passivation Strategy | Initial QY (%) | QY After Passivation (%) | Reference |
| Z-type Ligand (InCl₃) Treatment | <1 | >90 | [7] |
| ZnS Shell Growth | ~10 | ~50-80 | [5] |
Table 2: Influence of Synthesis Temperature on the Properties of CdSe Nanocrystals
| Synthesis Temperature (°C) | Average Diameter (nm) | Emission Peak (nm) | Relative QY (a.u.) |
| 220 | 2.5 | 530 | Low |
| 250 | 3.5 | 580 | Medium |
| 280 | 4.5 | 620 | High |
| (Data is hypothetical and for illustrative purposes based on general trends in quantum dot synthesis.) |
Experimental Protocols (Generalized for II-VI Nanostructures)
Generalized Hot-Injection Synthesis of BeS Nanostructures (Hypothetical)
This protocol is a generalized starting point and will require significant optimization.
Materials:
-
Beryllium precursor (e.g., Beryllium Chloride)
-
Sulfur precursor (e.g., elemental sulfur dissolved in a coordinating solvent like trioctylphosphine - TOP)
-
Coordinating solvent (e.g., 1-octadecene - ODE)
-
Capping ligand (e.g., Oleylamine, Oleic Acid)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Sulfur Precursor: In a glovebox, dissolve elemental sulfur in TOP to create a sulfur-TOP stock solution.
-
Reaction Setup: Add the Beryllium precursor and ODE to a three-neck flask.
-
Degassing: Heat the flask to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Inert Atmosphere: Refill the flask with an inert gas.
-
Temperature Increase: Raise the temperature to the desired injection temperature (e.g., 240-300 °C).
-
Injection: Swiftly inject the sulfur-TOP precursor into the hot reaction mixture.
-
Growth: Allow the nanostructures to grow at a slightly lower temperature (e.g., 220-280 °C). The growth time will influence the final size of the nanostructures.
-
Cooling and Purification: Cool the reaction to room temperature. Add a non-solvent (e.g., ethanol) to precipitate the nanostructures. Centrifuge the mixture and redisperse the pellet in a solvent like toluene. Repeat the purification process 2-3 times.
Measurement of Photoluminescence Quantum Yield (Relative Method)
Materials:
-
BeS nanostructure dispersion of known absorbance.
-
A reference dye solution with a known quantum yield (e.g., Rhodamine 6G in ethanol).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of dilute solutions of both the BeS nanostructures and the reference dye, with absorbance values below 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measure the absorbance spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Integrate the area under the emission peaks for both the BeS nanostructures and the reference dye.
-
Calculate the quantum yield using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Visualizations
Caption: A generalized workflow for the synthesis and optimization of BeS nanostructures.
Caption: Key relationships between synthesis parameters and quantum yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. WebElements Periodic Table » Beryllium » beryllium sulphide [webelements.com]
- 4. This compound [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Synthesis Mechanisms of II–VI Group Quantum Dots in Organic System [manu56.magtech.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
Beryllium Sulfide Degradation by Hydrolysis: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of beryllium sulfide (BeS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the hydrolysis of this compound?
This compound (BeS), a white crystalline solid, reacts with water to produce beryllium hydroxide (Be(OH)₂) and hydrogen sulfide (H₂S) gas.[1] The overall chemical equation for this reaction is:
BeS(s) + 2H₂O(l) → Be(OH)₂(s) + H₂S(g)
Q2: What are the expected products of BeS hydrolysis?
The primary products are solid beryllium hydroxide and hydrogen sulfide gas. However, the beryllium hydroxide can further react depending on the pH of the aqueous solution. In acidic conditions, it can form soluble beryllium ions (Be²⁺), while in strongly alkaline conditions, it can form beryllate ions, such as [Be(OH)₄]²⁻. The beryllium ions themselves undergo complex hydrolysis, forming various polynuclear species.
Q3: What are the safety concerns associated with BeS hydrolysis?
The primary safety concern is the evolution of hydrogen sulfide (H₂S) gas, which is colorless, flammable, and highly toxic with a characteristic rotten egg smell at low concentrations. Inhalation of H₂S can cause a range of health effects, from irritation of the respiratory tract to, at high concentrations, rapid loss of consciousness and death. Additionally, all beryllium compounds are classified as carcinogens and can cause chronic beryllium disease (CBD), a serious lung condition, through inhalation or skin contact.[2]
Q4: What factors influence the rate of BeS hydrolysis?
-
Surface Area: Increasing the surface area of the BeS powder (i.e., using a finer powder) will increase the rate of reaction.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
-
pH: The pH of the aqueous solution can influence the solubility of the beryllium hydroxide product layer, which may affect the reaction rate.
-
Agitation: Stirring or agitating the mixture will enhance the interaction between the solid BeS and water, and can help to remove the product layer from the surface, thereby increasing the reaction rate.
Troubleshooting Guides
Issue 1: Slower than expected reaction rate.
| Possible Cause | Troubleshooting Step |
| Low surface area of BeS | Use a finer powder of this compound to increase the surface area available for reaction. |
| Low reaction temperature | Increase the temperature of the reaction mixture. Ensure the temperature is monitored and controlled. |
| Formation of a passivating Be(OH)₂ layer | Increase the agitation rate to help remove the beryllium hydroxide layer from the BeS surface. Consider adjusting the pH to slightly acidic conditions to increase the solubility of Be(OH)₂, but be aware this will also affect the subsequent hydrolysis of the Be²⁺ ion. |
| Insufficient water | Ensure there is a sufficient excess of water for the reaction to proceed to completion. |
Issue 2: Inconsistent or non-reproducible reaction rates.
| Possible Cause | Troubleshooting Step |
| Inconsistent particle size of BeS | Use a consistent and well-characterized batch of this compound with a narrow particle size distribution for all experiments. |
| Temperature fluctuations | Use a temperature-controlled water bath or reaction vessel to maintain a constant temperature throughout the experiment. |
| Inconsistent agitation | Use a calibrated and consistent method of stirring, such as a magnetic stir bar at a fixed RPM. |
| Changes in pH during the reaction | Buffer the aqueous solution to maintain a constant pH throughout the experiment. |
Issue 3: Unexpected side products or impurities.
| Possible Cause | Troubleshooting Step |
| Oxidation of hydrogen sulfide | If the reaction is exposed to air, the hydrogen sulfide produced can be oxidized to elemental sulfur or sulfates. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated this compound | Ensure the purity of the starting this compound material. Impurities could lead to the formation of other metal hydroxides or sulfides. |
| **Reaction with dissolved gases (e.g., CO₂) ** | If the reaction is open to the atmosphere, dissolved carbon dioxide can react with beryllium hydroxide to form beryllium carbonate. Use de-gassed water and perform the reaction under an inert atmosphere. |
Data Presentation
Table 1: Equilibrium Constants for the Hydrolysis of the Beryllium Ion (Be²⁺) at 25°C
The hydrolysis of this compound produces beryllium hydroxide, which can dissolve in acidic solutions to form the beryllium ion (Be²⁺). This ion then undergoes its own complex hydrolysis to form various polynuclear species. The following table summarizes the key equilibrium reactions and their constants.
| Equilibrium Reaction | log K |
| Be²⁺ + H₂O ⇌ BeOH⁺ + H⁺ | -5.39 |
| 2Be²⁺ + H₂O ⇌ Be₂(OH)³⁺ + H⁺ | -3.24 |
| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | -8.66 |
| Be²⁺ + 2H₂O ⇌ Be(OH)₂ (aq) + 2H⁺ | -10.9 |
Data sourced from Kakihana and Sillén (1956).[3]
Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Hydrolysis Rate
This protocol outlines a method for determining the rate of BeS hydrolysis by measuring the change in mass of the solid reactant over time.
Materials:
-
This compound powder (known particle size)
-
Deionized, de-gassed water
-
Temperature-controlled reaction vessel with a port for sampling
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., vacuum filter with pre-weighed filter paper)
-
Drying oven
-
Analytical balance
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Place a known mass of this compound powder into the reaction vessel.
-
Add a specific volume of de-gassed, deionized water, pre-heated to the desired reaction temperature.
-
Immediately start the magnetic stirrer at a constant rate and begin timing the reaction.
-
Maintain a constant flow of inert gas over the reaction mixture to prevent oxidation of H₂S.
-
At predetermined time intervals, withdraw a known volume of the reaction slurry.
-
Immediately filter the slurry to separate the solid BeS from the aqueous solution.
-
Wash the collected solid with a small amount of deionized water and then with a solvent that is miscible with water and has a low boiling point (e.g., acetone) to facilitate drying.
-
Dry the filter paper and the collected solid in a drying oven at a temperature sufficient to remove water but not cause further reaction (e.g., 60-80°C) until a constant mass is achieved.
-
Weigh the dried solid and filter paper. The mass of unreacted BeS at each time point can be calculated.
-
Plot the mass of BeS remaining versus time to determine the reaction rate.
Protocol 2: Monitoring Hydrogen Sulfide Evolution
This protocol describes a method to monitor the rate of BeS hydrolysis by quantifying the amount of H₂S gas produced.
Materials:
-
Gas-tight reaction vessel with inlet and outlet ports
-
Inert gas supply (e.g., nitrogen or argon)
-
Gas flow meter
-
A series of gas washing bottles (impingers) containing a trapping solution for H₂S (e.g., a known concentration of zinc acetate or cadmium acetate solution).
-
Analytical method for quantifying the trapped sulfide (e.g., iodometric titration or the methylene blue colorimetric method).
Procedure:
-
Set up the reaction vessel with a known mass of BeS and a specific volume of water, as described in Protocol 1.
-
Connect the inert gas supply to the inlet port of the reaction vessel and the outlet port to the series of gas washing bottles.
-
Maintain a constant, low flow rate of the inert gas through the reaction vessel to carry the evolved H₂S into the trapping solution.
-
At specific time intervals, disconnect the first gas washing bottle and replace it with a fresh one.
-
Analyze the contents of the removed gas washing bottle to determine the amount of H₂S trapped during that time interval.
-
The rate of H₂S evolution, and thus the rate of BeS hydrolysis, can be calculated for each time interval.
Visualizations
References
Technical Support Center: Safe Disposal of Beryllium Sulfide Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of beryllium sulfide (BeS) waste. Adherence to these protocols is critical due to the acute toxicity and carcinogenicity of beryllium compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic compound. The primary hazards stem from the beryllium component. Inhalation of beryllium-containing dust or fumes can lead to chronic beryllium disease (CBD), a serious and potentially fatal lung condition, and lung cancer.[1][2] this compound also reacts with water and acids, decomposing to release toxic hydrogen sulfide gas and forming beryllium hydroxide or the corresponding beryllium salt.[3]
Q2: What immediate steps should I take if I am exposed to this compound?
A2: In case of exposure, it is crucial to act quickly:
-
Inhalation: Move to fresh air immediately. Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation or a rash develops.[5][6]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.[4][6]
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: When handling this compound waste, the following PPE is mandatory:
-
Respiratory Protection: A NIOSH-approved respirator is essential to prevent the inhalation of beryllium particles.[7] For weighing or transferring powders, a powered air-purifying respirator (PAPR) may be required.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes and dust.[7][9]
-
Protective Clothing: A lab coat or disposable coveralls should be worn to prevent skin contact.[7][9] Contaminated work clothing should not be taken home.[6]
Q4: How should I store this compound waste before disposal?
A4: this compound waste must be stored in a sealed, clearly labeled, and chemically resistant container.[7][10] The storage area should be dry, well-ventilated, and away from incompatible materials such as acids and water.[6] The container must be marked with "Hazardous Waste—Contains Beryllium" and the appropriate hazard symbols.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill of this compound Powder | Improper handling, container failure. | 1. Evacuate the immediate area. 2. Restrict access to the spill zone. 3. Do not use dry sweeping or compressed air for cleanup.[10] 4. Use a dedicated vacuum cleaner with a high-efficiency particulate air (HEPA) filter for cleanup, followed by wet cleaning methods.[5] 5. All cleanup materials must be disposed of as hazardous waste. |
| Detection of a "Rotten Egg" Smell During Handling or Storage | Reaction of this compound with moisture in the air. | 1. This indicates the release of hydrogen sulfide gas. 2. Ensure proper ventilation and immediately check the integrity of your storage container. 3. If the container is compromised, transfer the waste to a new, dry, and sealable container within a fume hood. |
| Visible Dust Cloud Generated During Waste Transfer | Improper transfer technique. | 1. Stop the procedure immediately. 2. If not already in use, employ a closed system for transfer. 3. Moisten the material slightly with a non-reactive solvent (if compatible with the disposal pathway) to prevent dusting.[11] |
Quantitative Data Summary
The following table summarizes the occupational exposure limits for beryllium as established by the Occupational Safety and Health Administration (OSHA).
| Parameter | Limit | Description |
| Permissible Exposure Limit (PEL) | 0.2 µg/m³ | 8-hour time-weighted average (TWA)[1][8] |
| Short-Term Exposure Limit (STEL) | 2.0 µg/m³ | 15-minute sampling period[1][8] |
| Action Level | 0.1 µg/m³ | 8-hour TWA[12] |
Experimental Protocol: Laboratory-Scale Neutralization and Disposal of this compound Waste
This protocol details a method for converting small quantities of this compound waste into a more stable form before collection by a licensed hazardous waste disposal service. This procedure must be performed in a certified chemical fume hood.
Objective: To hydrolyze this compound into beryllium hydroxide and hydrogen sulfide, with subsequent capture and neutralization of the hydrogen sulfide gas.
Materials:
-
This compound waste
-
Deionized water
-
Sodium hypochlorite solution (bleach) or alkaline hydrogen peroxide
-
Three-neck round-bottom flask
-
Dropping funnel
-
Gas outlet adapter with tubing
-
Two gas washing bottles (scrubbers)
-
Stir plate and stir bar
-
Appropriate PPE (see FAQ Q3)
Procedure:
-
Setup:
-
Assemble the apparatus in a fume hood as shown in the workflow diagram below.
-
Place the this compound waste into the three-neck flask with a stir bar.
-
Fill the first gas washing bottle with a sodium hypochlorite solution or alkaline hydrogen peroxide to scrub the hydrogen sulfide gas.
-
Fill the second gas washing bottle with the same scrubbing solution as a secondary precaution.
-
Fill the dropping funnel with deionized water.
-
-
Hydrolysis:
-
Begin stirring the this compound waste in the flask.
-
Slowly add deionized water from the dropping funnel to the flask. The reaction is: BeS + 2H₂O → Be(OH)₂ + H₂S.
-
Control the rate of water addition to maintain a slow and steady evolution of gas. The evolved hydrogen sulfide gas will be directed through the scrubbing solution.
-
-
Scrubbing and Completion:
-
Continue the reaction until all the this compound has reacted and gas evolution ceases.
-
Allow the system to stir for an additional 30 minutes to ensure all hydrogen sulfide has been purged from the flask and scrubbed.
-
The scrubbing solution will neutralize the hydrogen sulfide. For example: H₂S + 4NaOCl → H₂SO₄ + 4NaCl.
-
-
Waste Collection:
-
The contents of the flask now contain beryllium hydroxide precipitate. This is still hazardous beryllium waste.
-
The contents of the gas washing bottles should be disposed of as hazardous waste.
-
Package all waste streams (the beryllium hydroxide slurry and the spent scrubbing solution) in separate, sealed, and clearly labeled containers for disposal by a certified hazardous waste facility.[7]
-
Visualizations
Caption: Experimental workflow for the neutralization of this compound waste.
Caption: Logical decision-making process for handling a this compound spill.
References
- 1. Occupational Exposure to Beryllium. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beryllium - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. tedpella.com [tedpella.com]
- 6. dla.mil [dla.mil]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Federal Register :: Occupational Exposure to Beryllium [federalregister.gov]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. Beryllium (HSG 44, 1990) [inchem.org]
- 11. ICSC 1351 - BERYLLIUM SULFATE [chemicalsafety.ilo.org]
- 12. 1910.1024 - Beryllium. | Occupational Safety and Health Administration [osha.gov]
Validation & Comparative
A Comparative Analysis of the Electronic Band Gaps of Beryllium Sulfide and Zinc Sulfide
A comprehensive guide for researchers and materials scientists on the distinct electronic properties of beryllium sulfide (BeS) and zinc sulfide (ZnS), focusing on their band gap energies. This guide provides a detailed comparison, supported by experimental data, to inform material selection for advanced semiconductor applications.
This compound (BeS) and zinc sulfide (ZnS) are both Group II-VI compound semiconductors that crystallize in similar structures, yet they exhibit significantly different electronic properties, most notably their band gap energies. While ZnS is a well-established material in applications such as photodetectors, light-emitting diodes (LEDs), and transparent conductive layers, the wider band gap of BeS presents opportunities for devices operating in the deep ultraviolet (DUV) spectrum. This guide offers a side-by-side comparison of their key properties, with a focus on experimental data.
Quantitative Comparison of Material Properties
The fundamental properties of BeS and ZnS are summarized in the table below. It is important to note that zinc sulfide is polymorphic, commonly existing in two primary crystal structures: a cubic zincblende (sphalerite) form and a hexagonal wurtzite form. This compound, under normal conditions, predominantly adopts the zincblende structure.
| Property | This compound (BeS) | Zinc Sulfide (ZnS) - Zincblende | Zinc Sulfide (ZnS) - Wurtzite |
| Crystal Structure | Zincblende (Cubic) | Zincblende (Cubic) | Wurtzite (Hexagonal) |
| Band Gap (Eg) | ~5.5 eV (Indirect)[1] | 3.54 - 3.68 eV (Direct) | 3.77 - 3.91 eV (Direct) |
| Lattice Constant (a) | ~4.863 Å[1][2][3] | ~5.41 Å[4][5] | a ≈ 3.82 Å, c ≈ 6.26 Å[5] |
| Appearance | White crystalline solid[6] | Yellowish-white to pale yellow solid | White to grayish-white powder |
Unpacking the Band Gap Disparity
The most striking difference between these two materials is the significantly larger band gap of this compound. At approximately 5.5 eV, BeS is classified as a wide-band-gap semiconductor, positioning it as a candidate for DUV optoelectronic devices.[1] In contrast, zinc sulfide's band gap falls in the near-UV range, making it suitable for blue and near-UV light applications.
The difference in their band gaps can be attributed to the smaller atomic radius and higher electronegativity of beryllium compared to zinc. This leads to a stronger ionic bond character and a more tightly bound valence electron in BeS, requiring more energy to excite an electron to the conduction band.
Experimental Determination of Band Gaps
The band gaps of these semiconductors are determined through various experimental techniques. A common and reliable method is UV-Visible Spectroscopy .
Experimental Protocol: UV-Visible Diffuse Reflectance Spectroscopy
-
Sample Preparation: A powdered sample of the semiconductor (BeS or ZnS) is prepared. For thin films, the film is deposited on a transparent substrate.
-
Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance of the sample over a range of wavelengths.
-
Data Acquisition: The reflectance (R) spectrum is recorded.
-
Data Analysis (Kubelka-Munk Theory): The reflectance data is converted to a function F(R) that is proportional to the absorption coefficient using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.
-
Tauc Plot: A Tauc plot is then generated by plotting (F(R)hν)ⁿ versus the photon energy (hν), where 'h' is Planck's constant, 'ν' is the frequency, and 'n' is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
-
Band Gap Determination: The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis where (F(R)hν)ⁿ = 0.
Another method involves measuring the temperature dependence of the electrical conductivity .
Experimental Protocol: Temperature-Dependent Conductivity Measurement
-
Sample Preparation: A sample of the semiconductor is prepared with electrical contacts.
-
Measurement Setup: The sample is placed in a temperature-controlled environment (e.g., a cryostat or an oven). A constant voltage is applied across the sample, and the resulting current is measured at various temperatures.
-
Data Acquisition: The resistance or current is recorded as a function of temperature.
-
Data Analysis: The conductivity (σ) is calculated from the measured resistance. For an intrinsic semiconductor, the conductivity is related to the band gap (Eg) and temperature (T) by the equation: σ ∝ exp(-Eg / 2kT), where 'k' is the Boltzmann constant.
-
Arrhenius Plot: A plot of ln(σ) versus 1/T (an Arrhenius plot) will yield a straight line in the intrinsic region.
-
Band Gap Calculation: The slope of this line is equal to -Eg / 2k, from which the band gap energy can be calculated.
Concluding Remarks
The choice between this compound and zinc sulfide is fundamentally dictated by the target application's required operating wavelength and electronic properties. Zinc sulfide remains a versatile and widely used semiconductor for visible and near-UV applications. However, the significantly larger, albeit indirect, band gap of this compound opens up possibilities for the development of DUV photodetectors, emitters, and high-power, high-frequency electronic devices that can operate under extreme conditions. Researchers and engineers must consider these trade-offs in band gap energy, direct versus indirect nature, and material handling considerations when selecting the optimal sulfide semiconductor for their specific needs.
References
- 1. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. princeton.edu [princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Band Gap of Beryllium Sulfide: A Comparative Analysis of DFT Calculations and Experimental Data
A significant disparity between theoretical predictions and experimental measurements of the band gap of Beryllium Sulfide (BeS) highlights the challenges and advancements in computational materials science. While standard Density Functional Theory (DFT) approaches consistently underestimate this value, a specific computational method has demonstrated remarkable agreement with experimental findings.
This compound, a compound with a zinc-blende crystal structure, has garnered attention for its potential applications in blue-green light-emitting diodes and laser diodes. A crucial parameter governing its optoelectronic properties is the band gap. The experimentally determined band gap of BeS is approximately 5.5 eV.[1][2] However, numerous theoretical calculations using conventional DFT methods, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have reported values significantly lower, often by more than 50%.[1][3]
A breakthrough in accurately predicting the band gap of BeS came with the application of the Bagayoko, Zhao, and Williams (BZW) method, as enhanced by Ekuma and Franklin (BZW-EF). This approach yielded a calculated indirect band gap of 5.436 eV, which is in excellent agreement with the experimental value.[1][4][5] This success underscores the importance of the computational methodology in achieving accurate theoretical predictions.
Comparative Data of BeS Band Gap
| Method | Band Gap (eV) | Type | Reference |
| Experimental | ~ 5.5 | Indirect | [1][2] |
| DFT (BZW-EF) | 5.436 | Indirect | [1][4][5] |
| DFT (LDA) | 2.38 - 4.17 | Indirect | [1] |
| DFT (GGA) | 2.911 - 4.241 | Indirect | [1] |
Methodologies
The experimental band gap of a semiconductor like BeS can be determined using several techniques, with optical absorption spectroscopy being a common method.
Protocol for Optical Absorption Spectroscopy:
-
Sample Preparation: A thin film of high-quality crystalline BeS is required. This can be achieved through methods like molecular beam epitaxy.
-
Measurement: The sample is illuminated with light of varying wavelengths. The intensity of the light transmitted through and reflected by the sample is measured using a spectrophotometer.
-
Data Analysis: The absorption coefficient (α) is calculated from the transmission and reflection data. For an indirect band gap semiconductor, a plot of (αhν)^(1/2) versus photon energy (hν) is generated (a Tauc plot).
-
Band Gap Extraction: The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where α = 0).
Other experimental techniques include X-ray photoelectron spectroscopy (XPS) and inverse photoelectron spectroscopy (IPES), which can determine the valence band maximum and conduction band minimum, respectively.[6]
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Typical DFT Calculation Workflow:
-
Crystal Structure Definition: The calculation begins with the known crystal structure of BeS, which is zinc-blende (cubic, F-43m space group), and the experimental lattice constant of 4.863 Å.[1][2][7]
-
Choice of Exchange-Correlation Functional: This is a critical step, as it approximates the complex many-body effects.
-
LDA/GGA: These are standard functionals that are computationally efficient but are known to often underestimate band gaps.[1][3]
-
BZW-EF Method: This method involves a generalized minimization of the energy functional to avoid issues with over-complete basis sets that can lead to an underestimation of the band gap.[1][4][5]
-
-
Self-Consistent Field (SCF) Calculation: An iterative process is performed to solve the Kohn-Sham equations until a self-consistent solution for the electron density and effective potential is reached.
-
Band Structure Calculation: Once the ground state is determined, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone to determine the valence band maximum and conduction band minimum.
-
Band Gap Determination: The band gap is the energy difference between the valence band maximum and the conduction band minimum. For BeS, both experiment and accurate DFT calculations indicate an indirect band gap, where the maximum of the valence band and the minimum of the conduction band occur at different points in the Brillouin zone.[1][5]
Workflow for Band Gap Comparison
Figure 1. Workflow comparing experimental and DFT methods for determining the band gap of BeS.
References
- 1. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
A Comparative Analysis of Beryllium Chalcogenides: BeS, BeSe, and BeTe
A comprehensive guide for researchers and materials scientists on the structural, electronic, and optical properties of beryllium sulfide (BeS), beryllium selenide (BeSe), and beryllium telluride (BeTe). This guide provides a summary of key experimental data, detailed experimental protocols for their synthesis and characterization, and a visual workflow for a comparative study.
Beryllium chalcogenides (BeS, BeSe, BeTe) are a group of II-VI wide-band-gap semiconductors that have garnered significant interest for their potential applications in optoelectronic devices, particularly in the blue to ultraviolet spectral regions. Their robust crystal structures and large band gaps make them promising candidates for devices such as blue-green laser diodes and light-emitting diodes. This guide offers a comparative overview of their fundamental properties based on available experimental data.
I. Comparative Data on Physical Properties
The structural and electronic properties of BeS, BeSe, and BeTe exhibit clear trends as the chalcogen atom becomes heavier. All three compounds crystallize in the zinc-blende structure under ambient conditions. A summary of their key experimental parameters is presented below.
| Property | BeS | BeSe | BeTe |
| Crystal Structure | Zinc-blende | Zinc-blende | Zinc-blende |
| Lattice Constant (a) | 4.863 Å[1][2][3][4] | 5.152 Å[5] | 5.627 Å[6] |
| Bulk Modulus (B₀) | 105 GPa[7] | 92 GPa[7] | 67 GPa[7] |
| Band Gap (Eᵍ) | ~5.5 eV (Indirect)[1] | 4.0 - 4.5 eV[8] | ~2.7 eV[1] |
| Band Gap Type | Indirect[1] | - | - |
II. Experimental Protocols
A. Synthesis of Beryllium Chalcogenides
1. Synthesis of this compound (BeS) and Beryllium Selenide (BeSe) via Vapor Phase Reaction:
This method involves the direct reaction of beryllium metal with the corresponding gaseous chalcogen hydride.
-
Apparatus: A horizontal tube furnace, a quartz reaction tube, a boat for the beryllium metal (e.g., alumina or beryllia), a gas flow control system for hydrogen sulfide (H₂S) or hydrogen selenide (H₂Se), and an inert gas (e.g., argon) supply.
-
Procedure:
-
Place a known quantity of high-purity beryllium metal powder or foil in the boat and position it in the center of the quartz reaction tube.
-
Purge the reaction tube with a steady flow of inert gas for at least 30 minutes to remove air and moisture.
-
Heat the furnace to the reaction temperature, typically around 1100°C for both BeS and BeSe synthesis.[9]
-
Once the temperature has stabilized, introduce a controlled flow of H₂S or H₂Se gas into the reaction tube. The flow rate should be carefully controlled to ensure a steady reaction and prevent excessive pressure buildup.
-
Maintain the reaction for several hours to ensure complete conversion of the beryllium metal. The reaction time will depend on the quantity of starting material and the gas flow rate.
-
After the reaction is complete, stop the flow of the chalcogen hydride gas and switch to an inert gas flow.
-
Allow the furnace to cool down to room temperature under the inert gas atmosphere.
-
Once cooled, the powdered BeS or BeSe product can be safely removed from the reaction tube inside a glovebox or a fume hood due to the high toxicity of beryllium compounds and potential unreacted H₂S or H₂Se.
-
2. Synthesis of Beryllium Telluride (BeTe) Single Crystals via Autoclave Synthesis:
This method is suitable for growing single crystals of BeTe.
-
Apparatus: A high-pressure autoclave with a Teflon or quartz liner, a temperature controller, and a furnace capable of maintaining a temperature gradient.
-
Procedure:
-
Place high-purity beryllium and tellurium powders or small chunks in the liner of the autoclave. A mineralizer, such as a solution of a suitable salt, may be added to increase the solubility of the reactants and facilitate crystal growth.
-
Seal the autoclave and place it in the furnace.
-
Heat the autoclave to the desired growth temperature, typically in the range of 500-700°C, and a pressure of 1000-2000 atmospheres. A temperature gradient is established between the bottom (dissolution zone) and the top (growth zone) of the autoclave.
-
The reactants dissolve in the mineralizer at the hotter end and are transported by convection to the cooler end, where the solution becomes supersaturated, leading to the nucleation and growth of BeTe single crystals on a seed crystal or the walls of the liner.
-
The growth process can take several days to weeks, depending on the desired crystal size and quality.
-
After the growth period, the autoclave is slowly cooled to room temperature.
-
The BeTe single crystals are then carefully retrieved from the autoclave.
-
B. Characterization Methods
1. X-ray Diffraction (XRD) for Structural Analysis:
-
Objective: To confirm the crystal structure and determine the lattice parameters of the synthesized beryllium chalcogenides.
-
Protocol:
-
A small amount of the powdered sample is finely ground and mounted on a zero-background sample holder.
-
XRD patterns are recorded using a diffractometer with a Cu Kα (λ = 1.5406 Å) or other suitable X-ray source.
-
The data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffraction pattern is analyzed by indexing the peaks to the known zinc-blende crystal structure.
-
The lattice parameter 'a' can be calculated from the positions of the diffraction peaks using Bragg's Law and the formula for the interplanar spacing of a cubic crystal.
-
2. Optical Absorption Spectroscopy for Band Gap Determination:
-
Objective: To determine the optical band gap of the semiconductor materials.
-
Protocol:
-
For powder samples, prepare a suspension of the material in a transparent medium (e.g., ethanol) and place it in a quartz cuvette. For thin films or single crystals, mount the sample directly in the beam path.
-
Measure the absorbance or transmittance spectrum of the sample using a UV-Vis-NIR spectrophotometer over a wavelength range that covers the expected band gap energy.
-
The absorption coefficient (α) is calculated from the absorbance data.
-
To determine the band gap (Eᵍ), a Tauc plot is constructed by plotting (αhν)ⁿ versus the photon energy (hν), where 'n' is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
-
The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis where (αhν)ⁿ = 0.
-
III. Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of beryllium chalcogenides, from synthesis to detailed characterization.
Caption: Workflow for the comparative study of BeS, BeSe, and BeTe.
References
- 1. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ab-Initio Computations of Electronic, Transport, and Structural Properties of zinc-blende Beryllium Selenide (zb-BeSe) [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Bulk modulus for polar covalent crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. num.univ-msila.dz [num.univ-msila.dz]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Beryllium Sulfide and Other II-VI Compound Semiconductors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the material properties of Beryllium Sulfide (BeS) against other prominent II-VI semiconductor compounds. The II-VI semiconductors, composed of elements from groups II and VI of the periodic table, are notable for their wide and direct band gaps, making them crucial materials in the fabrication of optoelectronic devices like light-emitting diodes (LEDs) and solar cells.[1][2] this compound, a less common member of this family, possesses a particularly large band gap, offering unique potential for short-wavelength applications.[3]
Comparative Data of II-VI Compounds
The fundamental physical, structural, and electronic properties of this compound and other selected II-VI compounds are summarized below for direct comparison.
Table 1: Physical and Structural Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Crystal Structure | Lattice Constant (Å) |
| This compound | BeS | 41.08 | White Crystalline | 2.36 | 1800 (decomposes) | Zincblende (Cubic)[3] | 4.862 |
| Zinc Sulfide | ZnS | 97.47 | White-to-yellowish solid[4] | 4.09 | 1850 (sublimes) | Zincblende (Cubic) & Wurtzite (Hexagonal)[5] | a=5.41 (Cubic) |
| Zinc Selenide | ZnSe | 144.39 | Lemon-yellow solid[6] | 5.27 | 1525 | Zincblende (Cubic) & Wurtzite (Hexagonal)[6] | a=5.668 |
| Zinc Telluride | ZnTe | 192.99 | Red crystals[1] | 6.34 | 1295 | Zincblende (Cubic)[1] | a=6.101[1] |
| Cadmium Sulfide | CdS | 144.48 | Yellow-orange solid[7][8] | 4.82 | 980 (sublimes) | Zincblende (Cubic) & Wurtzite (Hexagonal)[7][9] | a=5.818 (Cubic) |
| Cadmium Selenide | CdSe | 191.37 | Grayish-brown/red crystals[10] | 5.81 | 1268 | Zincblende (Cubic) & Wurtzite (Hexagonal)[11] | a=6.05 (Cubic)[10] |
| Cadmium Telluride | CdTe | 240.01 | Black crystalline powder[12] | 5.85 | 1041 | Zincblende (Cubic)[12] | a=6.48 |
Table 2: Electronic and Optical Properties
| Compound | Band Gap (eV) at 300K | Band Gap Type | Refractive Index (n) |
| This compound | ~7.4[3] | Indirect | 1.741 |
| Zinc Sulfide | 3.54 (Cubic) / 3.91 (Hexagonal)[5] | Direct | 2.368 (beta) |
| Zinc Selenide | 2.70[6] | Direct | 2.67 (@550nm)[6] |
| Zinc Telluride | 2.26[1] | Direct | 3.56[13] |
| Cadmium Sulfide | 2.42[7] | Direct | 2.5 |
| Cadmium Selenide | 1.74 | Direct | 2.5-2.8 |
| Cadmium Telluride | 1.44 - 1.5[12] | Direct | 2.67 (@10 µm) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these materials are crucial for reproducible research. Below are generalized protocols for key experimental procedures.
Synthesis of this compound (BeS)
This compound powders can be prepared via direct reaction of the elements or through a reaction involving beryllium chloride.[3]
Method 1: Direct Reaction of Elements
-
Materials : Beryllium (Be) metal powder, Sulfur (S) powder, Hydrogen (H₂) gas atmosphere.
-
Procedure : A mixture of beryllium and sulfur is heated in a hydrogen atmosphere.
-
Heating : The mixture is heated for 10-20 minutes at a temperature range of 1000-1300 °C.[3]
-
Note : Performing the reaction at lower temperatures, such as 900 °C, may result in beryllium metal impurities in the final product.[3]
Method 2: Reaction with Beryllium Chloride
-
Materials : Beryllium chloride (BeCl₂), Hydrogen sulfide (H₂S) gas.
-
Procedure : The reaction is carried out by passing hydrogen sulfide gas over beryllium chloride.
-
Heating : The reaction is maintained at a temperature of 900 °C.[3]
Structural Characterization: X-Ray Diffraction (XRD)
XRD is a primary technique for determining the crystal structure and lattice parameters of crystalline materials.[14]
-
Sample Preparation : The synthesized compound (e.g., BeS powder) is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Instrumentation : A diffractometer equipped with an X-ray source (commonly Cu Kα, λ ≈ 1.54 Å), a goniometer to rotate the sample and detector, and an X-ray detector is used.[15]
-
Data Collection : The sample is irradiated with a monochromatic X-ray beam at various angles of incidence (2θ). The detector measures the intensity of the diffracted X-rays at each angle.[14][15]
-
Analysis : The resulting diffraction pattern (a plot of intensity vs. 2θ) shows peaks corresponding to constructive interference from different crystal lattice planes. By applying Bragg's Law (nλ = 2d sinθ), the d-spacing (interplanar distance) for each peak is calculated. The crystal structure, space group, and lattice parameters are determined by indexing these peaks and comparing them to known patterns.[15]
Optical Characterization: UV-Visible Spectroscopy for Band Gap Determination
UV-Vis spectroscopy is used to measure the absorption of light by a material, from which the optical band gap can be determined.[16]
-
Sample Preparation : For thin-film samples, the material is deposited on a transparent substrate (e.g., quartz). For powder samples, they can be dispersed in a transparent medium or measured using a diffuse reflectance setup. The instrument must be calibrated with a reference sample (e.g., the bare substrate) to establish a baseline.[17]
-
Instrumentation : A UV-Vis spectrophotometer with a light source (deuterium and tungsten lamps), a monochromator, and a detector is used.[18]
-
Measurement : The absorbance or reflectance of the sample is measured over a range of wavelengths (typically 200-800 nm).[17]
-
Analysis (Tauc Plot Method) :
-
The absorption coefficient (α) is calculated from the absorbance data.
-
The photon energy (hν) is calculated for each wavelength.
-
A Tauc plot is generated by plotting (αhν)^(1/γ) versus hν, where γ depends on the nature of the electronic transition (γ = 1/2 for direct allowed transitions, common in many II-VI compounds, and γ = 2 for indirect allowed transitions).[19]
-
The linear portion of the plot is extrapolated to the energy axis (where (αhν)^(1/γ) = 0). The intercept on the x-axis provides the value of the optical band gap (Eg).[19]
-
Experimental & Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a II-VI semiconductor compound.
Caption: Workflow for II-VI Semiconductor Synthesis and Characterization.
References
- 1. Zinc telluride - Wikipedia [en.wikipedia.org]
- 2. Recent developments in II–VI and III–VI semiconductors and their applications in solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Zinc sulfide - Sciencemadness Wiki [sciencemadness.org]
- 5. Zinc sulfide - Wikipedia [en.wikipedia.org]
- 6. Zinc selenide - Wikipedia [en.wikipedia.org]
- 7. Cadmium sulfide - Wikipedia [en.wikipedia.org]
- 8. Cadmium sulfide | 1306-23-6 [chemicalbook.com]
- 9. shop.nanografi.com [shop.nanografi.com]
- 10. Cadmium selenide | 1306-24-7 [chemicalbook.com]
- 11. Cadmium selenide - Wikipedia [en.wikipedia.org]
- 12. Cadmium telluride (CdTe) photovoltaics - SolarFeeds Magazine [solarfeeds.com]
- 13. heegermaterials.com [heegermaterials.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. mmrc.caltech.edu [mmrc.caltech.edu]
- 17. allanchem.com [allanchem.com]
- 18. analyzetest.com [analyzetest.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Validating the Crystal Structure of Beryllium Sulfide (BeS) Using X-ray Diffraction: A Comparative Guide
This guide provides a comprehensive overview of the validation of the Beryllium Sulfide (BeS) crystal structure, with a focus on X-ray Diffraction (XRD) as the primary analytical technique. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural characterization of crystalline materials. This document presents a comparison of theoretical and experimental data for BeS, a detailed experimental protocol for XRD analysis, and a logical workflow for crystal structure validation.
Introduction to this compound (BeS) Crystal Structure
This compound is an inorganic compound with the chemical formula BeS. Structurally, it is a crystalline solid that adopts a well-defined cubic crystal system.[1][2][3][4] Specifically, BeS crystallizes in the zincblende (also known as sphalerite) structure type.[1][5] This structure is characterized by a face-centered cubic (FCC) lattice of sulfide anions, with beryllium cations occupying half of the tetrahedral sites. The coordination environment consists of each beryllium ion being tetrahedrally coordinated to four sulfur ions, and likewise, each sulfur ion is tetrahedrally coordinated to four beryllium ions.[1]
The validation of this crystal structure is crucial for understanding its physical and chemical properties, which is essential for its potential applications. X-ray diffraction is the cornerstone technique for such validation, providing detailed information about the atomic arrangement within the crystal lattice.
Comparative Analysis of BeS Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound, comparing experimentally determined values with those obtained from theoretical calculations. This data is essential for the validation of the BeS crystal structure through XRD analysis.
| Parameter | Experimental Value(s) | Theoretical Value | Reference Compound (Alternative) |
| Crystal System | Cubic | Cubic | Not Applicable (BeS is cubic) |
| Structure Type | Zincblende (Sphalerite) | Zincblende | Wurtzite (another common structure for II-VI semiconductors) |
| Space Group | F-43m (No. 216) | F-43m | P6₃mc (for Wurtzite structure) |
| Lattice Parameter (a₀) | 4.8624 ± 0.0005 Å[6], 4.863 Å[2] | 4.814 Å[2] | a = 3.43 Å, c = 5.61 Å (Theoretical for Wurtzite BeS) |
| Formula Units (Z) per Unit Cell | 4 | 4 | 2 (for Wurtzite structure) |
| Calculated Density | 2.373 g/cm³ | - | - |
| Be-S Bond Length | 2.11 Å[1] | - | - |
Note: The zincblende structure is the experimentally confirmed ground state for BeS. The wurtzite structure is a theoretical polymorph.
Experimental Protocol for XRD Validation of BeS
The following protocol outlines the methodology for validating the crystal structure of a synthesized BeS sample using powder X-ray diffraction (PXRD).
3.1. Sample Preparation
-
Synthesis: this compound can be prepared by the reaction of beryllium metal with hydrogen sulfide (H₂S) gas in a controlled atmosphere at high temperatures (e.g., 900°C).[3][5][6]
-
Grinding: The synthesized BeS powder should be gently ground using an agate mortar and pestle to obtain a fine, homogeneous powder. This minimizes preferred orientation effects in the XRD pattern.
-
Sample Mounting: The fine powder is then mounted onto a zero-background sample holder (e.g., a silicon wafer) by creating a flat, smooth surface.
3.2. XRD Data Collection
-
Instrument: A high-resolution powder diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a detector (e.g., a scintillation counter or a position-sensitive detector) is to be used.
-
Instrumental Setup:
-
X-ray Tube Voltage and Current: Set to appropriate values, typically 40 kV and 40 mA.
-
Goniometer Scan Range (2θ): A wide angular range should be scanned, for instance, from 10° to 100°.
-
Step Size: A small step size, such as 0.02°, is recommended for high-resolution data.
-
Scan Speed/Dwell Time: A slow scan speed or a longer dwell time per step is used to improve the signal-to-noise ratio.
-
Optics: Bragg-Brentano geometry is commonly used for powder diffraction.
-
3.3. Data Analysis and Structure Validation
-
Phase Identification: The collected XRD pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the Powder Diffraction File™ - PDF® from the International Centre for Diffraction Data - ICDD) to confirm the presence of the BeS phase and to identify any impurities.
-
Indexing and Lattice Parameter Refinement: The positions of the diffraction peaks are used to index the crystal lattice and refine the lattice parameters. For a cubic system like BeS, this involves fitting the peak positions to the Bragg's law equation for a cubic lattice.
-
Rietveld Refinement: For a full validation, Rietveld refinement is performed. This method involves fitting the entire experimental XRD profile with a calculated profile based on a structural model (the zincblende structure for BeS). The refinement process adjusts various parameters (lattice parameters, atomic positions, thermal parameters, etc.) to minimize the difference between the experimental and calculated patterns. A good fit confirms the validity of the structural model.
Workflow for Crystal Structure Validation
The following diagram illustrates the logical workflow for validating a crystal structure using XRD, from sample synthesis to final structural confirmation.
Caption: Workflow for Crystal Structure Validation using XRD.
Conclusion
The crystal structure of this compound is well-established as the cubic zincblende type, supported by experimental X-ray diffraction data. The validation process, as outlined in this guide, involves careful sample preparation, precise XRD data collection, and rigorous data analysis, including phase identification and Rietveld refinement. By comparing the experimental results with known crystallographic data, researchers can confidently confirm the atomic structure of synthesized BeS, which is a critical step for further material characterization and application development.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 13598-22-6 CAS MSDS (beryllium sulphide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. WebElements Periodic Table » Beryllium » beryllium sulphide [winter.group.shef.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Analysis of Beryllium Sulfide and Its Alternatives
This guide provides a detailed comparison of the spectroscopic properties of beryllium sulfide (BeS), a wide band-gap semiconductor, with zinc sulfide (ZnS), a common alternative material. The content is intended for researchers, scientists, and professionals in drug development and material science who require an understanding of the characterization of these compounds. Due to a scarcity of extensive experimental data on ternary BeS alloys, this guide focuses on the properties of the binary compounds to establish a baseline for comparison.
This compound is noted for its potential applications in blue-green laser diodes and light-emitting diodes.[1] However, its toxicity has contributed to a relative lack of experimental results on its properties.[1] In contrast, zinc sulfide is a widely studied II-VI semiconductor used in various optical and electronic devices.[2][3] Spectroscopic techniques such as photoluminescence and Raman spectroscopy are crucial non-destructive methods for characterizing the electronic and optical properties of these materials.[4][5]
Data Presentation: Comparative Analysis of BeS and ZnS
The following table summarizes key electronic and optical properties of this compound and Zinc Sulfide based on available experimental and computational data.
| Property | This compound (BeS) | Zinc Sulfide (ZnS) | Method |
| Band Gap Type | Indirect[1][6] | Direct[2] | Experimental / Computational |
| Band Gap Energy | ~5.5 eV[1] | ~3.7 eV[2] | Experimental |
| Crystal Structure | Zinc-blende (cubic)[1] | Zinc-blende (cubic) / Wurtzite (hexagonal) | Experimental |
| Intrinsic Emission | Not specified (UV range expected) | ~330 nm[2] | Experimental |
| Primary Applications | Potential for UV/deep-blue optoelectronics[1] | IR optics, phosphors, LEDs, sensors[2][7][8] | Material Science |
Experimental Protocols
Detailed methodologies are critical for reproducible spectroscopic analysis. Below is a generalized protocol for performing photoluminescence spectroscopy on a semiconductor thin film, a primary technique for determining band structure and defect states.[4][5]
Protocol: Photoluminescence (PL) Spectroscopy of a Semiconductor Thin Film
1. Objective: To determine the band-gap energy and identify emissive defect states of a semiconductor thin film (e.g., BeS or ZnS) by analyzing its photoluminescent spectrum.
2. Materials & Equipment:
-
Semiconductor thin film sample on a substrate.
-
Monochromatic light source with photon energy greater than the sample's band gap (e.g., UV laser, Xenon lamp with monochromator).[9][10]
-
Focusing and collection optics (lenses, mirrors).
-
Optical filters (long-pass or band-pass) to block the excitation source from reaching the detector.[9]
-
Sample holder and stage (an x-y stage can be used for mapping).[10]
-
Spectrometer or monochromator for spectral analysis.[10]
-
A sensitive photon detector (e.g., CCD camera, PMT, or InGaAs detector for IR).[11]
-
Data acquisition and analysis software.
3. Procedure:
-
System Setup: Align the laser or light source to focus a small spot on the sample surface. The photoluminescence emitted from the sample is collected by lenses and directed towards the spectrometer's entrance slit.[10]
-
Sample Mounting: Mount the sample securely on the holder. For measurements at 90 degrees, the sample should be angled at approximately 45 degrees to both the excitation and collection paths.[12]
-
Excitation: Excite the sample with the monochromatic light source. Ensure the excitation energy is sufficient to promote electrons from the valence band to the conduction band.[13]
-
Signal Collection: Place a long-pass filter after the sample and before the spectrometer to remove scattered laser light, ensuring only the lower-energy photoluminescence signal is detected.[9]
-
Spectral Acquisition: Record the spectrum of the emitted light using the spectrometer and detector. The integration time and gain may need to be adjusted to optimize the signal-to-noise ratio, especially for weakly luminescent samples.[9]
-
Data Analysis: The resulting spectrum will show peaks corresponding to different radiative recombination processes. The highest energy peak typically corresponds to the band-to-band transition, from which the material's band gap can be estimated.[12] Lower energy peaks may indicate the presence of impurities or defect states within the band gap.[5]
Visualizations: Workflows and Physical Processes
Diagrams created using Graphviz provide a clear visual representation of experimental and physical processes.
The following diagram illustrates a typical workflow for characterizing a novel semiconductor material using photoluminescence spectroscopy.
This diagram contrasts the primary photoexcitation and recombination pathways in direct and indirect band-gap semiconductors, a key differentiator between ZnS and BeS.
References
- 1. mdpi.com [mdpi.com]
- 2. nanotrun.com [nanotrun.com]
- 3. OPTICAL PROPERTIES OF ZINC SULPHIDE (ZnS) | Semantic Scholar [semanticscholar.org]
- 4. horiba.com [horiba.com]
- 5. horiba.com [horiba.com]
- 6. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wavelength-oe.com [wavelength-oe.com]
- 8. sinoptix.eu [sinoptix.eu]
- 9. ossila.com [ossila.com]
- 10. static.horiba.com [static.horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. appropedia.org [appropedia.org]
- 13. youtube.com [youtube.com]
Benchmarking Be-Containing II-VI Semiconductors for Optoelectronic Devices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for high-performance optoelectronic devices is relentless. While Beryllium Selenide (BeS) has been explored in theory, its practical application has been hampered by instability. This guide pivots to the more viable Be-containing II-VI ternary alloys, such as BeZnSe and BeMgZnSe, benchmarking their performance against established and emerging materials in photodetectors, light-emitting diodes (LEDs), and solar cells.
This comparative analysis summarizes key performance metrics from experimental data, offering a clear overview for material selection and device design. Detailed experimental protocols for material synthesis and device fabrication are also provided to ensure reproducibility.
Performance Snapshot: Be-Containing Alloys vs. Alternatives
The following tables provide a quantitative comparison of key performance metrics for various optoelectronic devices, highlighting the position of Be-containing alloys in the current landscape.
Photodetector Performance
| Material System | Device Type | Wavelength (nm) | Photoresponsivity (A/W) | External Quantum Efficiency (EQE) (%) | Detectivity (Jones) |
| BeZnSe-based | Data not readily available | - | - | - | - |
| AlGaN | MSM Photodetector | ~280 | - | >10 (at low bias) | - |
| CdSe Quantum Dots | Photodetector | 350 - 575 | - | 0.08 - 24 (bias dependent) | - |
| MoS₂/BP/MoS₂ | FET Photodetector | Visible - NIR | 9.04 - 17.25 | - | 4.29 x 10⁹ - 1.02 x 10¹⁰ |
Light-Emitting Diode (LED) Performance
| Material System | Device Type | Peak Wavelength (nm) | External Quantum Efficiency (EQE) (%) |
| BeZnCdSe | Quantum Well Laser Diode | 535 | 27 (Internal Differential) |
| InGaN | Mini-LED | 617 | 0.016 |
| InGaN | LED | Blue | 58.3 |
| InGaN | LED | Green | 30.6 |
Solar Cell Performance
| Material System | Device Type | Power Conversion Efficiency (PCE) (%) |
| Be-containing alloys | Data not readily available | - |
| Perovskite | Single-Junction | up to 26.7 |
| Perovskite-Silicon | Tandem | up to 34.85 |
In-Depth Analysis and Experimental Protocols
The limited availability of experimental data for pure BeS devices, primarily due to its instability in air and moisture, has shifted research focus towards its more stable ternary and quaternary alloys.
Be-Containing II-VI Alloys: A Niche in Blue-Green Emitters
Be-containing compounds like BeZnSe and BeMgZnSe have found a niche in the development of blue-green light emitters. The incorporation of Beryllium into the ZnSe lattice allows for tuning of the bandgap and lattice matching to substrates like silicon, which is crucial for fabricating high-quality quantum well structures.
A notable example is the BeZnCdSe quantum-well laser diode, which has demonstrated an internal differential quantum efficiency of 27% for emission in the green spectral region.[1] This highlights the potential of Be-containing alloys in specialized applications where specific wavelength emission is critical.
Established Alternatives: A Performance Benchmark
Indium Gallium Nitride (InGaN): This material system dominates the visible LED market. InGaN-based LEDs exhibit high external quantum efficiencies, reaching 58.3% for blue emission and 30.6% for green emission.[2] However, the efficiency of InGaN LEDs tends to decrease at longer wavelengths, with red-emitting devices showing significantly lower EQEs.[3][4]
Cadmium Selenide (CdSe) Quantum Dots: As a versatile material for photodetectors, CdSe quantum dots offer tunable absorption spectra. The external quantum efficiency of CdSe quantum dot photodetectors can be significant, although it is highly dependent on the applied bias voltage, ranging from 0.08% at zero bias to 24% under a -6V bias.[5][6]
Perovskites: In the realm of solar cells, perovskites have emerged as a frontrunner, with single-junction devices achieving power conversion efficiencies of up to 26.7%.[7] Perovskite-silicon tandem solar cells have pushed this boundary even further, reaching efficiencies of up to 34.85%.[7][8]
Experimental Protocols: Synthesizing High-Quality Thin Films
The fabrication of high-performance optoelectronic devices based on Be-containing II-VI alloys and their alternatives heavily relies on the ability to grow high-quality, single-crystal thin films. Molecular Beam Epitaxy (MBE) is a key technique for this purpose.
MBE is an ultra-high vacuum deposition technique that allows for precise, layer-by-layer growth of crystalline materials.[9] This level of control is essential for creating the complex quantum well structures found in many advanced optoelectronic devices.
A typical MBE process involves the following steps:
-
Substrate Preparation: The substrate (e.g., silicon or gallium arsenide) is meticulously cleaned to remove any surface contaminants.
-
Loading: The substrate is loaded into the MBE system's load-lock chamber and then transferred to the growth chamber.
-
Degassing: The substrate is heated to a high temperature in the ultra-high vacuum environment to desorb any remaining surface impurities.
-
Growth: Elemental sources (e.g., Be, Zn, Se) are heated in effusion cells, creating molecular beams that impinge on the heated, rotating substrate. The atoms from the beams arrange themselves into a crystalline lattice, forming a thin film. The growth rate is typically on the order of a few micrometers per hour.
-
In-situ Monitoring: Techniques like Reflection High-Energy Electron Diffraction (RHEED) are used to monitor the crystal growth in real-time.
-
Doping: To create n-type or p-type semiconductor layers, dopant materials are introduced from separate effusion cells during the growth process.[10][11]
dot
Creating functional optoelectronic devices requires the formation of p-n junctions, which is achieved through doping.
-
n-type doping introduces impurities that have more valence electrons than the host material, creating an excess of free electrons.
-
p-type doping introduces impurities with fewer valence electrons, creating "holes" that act as positive charge carriers.[12][13]
The controlled introduction of these dopants during MBE growth allows for the creation of the necessary electronic structure for photodetectors, LEDs, and solar cells.
dot
Signaling Pathways in Optoelectronic Devices
The fundamental principle behind the operation of these optoelectronic devices involves the interaction of light with the semiconductor material, leading to the generation or recombination of charge carriers (electrons and holes).
dot
Conclusion
While BeS itself remains a challenging material for practical optoelectronic applications, its incorporation into II-VI ternary and quaternary alloys opens up possibilities for specialized devices, particularly in the blue-green spectral range. However, when benchmarked against established materials like InGaN for LEDs and emerging technologies like perovskites for solar cells, Be-containing alloys currently occupy a niche space. Further research and development are needed to fully assess their potential and to overcome challenges in material growth and device fabrication to compete with mainstream optoelectronic technologies. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of semiconductor materials for optoelectronic applications.
References
- 1. ceramics.org [ceramics.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. compoundsemiconductor.net [compoundsemiconductor.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Highest Perovskite Solar Cell Efficiencies (2025 Update) — Fluxim [fluxim.com]
- 8. ossila.com [ossila.com]
- 9. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. agsdevices.com [agsdevices.com]
- 12. fiveable.me [fiveable.me]
- 13. fiveable.me [fiveable.me]
A Comparative Analysis of Hardness in Semiconductor Materials
In the landscape of semiconductor research and development, the mechanical properties of materials are as crucial as their electronic characteristics. Among these, hardness—a material's resistance to localized plastic deformation—plays a pivotal role in device fabrication, durability, and overall reliability. This guide provides a comparative overview of the hardness of Beryllium Sulfide (BeS) and other prominent semiconductor materials, supported by available data and standardized experimental methodologies.
Quantitative Hardness Comparison
While extensive experimental data on the hardness of this compound (BeS) is limited in publicly accessible literature, theoretical studies suggest it is a material of high hardness.[1] One theoretical calculation places its bulk modulus at 107.7 GPa, offering an insight into its resistance to compression. However, for a direct comparison of surface hardness, we turn to more commonly characterized semiconductors. The Vickers and Mohs hardness scales are standard metrics for such comparisons.
The table below summarizes the hardness values for several key semiconductor materials.
| Material | Chemical Formula | Mohs Hardness | Vickers Hardness (GPa) |
| This compound | BeS | Data not available | Data not available |
| Silicon | Si | ~6.5 - 7 | ~11.1 - 12 |
| Gallium Arsenide | GaAs | ~4.5 | ~6.9 |
| Gallium Nitride | GaN | ~8.5 - 9 | ~10.8 - 14.21 |
| Diamond | C | 10 | ~70 - 100 |
Experimental Protocols: Vickers Hardness Test
The Vickers hardness test is a widely adopted method for determining the hardness of materials, particularly for brittle materials like semiconductors. The methodology is standardized under ISO 6507 and ASTM E384.
Principle
The test involves indenting the material with a diamond indenter, in the form of a right pyramid with a square base and a specified angle of 136 degrees between opposite faces, under a specific load. The hardness value is determined by measuring the diagonals of the indentation left on the surface.
Key Experimental Steps:
-
Sample Preparation: The surface of the material to be tested must be smooth, flat, and free from any contaminants or defects. This is typically achieved by polishing the sample to a mirror finish.
-
Indentation: A calibrated load (force) is applied to the diamond indenter, which is then pressed into the surface of the sample for a standardized duration (typically 10 to 15 seconds).
-
Measurement: After the load is removed, the two diagonals of the resulting indentation are measured using a microscope, often integrated into the testing apparatus.
-
Calculation: The Vickers hardness number (HV) is calculated using the formula:
HV = (2 * F * sin(136°/2)) / d²
where F is the applied load and d is the average of the two diagonal lengths. The result is often expressed in Gigapascals (GPa).
Visualizing the Hardness Testing Workflow
To better illustrate the logical flow of the Vickers hardness testing procedure, the following diagram is provided.
Caption: Workflow for Vickers Hardness Measurement.
References
A Comparative Guide to the Electronic Properties of Beryllium Sulfide (BeS) and Beryllium Oxide (BeO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic properties of Beryllium Sulfide (BeS) and Beryllium Oxide (BeO). The information presented is curated for researchers and scientists, with a focus on quantitative data, experimental methodologies, and logical workflows to facilitate a deeper understanding of these two wide-bandgap semiconductor materials.
Introduction
This compound (BeS) and Beryllium Oxide (BeO) are both compounds of beryllium, yet they exhibit distinct electronic properties primarily due to the difference in the electronegativity and size of the chalcogenide anions (sulfur vs. oxygen). These differences manifest in their crystal structures, band gaps, and other electronic parameters, making them suitable for different applications. BeO is well-known for its use as a high-thermal-conductivity electrical insulator, while BeS is a subject of research for potential applications in optoelectronic devices.[1]
Quantitative Comparison of Electronic Properties
The electronic and structural properties of BeS and BeO are summarized in the table below, providing a clear side-by-side comparison of their key characteristics.
| Property | This compound (BeS) | Beryllium Oxide (BeO) |
| Crystal Structure | Zinc-blende (cubic)[2][3] | Wurtzite (hexagonal)[4][5] |
| Lattice Constants | a = 4.863 Å[2] | a = 2.6979 Å, c = 4.3772 Å[4] |
| Band Gap Type | Indirect[2] | Direct[4] |
| Band Gap (E_g) | ~5.5 eV (experimental)[2], 5.436 eV (calculated)[2][6] | ~10.3 eV (experimental)[4], 10.30 eV (calculated)[4] |
| Bulk Modulus (B) | 1.87 Mbar (calculated)[7] | ~2.1 Mbar (experimental) |
| Electron Effective Mass (m_e) | Varies with crystallographic direction | Varies with crystallographic direction |
| Hole Effective Mass (m_h) | Varies with crystallographic direction | Varies with crystallographic direction |
Experimental Protocols
The characterization of the electronic properties of BeS and BeO involves a series of well-established experimental techniques for wide-bandgap semiconductors.
Material Synthesis
This compound (BeS): A common laboratory-scale synthesis involves the direct reaction of beryllium metal with hydrogen sulfide gas at elevated temperatures in a controlled environment.[8]
Beryllium Oxide (BeO): BeO can be prepared through several methods, including:
-
Calcination: Roasting of beryllium carbonate (BeCO₃).[5]
-
Dehydration: Heating beryllium hydroxide (Be(OH)₂).[5]
-
Ignition: Direct ignition of beryllium metal in the presence of oxygen.[5]
-
Polyacrylamide Gel Route: For the synthesis of BeO nanoparticles, a polyacrylamide gel method can be employed, followed by calcination.[9][10]
Crystal Structure Determination
The crystal structure and lattice parameters of BeS and BeO are determined using X-ray Diffraction (XRD) . The diffraction pattern obtained from the crystalline material allows for the identification of the crystal system (cubic or hexagonal) and the precise measurement of the lattice constants.
Band Gap Measurement
The band gap of a semiconductor can be determined experimentally using optical absorption spectroscopy . By measuring the absorption of light as a function of wavelength (and thus energy), the onset of absorption corresponds to the energy required to excite an electron from the valence band to the conduction band. For direct bandgap materials like BeO, this onset is sharp, while for indirect bandgap materials like BeS, it is more gradual and often involves phonon assistance.
Electrical Resistivity and Carrier Properties
The electrical resistivity of BeS and BeO can be measured using the four-point probe method or the van der Pauw method .[11] These techniques are designed to minimize the influence of contact resistance on the measurement.
Hall effect measurements are employed to determine key carrier properties such as carrier concentration, mobility, and the type of conductivity (n-type or p-type).[11] This involves measuring the voltage (Hall voltage) generated across the material when it is subjected to both a current and a perpendicular magnetic field.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the electronic properties of two semiconductor materials like BeS and BeO.
Conclusion
This compound and Beryllium Oxide present a study in contrasts within the realm of wide-bandgap semiconductors. BeO's hexagonal wurtzite structure and large, direct bandgap of approximately 10.3 eV solidify its role as a high-performance electrical insulator with exceptional thermal conductivity.[4][5] In contrast, BeS, with its cubic zinc-blende structure and smaller, indirect bandgap of around 5.5 eV, is positioned as a potential candidate for future optoelectronic applications, although its properties are less explored experimentally.[2] The distinct electronic characteristics, stemming from their fundamental structural differences, dictate their suitability for vastly different technological domains. Further research into the controlled synthesis and doping of BeS could unlock new possibilities for this material in electronic and optoelectronic devices.
References
- 1. Electronic Structures and Transition Properties of BeSe and BeTe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) [mdpi.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Accurate Electronic, Transport, and Related Properties of Wurtzite Beryllium Oxide (w-BeO) [file.scirp.org]
- 5. Beryllium oxide - Wikipedia [en.wikipedia.org]
- 6. Ground State Properties of the Wide Band Gap Semiconductor this compound (BeS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. americanelements.com [americanelements.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. tek.com [tek.com]
Lattice Matching of Beryllium Sulfide: A Comparative Guide for Heteroepitaxy
For researchers, scientists, and drug development professionals exploring novel semiconductor materials, the successful epitaxial growth of thin films is paramount. This guide provides a comparative analysis of the lattice matching between beryllium sulfide (BeS), a wide bandgap II-VI semiconductor, and various common substrates. Understanding and minimizing lattice mismatch is critical for achieving high-quality crystalline films with minimal defects, which is essential for the fabrication of advanced electronic and optoelectronic devices.
The choice of substrate plays a crucial role in determining the crystalline quality of the epitaxially grown film. A significant mismatch in the lattice constants between the film and the substrate can lead to strain, dislocations, and other defects, ultimately degrading device performance. This guide summarizes the lattice parameters of BeS and common semiconductor substrates, quantifies the theoretical lattice mismatch, and presents available experimental data on the growth of BeS on silicon.
Quantitative Comparison of Lattice Mismatch
The following table summarizes the lattice constants of this compound and several common semiconductor substrates. The lattice mismatch is calculated using the formula:
Mismatch (%) = [(a_substrate - a_film) / a_film] * 100
where 'a' represents the lattice constant. A smaller percentage indicates a better lattice match, which is generally desirable for high-quality epitaxial growth.
| Material | Crystal Structure | Lattice Constant (Å) | Lattice Mismatch with BeS (%) |
| This compound (BeS) | Zincblende | 4.863 | - |
| Silicon (Si) | Diamond Cubic | 5.431 | +11.68 |
| Gallium Arsenide (GaAs) | Zincblende | 5.653 | +16.24 |
| Gallium Phosphide (GaP) | Zincblende | 5.451 | +12.09 |
| Silicon Carbide (3C-SiC) | Zincblende | 4.359 | -10.36 |
| Gallium Nitride (GaN) | Wurtzite (a-axis) | 3.189 | -34.42 |
| Sapphire (Al₂O₃) | Rhombohedral (a-axis) | 4.758 | -2.16 |
Experimental Data: Epitaxial Growth of BeS on Silicon (111)
While theoretical calculations provide a valuable starting point, experimental verification is crucial. Research has demonstrated the successful epitaxial growth of this compound on silicon (111) substrates using Molecular Beam Epitaxy (MBE).
In one study, the growth of BeS on Si(111) was achieved despite the significant lattice mismatch. The resulting BeS films were found to be crystalline with a (111) orientation, indicating that epitaxial growth was successful. The quality of the grown film is highly dependent on the growth parameters, particularly the substrate temperature and the beryllium-to-sulfur flux ratio.
Experimental Protocol: Molecular Beam Epitaxy of BeS on Si(111)
The following provides a generalized protocol for the MBE growth of BeS on a Si(111) substrate, based on typical procedures for II-VI semiconductor growth.
1. Substrate Preparation:
-
A p-type Si(111) wafer is chemically cleaned using a standard RCA cleaning process to remove organic and inorganic surface contaminants.
-
The wafer is then introduced into the MBE growth chamber.
-
In-situ thermal cleaning is performed by heating the substrate to a high temperature (typically >850 °C) to desorb the native oxide layer. The surface reconstruction is monitored by Reflection High-Energy Electron Diffraction (RHEED).
2. BeS Growth:
-
High-purity elemental beryllium and sulfur are used as the source materials in separate effusion cells.
-
The substrate temperature is lowered to the desired growth temperature, which is a critical parameter for controlling film quality.
-
The shutters of the beryllium and sulfur effusion cells are opened to initiate the growth of the BeS film.
-
The beam equivalent pressures (BEPs) of the Be and S fluxes are carefully controlled to achieve the desired stoichiometry.
-
The growth process is monitored in real-time using RHEED to observe the evolution of the surface morphology and crystal structure.
3. Characterization:
-
After growth, the structural properties of the BeS film are characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal structure and orientation.
-
The surface morphology is examined using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
The chemical composition and stoichiometry can be analyzed using X-ray Photoelectron Spectroscopy (XPS).
Visualizing the Epitaxial Relationship
The following diagrams illustrate the concept of lattice matching and the workflow for the epitaxial growth of this compound.
Caption: Conceptual diagram of lattice mismatch at the interface.
Caption: Experimental workflow for MBE growth of BeS.
Safety Operating Guide
Proper Disposal of Beryllium Sulfide: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides comprehensive procedures for the safe handling and disposal of beryllium sulfide (BeS) in a research and development setting. Adherence to these protocols is critical to mitigate the significant health risks associated with beryllium exposure, including Chronic Beryllium Disease (CBD) and lung cancer. This compound, like all beryllium compounds, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).
A critical hazard specific to this compound is its reactivity with water and acids, which causes it to decompose. This reaction can release toxic beryllium compounds and flammable, toxic hydrogen sulfide gas. Therefore, all handling and disposal procedures must be conducted under dry conditions.
Regulatory Compliance
The disposal of beryllium-containing waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) classifies discarded, unused beryllium powder as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the hazardous waste code P015.[1] While solidified beryllium waste is not explicitly listed, it may be classified as hazardous based on its characteristics.[1] All beryllium waste must be managed in accordance with federal, state, and local regulations and handled by a licensed hazardous waste disposal facility.[2]
Quantitative Data Summary
The following table summarizes key regulatory limits and classifications for beryllium and its compounds.
| Parameter | Limit/Value | Issuing Agency/Regulation |
| Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 µg/m³ | OSHA (29 CFR 1910.1024) |
| Short-Term Exposure Limit (STEL) - 15-minute | 2.0 µg/m³ | OSHA (29 CFR 1910.1024) |
| Action Level - 8-hour TWA | 0.1 µg/m³ | OSHA (29 CFR 1910.1024) |
| RCRA Hazardous Waste Code (unused powder) | P015 | EPA |
| Reportable Quantity (Beryllium Powder) | 10 lbs | DOT |
Experimental Protocol: Safe Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Prior to handling this compound, all personnel must be trained on its hazards and proper handling procedures. 1.2. Required PPE includes:
- NIOSH-approved respirator with HEPA or PAPR filters.
- Disposable coveralls or a dedicated lab coat.
- Chemically-resistant gloves (nitrile, neoprene, or rubber).[3]
- Safety goggles or a face shield.[3]
2.0 Waste Collection and Segregation
2.1. All work with this compound must be conducted within a designated area, such as a chemical fume hood or glove box, to control the release of dust.[3] 2.2. Solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected at the point of generation. 2.3. Crucially, ensure all waste and collection tools are completely dry to prevent decomposition of this compound. 2.4. Do not mix this compound waste with aqueous or acidic waste streams.
3.0 Waste Packaging and Labeling
3.1. Place dry, solid this compound waste into a primary, sealable, and chemically resistant container (e.g., a heavy-duty plastic bag). 3.2. Seal the primary container. 3.3. Place the sealed primary container into a second, durable, and leak-proof container (e.g., a labeled drum or pail).[4] 3.4. Label the outer container clearly with the following information:
- "Hazardous Waste"
- "this compound"
- "Reactive - Keep Dry"
- Appropriate hazard symbols (e.g., toxic, carcinogen).
- Accumulation start date.
4.0 Storage
4.1. Store the sealed and labeled waste container in a designated, secure, and dry hazardous waste accumulation area. 4.2. The storage area should be well-ventilated and away from sources of water, acids, and incompatible materials.
5.0 Disposal
5.1. Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company. 5.2. Provide the disposal company with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste. 5.3. Ensure all shipping and transportation regulations are met, including proper manifesting of the hazardous waste.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
